molecular formula C57H93NO25 B15508209 Acetylisovaleryltylosin (tartrate)

Acetylisovaleryltylosin (tartrate)

货号: B15508209
分子量: 1192.3 g/mol
InChI 键: KWXNNLFPPKMIJU-PUQQMBTDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetylisovaleryltylosin (tartrate) is a useful research compound. Its molecular formula is C57H93NO25 and its molecular weight is 1192.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetylisovaleryltylosin (tartrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetylisovaleryltylosin (tartrate) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C57H93NO25

分子量

1192.3 g/mol

IUPAC 名称

[6-[[12-[5-[(4R)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C53H87NO19.C4H6O6/c1-16-39-36(26-65-52-49(64-15)48(63-14)47(32(8)68-52)71-40(59)21-27(2)3)22-28(4)17-18-37(57)29(5)23-35(19-20-55)45(30(6)38(58)24-41(60)70-39)73-51-44(61)43(54(12)13)46(31(7)67-51)72-42-25-53(11,62)50(33(9)66-42)69-34(10)56;5-1(3(7)8)2(6)4(9)10/h17-18,20,22,27,29-33,35-36,38-39,42-52,58,61-62H,16,19,21,23-26H2,1-15H3;1-2,5-6H,(H,7,8)(H,9,10)/t29?,30?,31?,32?,33?,35?,36?,38?,39?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53-;/m1./s1

InChI 键

KWXNNLFPPKMIJU-PUQQMBTDSA-N

手性 SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)OC(=O)CC(C)C)OC)OC.C(C(C(=O)O)O)(C(=O)O)O

规范 SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)OC(=O)CC(C)C)OC)OC.C(C(C(=O)O)O)(C(=O)O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Acetylisovaleryltylosin (Tartrate) on the 50S Ribosome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylisovaleryltylosin (tartrate), commercially known as Aivlosin®, is a third-generation 16-membered macrolide antibiotic utilized in veterinary medicine. Its therapeutic efficacy stems from its targeted inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism by which Acetylisovaleryltylosin tartrate interacts with the 50S ribosomal subunit. The document details the binding site, the conformational changes induced, and the subsequent disruption of peptide chain elongation. Furthermore, it presents quantitative data on its inhibitory activity, outlines key experimental protocols for studying its mechanism, and illustrates the core concepts through detailed diagrams.

Introduction

Macrolide antibiotics are a crucial class of antimicrobial agents that function by targeting the bacterial ribosome, a key cellular machinery for protein synthesis. Acetylisovaleryltylosin (AIV-tylosin), a semi-synthetic derivative of tylosin (B1662201), demonstrates potent activity against a broad spectrum of Gram-positive bacteria and Mycoplasma species. Its mechanism of action, like other macrolides, involves the specific targeting of the large (50S) ribosomal subunit, leading to a bacteriostatic effect.[1] Understanding the precise molecular interactions between AIV-tylosin and the 50S ribosome is paramount for comprehending its efficacy, overcoming resistance, and guiding the development of novel antimicrobial agents.

Mechanism of Action

The primary mode of action of Acetylisovaleryltylosin tartrate is the inhibition of bacterial protein synthesis through its interaction with the 50S ribosomal subunit.[1] This process can be dissected into several key stages:

2.1. Binding to the 50S Ribosomal Subunit

AIV-tylosin, as a macrolide, binds to the 23S ribosomal RNA (rRNA) component of the 50S subunit.[1] The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.

The binding of tylosin, the parent compound of AIV-tylosin, has been shown to be a two-step process, involving an initial rapid interaction followed by a slow isomerization to a tightly bound complex. This suggests a conformational change in either the drug, the ribosome, or both upon binding.

2.2. Key Ribosomal Interaction Sites

Structural and biochemical studies have identified specific nucleotides within the 23S rRNA that are crucial for the binding of tylosin and, by extension, AIV-tylosin. These include:

  • Domain V of 23S rRNA: This is the primary binding region for macrolides.

  • Nucleotide A2058: This adenine (B156593) residue is a critical interaction point for the desosamine (B1220255) sugar of many macrolides.

  • Nucleotide G748: Tylosin and related 16-membered macrolides have an extended structure that allows for an additional interaction with this nucleotide, which is located further down the NPET.

The acetylisovaleryl group of AIV-tylosin is a modification of the mycarose (B1676882) sugar of tylosin, which is known to extend towards the peptidyl transferase center. This modification may influence the binding affinity and interaction with the ribosomal components.

2.3. Inhibition of Protein Synthesis

The binding of AIV-tylosin within the NPET leads to the inhibition of protein synthesis through two primary mechanisms:

  • Steric Hindrance: The physical presence of the drug in the tunnel creates a blockage, preventing the passage of the growing polypeptide chain once it reaches a certain length.

  • Interference with Peptide Bond Formation: The interaction of the mycinose (B1239270) sugar of tylosin-like macrolides with the peptidyl transferase center (PTC) can allosterically inhibit the formation of peptide bonds between amino acids.

This dual mechanism of action contributes to the potent antibacterial activity of AIV-tylosin.

Quantitative Data

The inhibitory activity of macrolide antibiotics can be quantified through various parameters. The following tables summarize key quantitative data for tylosin, which serves as a close proxy for Acetylisovaleryltylosin.

Table 1: Kinetic Constants for Tylosin Interaction with E. coli Ribosomes

ParameterValueDescription
Ki 3 µMInitial dissociation constant of the encounter complex.
k4 1.5 min-1Rate constant for the isomerization to the tight complex.
k5 2.5 x 10-3 min-1Rate constant for the dissociation of the tight complex.

Data from a study on the inhibition of peptide bond formation by tylosin in a cell-free system derived from Escherichia coli.

Table 2: 50% Inhibitory Concentration (IC50) of Tylosin and Other Veterinary Macrolides against Protein Synthesis

AntibioticIC50 (µM)
Tylosin 0.31 ± 0.05
Tilmicosin 0.36 ± 0.02
Tulathromycin 0.26 ± 0.05
Tildipirosin 0.23 ± 0.01

IC50 values were determined in an in vitro transcription/translation assay measuring the synthesis of Green Fluorescent Protein (GFP).[2]

Experimental Protocols

The elucidation of the mechanism of action of AIV-tylosin on the 50S ribosome relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

4.1. In Vitro Translation Inhibition Assay

This assay measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.

  • Principle: A DNA template (e.g., encoding a reporter protein like luciferase or Green Fluorescent Protein) is transcribed and translated in a cell-free extract containing ribosomes, tRNAs, amino acids, and other necessary factors. The amount of protein produced is quantified in the presence and absence of the antibiotic.

  • Methodology:

    • Reaction Setup: Prepare a master mix containing the cell-free extract (e.g., E. coli S30 extract), buffer, amino acid mixture (including a radiolabeled amino acid like 35S-methionine or a fluorescently tagged amino acid), and an energy source (ATP, GTP).

    • Template Addition: Add the DNA or mRNA template for the reporter protein to the reaction mix.

    • Antibiotic Titration: Add varying concentrations of Acetylisovaleryltylosin tartrate to the reaction tubes. Include a no-antibiotic control.

    • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).

    • Quantification:

      • For radiolabeled proteins: Precipitate the proteins using trichloroacetic acid (TCA), collect on a filter, and measure radioactivity using a scintillation counter.

      • For fluorescent proteins: Measure the fluorescence intensity using a fluorometer.

      • For luciferase: Add the luciferin (B1168401) substrate and measure luminescence using a luminometer.

    • Data Analysis: Plot the percentage of protein synthesis inhibition against the antibiotic concentration to determine the IC50 value.

4.2. Toeprinting Assay

This technique is used to map the precise location of the ribosome stalled on an mRNA molecule by an antibiotic.

  • Principle: A DNA primer is annealed to the 3' end of an mRNA template. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand. If a ribosome is stalled on the mRNA due to the presence of an antibiotic, the reverse transcriptase will be blocked, resulting in a truncated cDNA product. The size of this "toeprint" reveals the position of the ribosome.[3]

  • Methodology:

    • Template Preparation: Prepare an in vitro transcribed mRNA of a specific gene.

    • Complex Formation: Incubate the mRNA with purified 70S ribosomes (or 30S and 50S subunits), initiator tRNA (tRNAfMet), and the antibiotic (AIV-tylosin) in a suitable buffer.

    • Primer Annealing: Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the potential stalling site.

    • Primer Extension: Initiate cDNA synthesis by adding reverse transcriptase and dNTPs.

    • Reaction Termination and Analysis: Stop the reaction and analyze the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder of the same gene to precisely determine the length of the toeprint.

4.3. Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Antibiotic Complex

Cryo-EM allows for the high-resolution structural determination of biological macromolecules in their near-native state.

  • Principle: A solution containing the ribosome-AIV-tylosin complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. A transmission electron microscope is then used to capture a large number of images of the frozen particles from different orientations. These 2D images are then computationally reconstructed into a 3D model of the complex.[4]

  • Methodology:

    • Complex Formation: Incubate purified 70S ribosomes with a molar excess of AIV-tylosin to ensure saturation of the binding site.

    • Grid Preparation: Apply a small volume of the complex solution to an EM grid, blot away excess liquid, and plunge-freeze the grid in liquid ethane.

    • Data Collection: Collect a large dataset of images (micrographs) of the frozen particles using a cryo-electron microscope equipped with a direct electron detector.

    • Image Processing:

      • Particle Picking: Computationally identify individual ribosome particles from the micrographs.

      • 2D Classification: Group particles with similar views to improve the signal-to-noise ratio.

      • 3D Reconstruction: Generate an initial 3D model and refine it by aligning all the 2D class averages.

      • Model Building and Refinement: Build an atomic model into the final 3D density map and refine it to high resolution.

4.4. X-ray Crystallography of the Ribosome-Antibiotic Complex

This technique provides atomic-level structural information of the antibiotic bound to the ribosome.

  • Principle: A highly purified and concentrated solution of the ribosome-AIV-tylosin complex is induced to form a crystal. This crystal is then exposed to a high-intensity X-ray beam, which diffracts in a pattern that is dependent on the arrangement of atoms in the crystal. By analyzing this diffraction pattern, the three-dimensional structure of the complex can be determined.[5]

  • Methodology:

    • Crystallization: Screen a wide range of conditions (e.g., pH, salt concentration, temperature, precipitants) to find the optimal conditions for the growth of well-ordered crystals of the ribosome-AIV-tylosin complex.

    • Data Collection: Mount a single crystal and expose it to a synchrotron X-ray source to collect diffraction data.

    • Data Processing: Process the diffraction images to determine the intensities and positions of the diffraction spots.

    • Structure Determination: Solve the "phase problem" to calculate an electron density map. This can be done using methods like molecular replacement if a similar structure is known.

    • Model Building and Refinement: Build an atomic model of the ribosome and the bound AIV-tylosin into the electron density map and refine it to obtain the final structure.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the mechanism of action of Acetylisovaleryltylosin.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Binding Binds to 23S rRNA in Nascent Peptide Exit Tunnel 50S_Subunit->Binding 30S_Subunit 30S Subunit AIV_Tylosin Acetylisovaleryltylosin (Tartrate) AIV_Tylosin->Binding Blockage Steric Blockage of Nascent Peptide Binding->Blockage Inhibition Inhibition of Peptide Bond Formation Binding->Inhibition Protein_Synthesis_Halted Protein Synthesis Halted Blockage->Protein_Synthesis_Halted Inhibition->Protein_Synthesis_Halted

Caption: Mechanism of action of Acetylisovaleryltylosin on the 50S ribosome.

Toeprinting_Workflow Start Start Incubate Incubate mRNA, Ribosomes, tRNAfMet, and AIV-Tylosin Start->Incubate Anneal Anneal Labeled DNA Primer Incubate->Anneal Extend Add Reverse Transcriptase and dNTPs Anneal->Extend Stall Ribosome Stalls at Inhibition Site Extend->Stall Stop Reverse Transcriptase Stops Stall->Stop Analyze Analyze cDNA on Sequencing Gel Stop->Analyze End Determine Stalling Position Analyze->End

Caption: Experimental workflow for a toeprinting assay.

Resistance_Mechanisms AIV_Tylosin Acetylisovaleryltylosin Target 50S Ribosome (23S rRNA) AIV_Tylosin->Target Binds to Inhibition Inhibition of Protein Synthesis Target->Inhibition Leads to Resistance Resistance Mechanisms Target->Resistance Altered by Methylation Methylation of 23S rRNA (e.g., at A2058) Resistance->Methylation Reduced_Binding Reduced Drug Binding Methylation->Reduced_Binding Causes Reduced_Binding->Inhibition Prevents

Caption: Logical relationship of a key resistance mechanism to AIV-Tylosin.

Conclusion

Acetylisovaleryltylosin (tartrate) is a potent inhibitor of bacterial protein synthesis, exerting its effect through specific binding to the 23S rRNA of the 50S ribosomal subunit within the nascent peptide exit tunnel. Its mechanism of action, characterized by steric hindrance and interference with peptide bond formation, is consistent with that of other 16-membered macrolides. The detailed understanding of its interaction with the ribosome, facilitated by advanced experimental techniques, is crucial for its effective use in veterinary medicine and for the future design of antibiotics that can circumvent emerging resistance mechanisms. This guide provides a foundational technical overview for professionals in the field of antimicrobial research and development.

References

Synthesis of Tylvalosin Tartrate via Tylosin Bioconversion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tylvalosin (B1682567), a third-generation macrolide antibiotic, demonstrates significant therapeutic potential in veterinary medicine. Its synthesis through the bioconversion of tylosin (B1662201) offers a targeted and efficient production route. This technical guide provides an in-depth overview of the synthesis of tylvalosin tartrate, commencing with the bioconversion of tylosin by Streptomyces thermotolerans. It details the subsequent purification methodologies and the final conversion to the tartrate salt, offering comprehensive experimental protocols and quantitative data to support research and development in this field.

Introduction

Tylvalosin, also known as acetylisovaleryltylosin (AIV), is a derivative of the 16-membered macrolide antibiotic, tylosin A. The structural modifications, specifically the acetylation at the 3-hydroxyl group and isovalerylation at the 4''-hydroxyl group of the mycarose (B1676882) sugar, confer enhanced antibacterial activity and improved pharmacokinetic properties compared to its precursor.[1] The bioconversion process, utilizing the enzymatic machinery of microorganisms such as Streptomyces thermotolerans, presents a highly specific and efficient method for these chemical modifications. This guide will elaborate on the key stages of tylvalosin tartrate synthesis: the bioconversion of tylosin, the purification of the resulting tylvalosin base, and the final salt formation.

Bioconversion of Tylosin to Tylvalosin

The core of tylvalosin synthesis lies in the whole-cell bioconversion of tylosin using Streptomyces thermotolerans. This process leverages the microorganism's inherent acetyltransferase and isovaleryltransferase enzymes to modify the tylosin molecule at specific positions.

Fermentation Parameters

Successful bioconversion is contingent on optimizing fermentation conditions to ensure high cell density and enzymatic activity. Key parameters include medium composition, pH, temperature, and substrate feeding strategy.

Table 1: Fermentation and Bioconversion Parameters

ParameterValue/ConditionReference
MicroorganismStreptomyces thermotolerans[2]
SubstrateTylosin[2]
Medium Composition
Soybean Flour40 g/L
Glucose50 g/L
Yeast Extract1 g/L
MgSO₄·7H₂O0.5 g/L
K₂HPO₄0.5 g/L
pH7.0 (controlled)[2]
Temperature30°C - 40°C
Bioconversion Phase
Tylosin Supply Rate200 mg/L/h (post-cell growth phase)[2]
Yield and Purity
Final Yield (Shake Flask)8148 U/mL[2]
Final Concentration (3-L Fermentor)9.3 g/L[2]
Final Concentration (200-L Fermentor)13.8 g/L[2]
Purity (after purification)96.0%[2]
Activity (after purification)996 U/mg[2]
Experimental Protocol: Bioconversion of Tylosin
  • Inoculum Preparation: Aseptically inoculate a suitable seed medium with a stock culture of Streptomyces thermotolerans. Incubate at 30-37°C with shaking until a dense culture is obtained.

  • Fermentation: Transfer the seed culture to a production fermentor containing the sterilized fermentation medium (see Table 1). Maintain the pH at 7.0 and the temperature between 30°C and 40°C with adequate aeration and agitation.

  • Substrate Feeding: After an initial cell growth phase (typically 24-48 hours), initiate the continuous feeding of a sterile tylosin solution at a rate of approximately 200 mg/L/h.

  • Monitoring: Monitor the bioconversion process by periodically sampling the fermentation broth and analyzing for tylvalosin concentration using High-Performance Liquid Chromatography (HPLC).

  • Harvesting: Once the maximum conversion of tylosin to tylvalosin is achieved, harvest the fermentation broth for downstream processing.

Purification of Tylvalosin

The purification of tylvalosin from the fermentation broth is a multi-step process designed to remove biomass, unreacted substrate, and other impurities.

Purification Workflow

Fermentation_Broth Fermentation Broth Acid_Alkali_Recrystallization Acid and Alkali Recrystallization Fermentation_Broth->Acid_Alkali_Recrystallization Crude_Tylvalosin Crude Tylvalosin Acid_Alkali_Recrystallization->Crude_Tylvalosin Silica_Gel_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Tylvalosin->Silica_Gel_Chromatography Pure_Tylvalosin_Base Pure Tylvalosin Base Silica_Gel_Chromatography->Pure_Tylvalosin_Base

Figure 1: Purification workflow for tylvalosin base.
Experimental Protocol: Purification

  • Acidification: Adjust the pH of the fermentation broth to approximately 4.5 with a suitable acid (e.g., hydrochloric acid) to precipitate proteins and other acid-insoluble impurities.

  • Centrifugation/Filtration: Separate the biomass and precipitated impurities from the supernatant by centrifugation or filtration.

  • Basification: Adjust the pH of the supernatant to approximately 9.0 with a suitable base (e.g., sodium hydroxide) to precipitate the crude tylvalosin.

  • Collection: Collect the precipitated crude tylvalosin by filtration and wash with purified water.

  • Drying: Dry the crude tylvalosin under vacuum.

  • Column Preparation: Prepare a silica gel column (e.g., 200-300 mesh) packed in a suitable non-polar solvent such as petroleum ether.

  • Sample Loading: Dissolve the crude tylvalosin in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a mixture of ethyl acetate (B1210297) and petroleum ether containing 0.1% triethylamine.[2] A gradient elution can be employed, gradually increasing the proportion of ethyl acetate to effectively separate tylvalosin from impurities.

  • Fraction Collection: Collect fractions and monitor the presence of tylvalosin using Thin Layer Chromatography (TLC) or HPLC.

  • Pooling and Concentration: Pool the fractions containing pure tylvalosin and concentrate under reduced pressure to obtain the purified tylvalosin base.

Synthesis of Tylvalosin Tartrate

The final step involves the conversion of the purified tylvalosin base into its tartrate salt to enhance its solubility and stability.[1]

Experimental Protocol: Salt Formation
  • Dissolution: Dissolve the purified tylvalosin base in a suitable organic solvent (e.g., ethanol, methanol).

  • Tartaric Acid Addition: Add a stoichiometric amount of a solution of L-tartaric acid in the same solvent to the tylvalosin solution with stirring.

  • Precipitation/Crystallization: The tylvalosin tartrate salt will precipitate out of the solution. The process can be aided by cooling the mixture.

  • Collection and Washing: Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the final product, tylvalosin tartrate, under vacuum.

Putative Regulatory Pathway of Bioconversion

The enzymatic conversion of tylosin to tylvalosin in Streptomyces thermotolerans is catalyzed by a 3-O-acetyltransferase and a 4''-O-isovaleryltransferase. While the specific regulatory network for these enzymes in S. thermotolerans is not fully elucidated, a putative pathway can be inferred from the well-studied regulation of macrolide biosynthesis in other Streptomyces species. This typically involves a cascade of transcriptional regulators.

cluster_regulation Putative Regulatory Cascade cluster_genes Bioconversion Enzyme Genes cluster_enzymes Enzymes cluster_reaction Bioconversion Reaction Global_Regulators Global Regulators (e.g., AdpA, PhoP) Pathway_Specific_Activator Pathway-Specific Activator (e.g., SARP family) Global_Regulators->Pathway_Specific_Activator Activates Acetyltransferase_Gene 3-O-Acetyltransferase Gene Pathway_Specific_Activator->Acetyltransferase_Gene Induces Transcription Isovaleryltransferase_Gene 4''-O-Isovaleryltransferase Gene Pathway_Specific_Activator->Isovaleryltransferase_Gene Induces Transcription Acetyltransferase 3-O-Acetyltransferase Acetyltransferase_Gene->Acetyltransferase Translation Isovaleryltransferase 4''-O-Isovaleryltransferase Isovaleryltransferase_Gene->Isovaleryltransferase Translation Tylvalosin Tylvalosin Tylosin Tylosin Tylosin->Tylvalosin Acetylation & Isovalerylation

Figure 2: Putative regulatory pathway for tylvalosin bioconversion.

Conclusion

The synthesis of tylvalosin tartrate through the bioconversion of tylosin is a robust and efficient process. This guide has provided a comprehensive overview of the key stages, from fermentation to final salt formation, supported by detailed experimental protocols and quantitative data. The provided methodologies and workflows can serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further optimization and scale-up of tylvalosin tartrate production. Further research into the specific regulatory mechanisms governing the bioconversion in Streptomyces thermotolerans could unlock opportunities for strain improvement and enhanced production efficiency.

References

Chemical structure and properties of Acetylisovaleryltylosin tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylisovaleryltylosin tartrate, a semi-synthetic macrolide antibiotic, is a derivative of tylosin. It is primarily used in veterinary medicine to treat and prevent bacterial infections. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and analytical methodologies. It also explores its mechanism of action, including its role in the inhibition of bacterial protein synthesis and its anti-inflammatory effects through the suppression of the NF-κB signaling pathway. Detailed experimental protocols for its analysis and visualizations of key biological and experimental processes are included to support research and development efforts.

Chemical Structure and Identification

Acetylisovaleryltylosin tartrate, also known as Tylvalosin tartrate, is a complex macrolide antibiotic. Its structure is characterized by a 16-membered lactone ring, substituted with various sugar moieties. The tartrate salt form enhances its solubility and stability.[1]

Synonyms: Tylvalosin tartrate, Aivlosin[2] CAS Number: 63428-13-7[2]

Physicochemical Properties

The physicochemical properties of Acetylisovaleryltylosin tartrate are summarized in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

PropertyValueReferences
Molecular Formula C₅₇H₉₃NO₂₅[2][3][4][5]
Molecular Weight 1192.34 g/mol [2][4]
Appearance White to off-white solid powder[5]
Melting Point 208 - 211°C[5]
Solubility DMSO: 100 mg/mL (83.87 mM) Ethanol: ~30 mg/mL Methanol: Slightly soluble Water: Soluble Chloroform: Soluble Ethyl acetate: Slightly soluble Ether: Slightly soluble Hexane: Insoluble PBS (pH 7.2): Slightly soluble[4][6][7][8]
UV/Vis (λmax) 290 nm[6][7]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[4]
Stability Stable in plasma at 4°C and room temperature for 24 hours. Stable for at least 30 days at -40°C in plasma. Stock solutions are stable for up to 60 days at -40°C.[1]

Mechanism of Action

Antibacterial Activity

Acetylisovaleryltylosin tartrate exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation.[9][10] This action is primarily bacteriostatic.

Diagram: Mechanism of Antibacterial Action

cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_drug cluster_process P_site P-site translocation Translocation A_site A-site AIVT Acetylisovaleryltylosin Tartrate AIVT->P_site Binds to P-site inhibition Inhibition elongation Peptide Elongation translocation->elongation synthesis Protein Synthesis elongation->synthesis inhibition->translocation Blocks

Caption: Binding of Acetylisovaleryltylosin Tartrate to the 50S ribosomal subunit blocks translocation.

Anti-inflammatory Activity

Beyond its antibacterial properties, Acetylisovaleryltylosin tartrate exhibits anti-inflammatory effects. It has been shown to attenuate acute lung injury by suppressing the activation of Nuclear Factor-kappa B (NF-κB).[7][11] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Diagram: Suppression of NF-κB Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_receptor LPS Receptor (e.g., TLR4) IKK IKK Complex LPS_receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates AIVT Acetylisovaleryltylosin Tartrate AIVT->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Pro_inflammatory Pro-inflammatory Gene Expression DNA->Pro_inflammatory Induces LPS LPS (Lipopolysaccharide) LPS->LPS_receptor

Caption: Acetylisovaleryltylosin tartrate inhibits the phosphorylation of IκBα by IKK.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification in Plasma

This section details a validated HPLC method for the quantification of Acetylisovaleryltylosin tartrate in plasma.[1]

Instrumentation and Conditions:

  • HPLC System: Agilent HPLC with Diode-Array Detector (DAD)[1]

  • Column: C18 column

  • Mobile Phase: A mixture of 0.3% formic acid in water (A) and acetonitrile (B52724) (B) (78:22, v/v)[1]

  • Flow Rate: Not specified, but typical analytical flow rates are around 1 mL/min.

  • Detection Wavelength: 220 nm[1]

  • Internal Standard: Enrofloxacin[1]

Sample Preparation:

  • To 500 µL of plasma, add 20 µL of the internal standard solution (25 µg/mL).

  • Add 400 µL of a mixture of 0.1% formic acid in acetonitrile.

  • Vortex for 1 minute and sonicate for 5 minutes at room temperature.

  • Centrifuge at 15,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in 75 µL of water and inject into the HPLC system.[1]

Validation Parameters:

  • Linearity Range: 0.1 to 5 µg/mL (r² ≥ 0.9998)[1]

  • Limit of Detection (LOD): 0.05 µg/mL[1]

  • Limit of Quantification (LOQ): 0.1 µg/mL[1]

  • Recovery: 89.66% to 96.92%[1]

Diagram: HPLC Analysis Workflow

start Start: Plasma Sample step1 Add Internal Standard (Enrofloxacin) start->step1 step2 Protein Precipitation (Formic Acid in Acetonitrile) step1->step2 step3 Vortex & Sonicate step2->step3 step4 Centrifuge step3->step4 step5 Collect Supernatant step4->step5 step6 Evaporate to Dryness step5->step6 step7 Reconstitute in Water step6->step7 step8 HPLC Injection step7->step8 step9 Data Acquisition & Analysis (DAD at 220 nm) step8->step9 end End: Quantification of Acetylisovaleryltylosin Tartrate step9->end

Caption: Workflow for the sample preparation and analysis of Acetylisovaleryltylosin tartrate in plasma by HPLC.

Conclusion

Acetylisovaleryltylosin tartrate is a potent macrolide antibiotic with significant applications in veterinary medicine. Its well-characterized chemical structure and physicochemical properties, combined with established analytical methods, provide a solid foundation for its continued study and development. The dual mechanism of action, encompassing both direct antibacterial activity and anti-inflammatory effects, makes it a valuable therapeutic agent. This guide provides essential technical information to support researchers and professionals in the field of drug development.

References

Pharmacokinetic Profile of Acetylisovaleryltylosin Tartrate in Swine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the pharmacokinetic profile of Acetylisovaleryltylosin tartrate, a macrolide antibiotic also known as tylvalosin (B1682567) tartrate, specifically in swine. Acetylisovaleryltylosin tartrate is utilized in veterinary medicine for the treatment and prevention of key respiratory and enteric diseases in pigs, such as Swine Enzootic Pneumonia.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing dosage regimens and ensuring both therapeutic efficacy and food safety. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual workflows to elucidate the disposition of this compound in swine.

Introduction

Acetylisovaleryltylosin tartrate is a third-generation, 16-membered macrolide antibiotic derived from tylosin.[3][4] It exhibits a broad spectrum of activity against Gram-positive bacteria and Mycoplasma species.[5][6] The compound functions by inhibiting bacterial protein synthesis through reversible binding to the 50S ribosomal subunit.[1][7] In swine, it is primarily indicated for the control and treatment of Swine Enzootic Pneumonia caused by Mycoplasma hyopneumoniae, Porcine Proliferative Enteropathy (PPE), and Swine Dysentery.[1][2] The pharmacokinetic properties of Acetylisovaleryltylosin tartrate are unique, characterized by extensive tissue distribution despite low plasma concentrations, which is a key determinant of its clinical effectiveness.

Pharmacokinetic Profile

The disposition of Acetylisovaleryltylosin tartrate in swine is marked by rapid absorption and distribution to target tissues, followed by swift metabolism and elimination.

Absorption

Following oral administration, Acetylisovaleryltylosin tartrate is rapidly absorbed from the gastrointestinal tract.[1][7] However, a notable characteristic is that its concentration in plasma often remains below the limit of quantification (typically <12.5 ng/mL) at recommended therapeutic doses.[7] This suggests a high degree of first-pass metabolism and/or rapid and extensive distribution into tissues immediately following absorption.

Distribution

The compound is widely distributed throughout the body, with a particular affinity for lung tissue, which is the primary site of infection for enzootic pneumonia.[1][7] This high concentration at the site of infection is a crucial aspect of its therapeutic success. There is also evidence that, like other macrolides, Acetylisovaleryltylosin tartrate accumulates in immune cells such as neutrophils and alveolar macrophages, further concentrating the drug at infection sites.[1]

Table 1: Tissue and Fluid Concentrations of Acetylisovaleryltylosin in Swine

Tissue/Fluid Time Post-Treatment Concentration Dosage Route Source(s)
Lung 2 hours 0.060 - 0.066 µg/g 2.125 mg/kg/day for 7 days Oral (in-feed) [1][7]
Lung 12 hours 0.060 - 0.066 µg/g 2.125 mg/kg/day for 7 days Oral (in-feed) [1][7]
Liver 2 and 12 hours Quantifiable Residues* 2.5 mg/kg/day for 7 days Oral (capsule) [2]
Kidney 2 and 12 hours Quantifiable Residues* 2.5 mg/kg/day for 7 days Oral (capsule) [2]

| Plasma | Multiple time points | < 12.5 ng/mL (Below LOQ) | 2.125 mg/kg/day for 7 days | Oral (in-feed) |[7] |

*Specific concentrations were not detailed, but were above the limit of quantification of 25 µg/kg. Residues were not quantifiable at 1, 3, and 5 days post-treatment.[2]

Metabolism

In vitro metabolism studies have confirmed that Acetylisovaleryltylosin is rapidly biotransformed.[7] The primary metabolite identified is 3-O-acetyltylosin, which also possesses microbiological activity.[1][7]

Excretion

The primary route of elimination for Acetylisovaleryltylosin tartrate and its metabolites is through the feces. A study utilizing ¹⁴C-labeled drug administered to pigs for seven days demonstrated that the majority of the dose was recovered in the feces, with a much smaller fraction excreted in the urine.[7]

Table 2: Excretion of ¹⁴C-labeled Acetylisovaleryltylosin in Swine

Excretion Route Percentage of Total Dose Dosage Source(s)
Feces > 70% 2.125 mg/kg/day for 7 days [7]

| Urine | 3 - 4% | 2.125 mg/kg/day for 7 days |[7] |

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies for pharmacokinetic and residue analysis. Below are detailed summaries of typical experimental protocols.

Animal Dosing and Sample Collection

Pharmacokinetic and residue depletion studies in swine generally follow a structured workflow from animal selection to sample collection.

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_sample Phase 3: Sample Collection A Animal Selection (Healthy Swine) B Acclimation Period (Controlled Environment) A->B Washout Period C Drug Administration (e.g., 2.125 mg/kg/day for 7 days) B->C D Route: Oral (In-feed or Capsule) C->D E Scheduled Euthanasia and Tissue Collection C->E H Blood Collection (e.g., via jugular vein) C->H F Time Points: 2h, 12h, 1d, 3d, 5d post-dose E->F G Tissues: Lung, Liver, Kidney, Muscle F->G I Plasma Separation H->I

Caption: General workflow for a swine pharmacokinetic/residue study.
Analytical Sample Preparation

Proper preparation of plasma and tissue samples is crucial for accurate quantification using HPLC. The process involves extraction, purification, and concentration of the analyte.

G Sample Preparation Workflow cluster_tissue Tissue Sample cluster_plasma Plasma Sample cluster_extraction Extraction & Purification T1 Weigh Tissue Sample T2 Homogenization T1->T2 E1 Add Acetonitrile (with Formic Acid) T2->E1 P1 Aliquot Plasma (500 µL) P1->E1 E2 Vortex Mix (1 min) & Ultrasonic Bath (5 min) E1->E2 E3 Centrifuge (15,000 g for 10 min) E2->E3 E4 Transfer Supernatant E3->E4 E5 Evaporate to Dryness (Nitrogen Stream) E4->E5 E6 Reconstitute in Aqueous Solution (75 µL) E5->E6 E7 Transfer to HPLC Vial E6->E7

Caption: Sample preparation for HPLC analysis of Acetylisovaleryltylosin.[3]
High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method with UV detection is commonly used for the quantification of Acetylisovaleryltylosin (Tylvalosin) in biological matrices.[3][8]

Table 3: HPLC-UV Method Parameters for Quantification in Swine Plasma

Parameter Specification Source(s)
Instrumentation
System High-Performance Liquid Chromatography [3][8]
Detector Ultraviolet (UV) [3][8]
Chromatographic Conditions
Mobile Phase 78:22 mixture of 0.3% Formic Acid in Water (A) and Acetonitrile (B) [8]
Elution Times Tylvalosin: ~14.1 min; Internal Standard (Enrofloxacin): ~5.9 min [8]
Method Validation
Linearity Range 0.1 to 5 µg/mL [8]
Limit of Detection (LOD) 0.05 µg/mL [8]
Limit of Quantification (LOQ) 0.1 µg/mL [8]
Recovery 89.66% to 96.92% [8]

| Accuracy & Precision | < 13.0% |[8] |

G HPLC Analysis Logical Flow A HPLC Vial Reconstituted Sample B Autosampler Injects Sample (e.g., 50 µL) A->B D HPLC Column C18 Stationary Phase Separates Analytes B->D C HPLC Pump Mobile Phase Flow (1.0 mL/min) C->B E UV Detector Wavelength ~289 nm Measures Absorbance D->E F Data System Generates Chromatogram Peak for Tylvalosin Peak for IS E->F G Quantification Calculate Peak Area Ratios Compare to Standard Curve Determine Concentration F->G

Caption: Logical flow of the HPLC-UV analytical method.

Summary and Conclusion

The pharmacokinetic profile of Acetylisovaleryltylosin tartrate in swine is defined by several key characteristics that underpin its clinical use:

  • Rapid Oral Absorption: The drug is quickly absorbed after being administered in feed.[1][7]

  • Low Plasma Concentrations: Systemic plasma levels are typically very low or undetectable, indicating rapid clearance from the blood.[7]

  • Extensive Tissue Distribution: The compound preferentially accumulates in tissues, most notably the lungs, achieving therapeutic concentrations at the site of infection for respiratory diseases.[1][7]

  • Efficient Metabolism and Excretion: It is rapidly metabolized and eliminated primarily through the feces.[7]

This profile demonstrates that plasma concentration is not a reliable indicator of therapeutic efficacy for Acetylisovaleryltylosin tartrate. Instead, its effectiveness is driven by its ability to concentrate in target tissues. These pharmacokinetic properties justify its use for treating specific tissue-localized infections in swine and inform the withdrawal periods necessary to ensure food safety.

References

An In-depth Technical Guide on the In Vivo Distribution and Tissue Concentration of Tylvalosin Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tylvalosin, a third-generation macrolide antibiotic, is a critical therapeutic agent in veterinary medicine, primarily for managing respiratory and enteric diseases in swine and poultry.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic profile, particularly its ability to penetrate and accumulate in target tissues. This technical guide provides a comprehensive overview of the in vivo distribution and tissue concentration of Tylvalosin tartrate. It synthesizes quantitative data from multiple studies, details the experimental protocols used for its assessment, and illustrates key processes through workflow and pathway diagrams. The data presented underscores Tylvalosin's rapid absorption and extensive distribution into tissues, where it often achieves concentrations significantly higher than in plasma, a key factor in its clinical success.

Pharmacokinetic Profile

Tylvalosin tartrate is characterized by rapid absorption following oral administration and wide distribution throughout the body.[3][4] As a macrolide, it interferes with bacterial protein synthesis by reversibly binding to the 50S ribosomal subunit.[5][6][7] Its lipophilic nature facilitates penetration into cells, leading to high concentrations in tissues and within phagocytic cells like neutrophils and alveolar macrophages, which is advantageous for treating intracellular pathogens.[6]

  • Absorption: The compound is quickly absorbed from the gastrointestinal tract after oral administration.[4] Studies in broiler chickens and turkeys show that peak plasma concentrations (Cmax) are typically reached within 1 to 3 hours (Tmax) post-administration.[1][5]

  • Distribution: Tylvalosin is widely distributed in tissues, with a particular affinity for the lungs, intestinal mucosa, bile, liver, spleen, and kidney.[3][6] This extensive tissue penetration results in a large apparent volume of distribution (Vd), indicating that the drug concentration is significantly higher in tissues than in plasma.[8][9]

  • Metabolism: In vitro studies have shown that Tylvalosin is rapidly metabolized to its main active metabolite, 3-O-acetyltylosin.[4][6]

  • Excretion: The primary route of excretion for Tylvalosin and its metabolites is through the feces, with urinary excretion accounting for a minor fraction (3-4%) of the administered dose in pigs.[4][6]

Experimental Protocols

The quantification of Tylvalosin tartrate in biological matrices is predominantly achieved through rigorous analytical chemistry techniques. The following sections detail the common methodologies employed in pharmacokinetic and tissue residue studies.

Animal Studies and Administration
  • Target Species: Healthy broiler chickens, turkeys, and pigs are the most common subjects for pharmacokinetic and tissue distribution studies.[1][8][10][11]

  • Administration Routes & Dosage:

    • Oral (PO): Administered as a single bolus via oral gavage, in drinking water, or incorporated into feed.[11][12] Dosages typically range from 5 mg/kg to 25 mg/kg body weight.[1][3][11]

    • Intravenous (IV): Used to determine absolute bioavailability and key pharmacokinetic parameters like clearance and volume of distribution.[1][12] A common dose is 25 mg/kg body weight.[12]

    • Intramuscular (IM): Used for evaluating systemic absorption and distribution following parenteral administration.[8]

  • Study Design: Crossover designs are often used, where the same group of animals receives the drug via different routes with a washout period in between, allowing each animal to serve as its own control.[7]

Sample Collection
  • Blood (Plasma/Serum): Blood samples are collected from wing veins in poultry or jugular veins in swine at multiple time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.[10][12] Samples are collected in heparinized tubes and centrifuged (e.g., 4000 rpm for 10 minutes or 600x g for 10 min) to separate the plasma, which is then stored at -20°C or -40°C until analysis.[11][12]

  • Tissues: For residue depletion studies, animals are euthanized at various time points after the final dose.[10][13] Key edible tissues, including liver, kidney, muscle (breast and thigh), skin with fat, and spleen, are collected for analysis.[10][14]

Analytical Methodology

Quantification relies on validated chromatographic or microbiological methods.

  • Sample Preparation (Tissues):

    • A known weight of tissue (e.g., 2 grams) is homogenized.[10]

    • An extraction solvent (e.g., acetonitrile, chloroform, or ethyl acetate) is added.[7][13] Acetonitrile with 0.1% formic acid has been identified as an effective extraction solvent for plasma.[2]

    • The mixture is vortexed and centrifuged (e.g., 20,000 g for 10 min) to separate the organic layer containing the drug from tissue debris.[7]

    • The supernatant is collected and may be evaporated to dryness and reconstituted in the mobile phase for analysis.[7]

  • Chromatographic Analysis (HPLC & UPLC-MS/MS):

    • Technique: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the gold standards for their sensitivity and specificity.[7][12][13][15]

    • Stationary Phase: A C18 column is commonly used for analytical separation.[7]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1-0.3% formic acid) and an organic phase (e.g., acetonitrile) is typical.[2][7]

    • Detection: UV detection is set at a wavelength of approximately 289 nm.[7] Mass spectrometry provides higher sensitivity and confirmatory analysis.

    • Method Validation: Methods are validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, limit of detection (LOD), and limit of quantification (LOQ).[2][12] For example, one HPLC-UV method for pig plasma reported an LOQ of 0.1 µg/mL and recoveries between 89.7% and 96.9%.[2] A UPLC-MS/MS method for chicken plasma reported an LOQ of 5 ng/mL.[12]

  • Microbiological Assay:

    • This method utilizes the inhibitory effect of Tylvalosin on the growth of a susceptible microorganism, such as Bacillus subtilis.[10]

    • The diameter of the inhibition zone created by the sample extract on an agar (B569324) plate is measured and compared to a standard curve to determine the drug concentration.[10] While less specific than chromatography, it provides a measure of total antimicrobial activity.

Quantitative Data: In Vivo Distribution and Concentration

The following tables summarize key pharmacokinetic parameters and tissue concentrations of Tylvalosin tartrate in target animal species.

Table 1: Pharmacokinetic Parameters of Tylvalosin in Poultry Species

SpeciesRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)t½ (h)Bioavailability (F%)Reference
Broiler ChickensOral250.1201.42-11.45[12]
Broiler ChickensOral250.2873.0 (approx.)1.063.04[1]
Broiler ChickensOral252.112.01.61-[16]
Broiler TurkeysOral251.532.0-53.3[5]
Broiler TurkeysOral250.6371.295.3133.84[8]
Broiler TurkeysIV25--5.71100[7]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Elimination half-life.

Table 2: Tissue Distribution and Residue Depletion of Tylvalosin

SpeciesTissueDose & RouteTime Post-DoseConcentration (µg/g or µg/mL)Reference
PigsLung2.125 mg/kg (oral)2 hours0.060 - 0.066[6]
PigsLung2.125 mg/kg (oral)12 hours0.060 - 0.066[6]
ChickensLiver25 mg/kg (oral, 5 days)24 hoursHigh Residues[10][17]
ChickensKidney25 mg/kg (oral, 5 days)24 hoursHigh Residues[10][17]
ChickensLung25 mg/kg (oral, 5 days)24 hoursHigh Residues[10]
ChickensMuscle25 mg/kg (oral, 5 days)24 hoursLower Residues[10][17]

Table 3: Maximum Residue Limits (MRLs) for Tylvalosin

SpeciesTissueMRL (µg/kg or ppm)Regulatory BodyReference
SwineMuscle50 (0.05)Health Canada[18]
SwineLiver50 (0.05)Health Canada[18]
SwineKidney50 (0.05)Health Canada[18]
SwineSkin and Fat50 (0.05)Health Canada[18]
Bovine/PorcineMuscle, Liver, Kidney, Fat100 (0.1)European Union[14]
PoultrySkin/Fat100 (0.1)European Union[14]

Visualizations: Workflows and Pathways

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a study on the in vivo distribution of Tylvalosin.

G cluster_0 Phase 1: In-Life cluster_1 Phase 2: Bioanalysis cluster_2 Phase 3: Data Analysis AnimalSelection Animal Selection (e.g., Swine, Poultry) Acclimatization Acclimatization Period AnimalSelection->Acclimatization Dosing Drug Administration (Oral, IV, IM) Acclimatization->Dosing SampleCollection Blood & Tissue Collection (Timed Intervals) Dosing->SampleCollection SamplePrep Sample Preparation (Homogenization, Extraction) SampleCollection->SamplePrep Instrumental Instrumental Analysis (HPLC, UPLC-MS/MS) SamplePrep->Instrumental Quantification Quantification (vs. Standard Curve) Instrumental->Quantification PK_Modeling Pharmacokinetic Modeling (Non-compartmental) Quantification->PK_Modeling Data_Summary Data Summarization (Tables, Figures) PK_Modeling->Data_Summary Reporting Final Report / Publication Data_Summary->Reporting

Caption: General experimental workflow for determining Tylvalosin's in vivo distribution.

Mechanism of Action Pathway

This diagram illustrates the molecular mechanism by which Tylvalosin inhibits bacterial growth.

G cluster_bacterium Bacterial Cell cluster_ribosome 50S Ribosomal Subunit TVT Tylvalosin Tartrate P_Site P-Site TVT->P_Site Binds to P-site (donor site) Inhibition Inhibition P_Site->Inhibition A_Site A-Site ProteinSynth Protein Synthesis Inhibition->ProteinSynth Prevents translocation

Caption: Tylvalosin's mechanism of action via inhibition of bacterial protein synthesis.

Conclusion

The available scientific literature robustly demonstrates that Tylvalosin tartrate is rapidly absorbed and extensively distributed to key tissues following administration in both swine and poultry. Its tendency to accumulate at sites of infection, such as the lungs and gastrointestinal tract, at concentrations exceeding those in plasma, provides a strong pharmacokinetic basis for its therapeutic efficacy against major veterinary pathogens.[3][6][19] The detailed experimental protocols and validated analytical methods, particularly chromatography, are essential for accurately characterizing its disposition and ensuring that tissue residues decline to levels below established MRLs, thereby safeguarding food safety.[2][14][18] This guide provides drug development professionals and researchers with a foundational understanding of Tylvalosin's behavior in vivo, crucial for optimizing dosage regimens and conducting further research.

References

Acetylisovaleryltylosin Tartrate: A Technical Guide to its Antiviral and Immunomodulatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylisovaleryltylosin tartrate (AIVT), a third-generation macrolide antibiotic, is increasingly recognized for its potent antiviral and immunomodulatory activities beyond its primary antibacterial function. This technical guide provides an in-depth analysis of the mechanisms of action of AIVT, focusing on its efficacy against key viral pathogens and its profound impact on the host immune response. Through a comprehensive review of in vitro and in vivo studies, this document details the experimental protocols utilized to elucidate these effects, presents quantitative data in a clear, tabular format, and visualizes the key signaling pathways and experimental workflows. AIVT's ability to inhibit viral replication and modulate inflammatory responses, primarily through the NF-κB signaling pathway, positions it as a significant compound of interest for further research and therapeutic development.

Antiviral Effects of Acetylisovaleryltylosin Tartrate

AIVT has demonstrated significant antiviral activity, particularly against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), a pathogen of major economic importance in the swine industry.

In Vitro Antiviral Efficacy

Studies have shown that AIVT inhibits the replication of PRRSV in a dose-dependent manner. In MARC-145 cells, a commonly used cell line for PRRSV research, AIVT treatment resulted in a significant reduction in viral proliferation. At a concentration of 40 µg/mL, AIVT achieved a greater than 90% reduction in PRRSV proliferation[1][2]. The antiviral effect of AIVT is not due to direct virucidal activity but rather through interference with the viral replication process within the host cell[2][3]. Further investigations have pinpointed the inhibitory action of AIVT to the replication stage of the PRRSV life cycle[3].

Table 1: In Vitro Antiviral Activity of Acetylisovaleryltylosin Tartrate against PRRSV

Cell LineVirus StrainAIVT Concentration (µg/mL)% Inhibition of Viral ProliferationReference
MARC-145Recombinant PRRSV RvJX-Nsp2325-HiBiT1Not specified, but inhibition observed[4]
MARC-145Recombinant PRRSV RvJX-Nsp2325-HiBiT10Not specified[4]
MARC-145Recombinant PRRSV RvJX-Nsp2325-HiBiT20Not specified[4]
MARC-145Recombinant PRRSV RvJX-Nsp2325-HiBiT40> 90%[1][2]
Primary Porcine Alveolar Macrophages (PAMs)HP-PRRSV JXwn0640Significant inhibition observed[5]
Primary Porcine Alveolar Macrophages (PAMs)NADC30-like CHsx140140Significant inhibition observed[5]
Experimental Protocol: In Vitro PRRSV Inhibition Assay

This protocol outlines the methodology used to determine the antiviral efficacy of AIVT against PRRSV in MARC-145 cells.

Objective: To quantify the dose-dependent inhibitory effect of AIVT on PRRSV replication.

Materials:

  • MARC-145 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

  • Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) stock

  • Acetylisovaleryltylosin tartrate (AIVT)

  • 96-well cell culture plates

  • Reagents for viral quantification (e.g., Luciferase assay system for recombinant virus, or antibodies for immunofluorescence assay)

Procedure:

  • Cell Seeding: Seed MARC-145 cells in a 96-well plate at a density of 1 × 10⁴ cells per well and culture until confluent[4].

  • Drug Preparation and Treatment: Prepare a stock solution of AIVT and dilute it with DMEM containing 2% FBS to achieve final concentrations of 1, 10, 20, and 40 µg/mL. One hour prior to viral infection, replace the cell culture medium with the AIVT-containing medium[4].

  • Viral Infection: Infect the cells with PRRSV at a specified multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a defined period (e.g., 36 hours) at 37°C in a 5% CO₂ atmosphere[5].

  • Quantification of Viral Replication:

    • For recombinant luciferase-expressing virus: Measure the relative luciferase activity in the cell lysates. A decrease in luciferase activity corresponds to an inhibition of viral replication[4].

    • Immunofluorescence Assay (IFA): Fix the cells and perform an IFA using a monoclonal antibody against a PRRSV protein (e.g., the N protein). The reduction in the number of fluorescent cells indicates viral inhibition[5].

antiviral_workflow cluster_setup Assay Setup cluster_treatment Treatment and Infection cluster_incubation Incubation cluster_analysis Analysis seed_cells Seed MARC-145 Cells (1x10^4 cells/well) prepare_aivt Prepare AIVT Dilutions (1-40 µg/mL) treat_cells Pre-treat Cells with AIVT (1 hour) prepare_aivt->treat_cells infect_cells Infect Cells with PRRSV treat_cells->infect_cells incubate Incubate (36 hours, 37°C, 5% CO2) infect_cells->incubate quantify_virus Quantify Viral Replication (Luciferase Assay or IFA) incubate->quantify_virus analyze_data Analyze Data and Determine % Inhibition quantify_virus->analyze_data

Caption: Workflow for assessing the inhibitory effect of AIVT on cytokine production.

Conclusion

Acetylisovaleryltylosin tartrate exhibits a compelling dual-action profile of antiviral and immunomodulatory effects. Its ability to inhibit PRRSV replication, coupled with its potent anti-inflammatory properties mediated by the suppression of the NF-κB signaling pathway, underscores its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted activities of AIVT. Future investigations should focus on elucidating the precise molecular interactions of AIVT with viral and host cell components and on translating these promising preclinical findings into effective therapeutic strategies.

References

Acetylisovaleryltylosin Tartrate: A Technical Guide to its Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylisovaleryltylosin tartrate (AIV-tartrate), a semi-synthetic macrolide antibiotic, demonstrates significant promise in combating infections caused by a range of Gram-positive bacteria. This technical guide provides an in-depth analysis of its antibacterial activity, mechanism of action, and the experimental methodologies used to evaluate its efficacy. Through a comprehensive review of available data, this document aims to serve as a critical resource for researchers and professionals involved in the development of new antimicrobial agents.

Introduction

Acetylisovaleryltylosin tartrate, also known as tylvalosin (B1682567) tartrate, is a derivative of the 16-membered macrolide antibiotic tylosin.[1] Its structural modifications enhance its pharmacokinetic properties and antibacterial potency, particularly against clinically relevant Gram-positive pathogens. This guide will explore the quantitative measures of its activity, the intricate details of its mechanism of action, and standardized protocols for its evaluation.

Antibacterial Spectrum and Potency

AIV-tartrate exhibits a broad spectrum of activity against Gram-positive bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Quantitative Data Summary

The following table summarizes the available MIC data for Acetylisovaleryltylosin tartrate against key Gram-positive bacteria.

Bacterial SpeciesStrain(s)MIC (µg/mL)Reference(s)
Staphylococcus aureusNot Specified2[2]
Streptococcus suisNot SpecifiedMIC₅₀: 64, MIC₉₀: 64[3]
Clostridium perfringensNot SpecifiedEffective in vivo[4]
Mycoplasma hyopneumoniaeField IsolatesMIC₅₀: 0.016, MIC₉₀: 0.06[5]
Mycoplasma gallisepticumField Isolates0.015 - 0.03

Note: Data for Clostridium perfringens is based on in vivo studies demonstrating efficacy; specific MIC values from the searched literature were not available.

Mechanism of Action

Like other macrolide antibiotics, Acetylisovaleryltylosin tartrate exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1] This process is achieved through a specific interaction with the bacterial ribosome.

Ribosomal Binding and Protein Synthesis Inhibition

AIV-tartrate binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[6][7] This binding site is primarily composed of 23S rRNA. The presence of the antibiotic within the tunnel physically obstructs the passage of the elongating polypeptide chain.[8][9] This steric hindrance prevents the progression of protein synthesis beyond a few amino acids, leading to the premature dissociation of peptidyl-tRNA from the ribosome.[7] The ultimate consequence is the cessation of protein production, which is essential for bacterial growth and replication.

G Mechanism of Action of Acetylisovaleryltylosin Tartrate cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit NPET Nascent Peptide Exit Tunnel (NPET) 50S_subunit->NPET Peptidyl_transferase_center Peptidyl Transferase Center (PTC) 50S_subunit->Peptidyl_transferase_center 30S_subunit 30S Subunit Inhibition Inhibition of Protein Synthesis NPET->Inhibition leads to obstruction Polypeptide_chain Growing Polypeptide Chain Peptidyl_transferase_center->Polypeptide_chain elongates AIV_tartrate Acetylisovaleryltylosin Tartrate AIV_tartrate->NPET binds to mRNA mRNA mRNA->30S_subunit binds tRNA Aminoacyl-tRNA tRNA->Peptidyl_transferase_center delivers amino acid Polypeptide_chain->NPET exits through

Caption: AIV-tartrate binds to the 50S ribosomal subunit, inhibiting protein synthesis.

Experimental Protocols

The determination of the in vitro activity of Acetylisovaleryltylosin tartrate is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC). The following protocols are based on established methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is a standard for determining the MIC of an antimicrobial agent.

4.1.1. Materials:

  • Acetylisovaleryltylosin tartrate stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Positive control (broth with inoculum, no antibiotic)

  • Negative control (broth only)

4.1.2. Procedure:

  • Perform serial two-fold dilutions of the AIV-tartrate stock solution in CAMHB across the wells of the microtiter plate to achieve a range of desired concentrations.

  • Inoculate each well (except the negative control) with the standardized bacterial suspension.

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of AIV-tartrate at which there is no visible growth.

G Broth Microdilution Workflow Start Start Prepare_AIV Prepare AIV-tartrate Serial Dilutions in 96-well plate Start->Prepare_AIV Prepare_Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Prepare_AIV->Prepare_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate->Incubate Read_Results Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining MIC using the broth microdilution method.

Agar (B569324) Dilution Method

This method is an alternative to broth microdilution, particularly for fastidious organisms.

4.2.1. Materials:

  • Acetylisovaleryltylosin tartrate stock solution

  • Molten Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

4.2.2. Procedure:

  • Prepare a series of MHA plates each containing a specific concentration of AIV-tartrate. This is done by adding a calculated amount of the stock solution to the molten agar before pouring the plates.

  • Spot-inoculate the surface of each agar plate with the standardized bacterial suspension.

  • Incubate the plates under appropriate conditions (temperature, atmosphere, and duration).

  • The MIC is the lowest concentration of AIV-tartrate that completely inhibits the visible growth of the organism on the agar surface.

Conclusion

Acetylisovaleryltylosin tartrate is a potent macrolide antibiotic with significant activity against a variety of Gram-positive bacteria. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, makes it an effective agent against key pathogens. The standardized methodologies for MIC determination provide a reliable framework for the continued evaluation of its efficacy and the development of new therapeutic applications. Further research to establish a broader range of MIC values against diverse clinical isolates of Gram-positive bacteria is warranted to fully elucidate its clinical potential.

References

An In-depth Technical Guide to the Anti-inflammatory Pathway of Tylvalosin Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tylvalosin tartrate, a third-generation macrolide antibiotic, is increasingly recognized for its potent immunomodulatory and anti-inflammatory properties, distinct from its antimicrobial activity. This technical guide delineates the molecular mechanisms underpinning the anti-inflammatory effects of Tylvalosin tartrate, focusing on its targeted suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Through a comprehensive review of experimental data, this document provides detailed evidence of Tylvalosin's ability to attenuate the production of key pro-inflammatory mediators. Included are structured data tables for quantitative analysis, detailed experimental protocols for reproducibility, and explanatory diagrams to visualize the core signaling cascade and experimental workflows.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory activity of Tylvalosin tartrate is centered on its ability to inhibit the activation of the NF-κB pathway, a cornerstone of the inflammatory response.[1][2][3] In unstimulated cells, the NF-κB heterodimer (most commonly p65/p50) is held inactive in the cytoplasm by an inhibitory protein, IκBα.[1] Upon stimulation by pro-inflammatory signals, such as Lipopolysaccharide (LPS), a cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα.[1] This releases the NF-κB dimer, allowing it to translocate into the nucleus.[1][3] Once in the nucleus, NF-κB binds to specific DNA sequences, driving the transcription of a host of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[4][5]

Experimental evidence demonstrates that Tylvalosin tartrate intervenes in this process by preventing the phosphorylation and degradation of IκBα.[1][3] This action effectively traps the NF-κB p65 subunit in the cytoplasm, blocking its nuclear translocation and subsequent activation of inflammatory gene expression.[1][3][6] This targeted suppression makes Tylvalosin a significant candidate for modulating inflammatory responses in various pathological conditions.

NF_kB_Pathway Tylvalosin Tartrate's Inhibition of the NF-κB Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa P-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active NF-κB) p_IkBa->p65_p50 Degradation of IκBα releases NF-κB p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation Tylvalosin Tylvalosin Tartrate Tylvalosin->IKK Inhibits Phosphorylation DNA DNA p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, IL-1β, IL-6, PGE2, NO) DNA->Cytokines Transcription Experimental_Workflow General Experimental Workflow for In Vitro Analysis cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_collection Sample Collection cluster_analysis Downstream Analysis Culture 1. Culture RAW 264.7 Cells Seed 2. Seed Cells into Plates Culture->Seed Adhere 3. Overnight Adherence Seed->Adhere Pretreat 4. Pre-treat with Tylvalosin Tartrate (1 hr) Adhere->Pretreat Stimulate 5. Stimulate with LPS (e.g., 18-24 hrs) Pretreat->Stimulate Collect_Supernatant 6a. Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells 6b. Lyse Cells Stimulate->Lyse_Cells ELISA 7a. ELISA for Cytokines (TNF-α, IL-6, IL-1β) Collect_Supernatant->ELISA Griess 7b. Griess Assay for NO Collect_Supernatant->Griess Western 7c. Western Blot for NF-κB Pathway Proteins Lyse_Cells->Western

References

The Antibacterial Profile of Acetylisovaleryltylosin Tartrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylisovaleryltylosin tartrate, also known as tylvalosin (B1682567) tartrate, is a semi-synthetic macrolide antibiotic derived from tylosin.[1] As a member of the 16-membered ring macrolide class, it exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria and Mycoplasma species.[2][3] Its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to a bacteriostatic and, at higher concentrations, bactericidal effect.[2][4] This technical guide provides an in-depth analysis of the basic antibacterial spectrum of Acetylisovaleryltylosin tartrate, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Core Antibacterial Spectrum

Acetylisovaleryltylosin tartrate demonstrates potent activity against a range of veterinary pathogens. Its efficacy is most pronounced against Mycoplasma species, various Gram-positive cocci and rods, and certain Gram-negative bacteria.

Quantitative Susceptibility Data

The in vitro efficacy of Acetylisovaleryltylosin tartrate is commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for Acetylisovaleryltylosin tartrate against key bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Acetylisovaleryltylosin Tartrate against Mycoplasma Species

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Mycoplasma hyopneumoniae≤0.0150.060.005 - 0.25

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Minimum Inhibitory Concentration (MIC) of Acetylisovaleryltylosin Tartrate against Gram-Positive Bacteria

Bacterial SpeciesMIC (µg/mL)
Staphylococcus aureus2
Lawsonia intracellularis (intracellular)0.5 - 1
Lawsonia intracellularis (extracellular)2 - 4

Table 3: Minimum Inhibitory Concentration (MIC) of Acetylisovaleryltylosin Tartrate against Gram-Negative and Anaerobic Bacteria

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Actinobacillus pleuropneumoniae6464Not Reported
Brachyspira hyodysenteriaeNot ReportedNot Reported3.125 - 200
Pasteurella multocida128Not ReportedNot Reported

Mechanism of Action

Acetylisovaleryltylosin tartrate exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.

dot

Caption: Mechanism of action of Acetylisovaleryltylosin Tartrate.

The antibiotic binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein synthesis.[2][4] This disruption prevents the elongation of the polypeptide chain, thereby halting the production of essential proteins required for bacterial growth and replication.[4] This inhibition of protein synthesis is the primary basis for its bacteriostatic action, with bactericidal effects observed at higher concentrations.[2]

Experimental Protocols for Susceptibility Testing

The determination of the antibacterial spectrum of Acetylisovaleryltylosin tartrate relies on standardized in vitro susceptibility testing methods. The broth microdilution and agar (B569324) dilution methods are commonly employed.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

Protocol:

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of Acetylisovaleryltylosin tartrate are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.

  • Incubation: The plate is incubated at a temperature and duration appropriate for the test organism, typically 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

dot```dot digraph "Broth_Microdilution_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_antibiotic [label="Prepare Serial Dilutions\nof Acetylisovaleryltylosin Tartrate\nin Microtiter Plate"]; prep_inoculum [label="Prepare Standardized\nBacterial Inoculum"]; inoculate [label="Inoculate Microtiter Plate\nwith Bacterial Suspension"]; incubate [label="Incubate Plate"]; read_results [label="Read and Record MIC"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_antibiotic; start -> prep_inoculum; prep_antibiotic -> inoculate; prep_inoculum -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> end; }

Caption: Workflow for Agar Dilution Susceptibility Testing.

Conclusion

Acetylisovaleryltylosin tartrate is a potent macrolide antibiotic with a well-defined antibacterial spectrum, particularly against key veterinary pathogens. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, provides a robust basis for its therapeutic efficacy. The standardized methodologies for determining its in vitro activity are crucial for ongoing surveillance of antimicrobial resistance and for guiding its appropriate clinical use in veterinary medicine. This technical guide serves as a foundational resource for professionals engaged in the research and development of new antimicrobial strategies.

References

The Discovery and Development of Tylvalosin Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tylvalosin (B1682567) tartrate is a third-generation macrolide antibiotic exclusively developed for veterinary use.[1] It is a semi-synthetic derivative of tylosin (B1662201), a fermentation product of Streptomyces fradiae. Tylvalosin tartrate exhibits a broad spectrum of activity against various economically important pathogens in swine and poultry, including Gram-positive bacteria, some Gram-negative bacteria, and Mycoplasma species.[2][3] Beyond its direct antimicrobial effects, Tylvalosin tartrate also possesses significant immunomodulatory and anti-inflammatory properties, which contribute to its therapeutic efficacy.[3][4] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to Tylvalosin tartrate.

Discovery and Synthesis

Tylvalosin is not a naturally occurring antibiotic but is produced through a bioconversion process. The precursor molecule, tylosin, is fermented using a genetically modified strain of Streptomyces thermotolerans.[5][6] This microorganism selectively modifies tylosin to yield tylvalosin.[6] The chemical modification involves the acetylation of the 3-hydroxyl group and isovalerylation of the 4'-hydroxyl group of the tylosin molecule.[6]

Following the fermentation and bioconversion, the tylvalosin base is extracted and purified. The final step in the manufacturing process is the reaction of the purified tylvalosin base with tartaric acid to form Tylvalosin tartrate.[6] This salt form enhances the compound's solubility and stability, making it suitable for oral administration in feed or water.[6]

Mechanism of Action

Antibacterial Activity

Like other macrolide antibiotics, Tylvalosin tartrate's primary mechanism of antibacterial action is the inhibition of protein synthesis in susceptible bacteria.[3] It binds to the 50S ribosomal subunit, interfering with the translocation of peptides and thereby halting the elongation of the polypeptide chain.[3] While generally considered a bacteriostatic agent, at concentrations above the minimum inhibitory concentration (MIC), it can exert a bactericidal effect against certain pathogens, such as Mycoplasma hyopneumoniae.[3]

Immunomodulatory and Anti-inflammatory Effects

Tylvalosin tartrate has demonstrated significant immunomodulatory and anti-inflammatory properties that are independent of its antimicrobial activity.[4] These effects are primarily attributed to its ability to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Tylvalosin tartrate has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] By preventing the degradation of IκBα, Tylvalosin tartrate blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory cytokines such as interleukin-8 (IL-8), IL-6, IL-1β, and tumor necrosis factor-alpha (TNF-α).[4][7] Additionally, Tylvalosin tartrate can induce apoptosis in porcine neutrophils and macrophages and promote efferocytosis (the clearance of apoptotic cells), which are crucial processes in the resolution of inflammation.[8][9]

Data Presentation

In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Tylvalosin tartrate against key veterinary pathogens. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

PathogenMIC50 (µg/mL)MIC90 (µg/mL)
Mycoplasma hyopneumoniae0.0160.06
Mycoplasma gallisepticum0.0150.03
Mycoplasma synoviae0.015≤0.25
Pharmacokinetic Properties

The pharmacokinetic parameters of Tylvalosin tartrate vary depending on the animal species, dosage, and route of administration. The following table provides a summary of key pharmacokinetic parameters in broiler chickens and turkeys.

SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)Bioavailability (%)
Broiler Chickens25IV---
Broiler Chickens25Oral0.2871.053.04
Broiler Chickens10Oral0.0311.993.56
Broiler Chickens5Oral0.0231.035.92
Turkeys25IV---
Turkeys25Oral1.082.053.3
Toxicological Data

Toxicology studies have been conducted to establish the safety profile of Tylvalosin tartrate.

Study TypeSpeciesNOAEL
Reproductive EffectsRat400 ppm (approx. 18 mg/kg bw)
Microbiological ADI-47.7 µg/kg bw/day
Toxicological ADIRat180 µg/kg bw/day

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Tylvalosin tartrate against bacterial isolates is typically determined using the broth microdilution method according to ISO 20776-1:2020 guidelines.[10]

Protocol:

  • Preparation of Tylvalosin Tartrate Stock Solution: A stock solution of Tylvalosin tartrate is prepared in a suitable solvent and then diluted in the appropriate broth medium to achieve a starting concentration for serial dilutions.

  • Preparation of Microtiter Plates: 96-well microtiter plates are filled with broth medium. A twofold serial dilution of the Tylvalosin tartrate solution is then performed across the wells of the plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a pure overnight culture, and its turbidity is adjusted to a 0.5 McFarland standard.[10] This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted Tylvalosin tartrate. The plates are then incubated under appropriate conditions (temperature and atmosphere) for 18-24 hours.

  • Reading and Interpretation: The MIC is determined as the lowest concentration of Tylvalosin tartrate that completely inhibits the visible growth of the bacterium.[10]

Quantification of Tylvalosin Tartrate in Plasma by HPLC

A validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection is commonly used for the quantification of Tylvalosin tartrate in plasma samples.[1][11]

Protocol:

  • Sample Preparation: Plasma samples are thawed, and a known volume is mixed with an internal standard. Proteins are precipitated by adding a suitable organic solvent (e.g., acetonitrile). The mixture is vortexed and then centrifuged to separate the precipitated proteins.

  • Extraction: The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the mobile phase.

  • Chromatographic Conditions: The reconstituted sample is injected into the HPLC system.

    • Column: A suitable C18 reversed-phase column is used for separation.

    • Mobile Phase: A typical mobile phase consists of a mixture of an acidic aqueous solution (e.g., 0.3% formic acid in water) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 78:22).[1][11]

    • Flow Rate: A constant flow rate is maintained.

    • Detection: The eluate is monitored by a UV detector at a specific wavelength (e.g., 220 nm).[1]

  • Quantification: The concentration of Tylvalosin tartrate in the plasma sample is determined by comparing the peak area of Tylvalosin tartrate to that of the internal standard and referencing a standard curve prepared with known concentrations of the drug.[1][11]

In Vivo Efficacy Study: Swine Enzootic Pneumonia Model

The efficacy of Tylvalosin tartrate in treating swine enzootic pneumonia is evaluated in an experimental challenge model.[12]

Protocol:

  • Animal Selection and Acclimatization: Healthy, weaned piglets from a source free of Mycoplasma hyopneumoniae are selected and acclimatized to the study conditions.

  • Experimental Groups: Pigs are randomly allocated to different treatment groups, including a negative control group (unchallenged, untreated), a positive control group (challenged, untreated), and one or more Tylvalosin tartrate treatment groups (challenged, treated with different doses or administration routes).

  • Challenge: Pigs in the challenged groups are inoculated with a virulent strain of M. hyopneumoniae.

  • Treatment: At a predetermined time post-challenge (e.g., upon the onset of clinical signs), the treatment groups receive Tylvalosin tartrate in their feed or drinking water for a specified duration.

  • Monitoring and Data Collection: Throughout the study, animals are monitored for clinical signs of respiratory disease (e.g., coughing, dyspnea). Body weight and feed consumption are also recorded.

  • Necropsy and Lesion Scoring: At the end of the study, all pigs are euthanized and subjected to necropsy. The lungs are examined for gross lesions characteristic of enzootic pneumonia, and the extent of the lesions is scored.

  • Efficacy Evaluation: The efficacy of Tylvalosin tartrate is determined by comparing the clinical scores, performance parameters (average daily gain, feed conversion ratio), and lung lesion scores between the treated and untreated challenged groups.

In Vitro Evaluation of Anti-inflammatory Effects

The anti-inflammatory properties of Tylvalosin tartrate can be assessed in vitro using porcine neutrophils and macrophages.[8]

Protocol:

  • Isolation of Immune Cells: Neutrophils and monocytes are isolated from fresh porcine blood. Monocytes are then differentiated into macrophages in culture.

  • Cell Culture and Treatment: The isolated neutrophils and macrophages are cultured in appropriate media. The cells are then treated with different concentrations of Tylvalosin tartrate or a vehicle control.

  • Induction of Inflammation: After a pre-incubation period with Tylvalosin tartrate, the cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.

  • Assessment of Apoptosis: The effect of Tylvalosin tartrate on neutrophil and macrophage apoptosis is evaluated using methods such as a cell death ELISA, which detects DNA fragmentation.[8]

  • Measurement of Pro-inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., IL-8, TNF-α) in the cell culture supernatants are quantified using enzyme-linked immunosorbent assays (ELISAs).

  • Analysis of NF-κB Activation: The effect of Tylvalosin tartrate on the NF-κB signaling pathway is assessed by measuring the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB using Western blotting.

Visualizations

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkBa_p50_p65 IkBα-p50-p65 (Inactive) IKK_complex->IkBa_p50_p65 Phosphorylates IkBα p50_p65_active p50-p65 (Active) IkBa_p50_p65->p50_p65_active IkBα Degradation p50_p65_nucleus p50-p65 p50_p65_active->p50_p65_nucleus Translocates Tylvalosin Tylvalosin Tartrate Tylvalosin->IKK_complex Inhibits DNA DNA p50_p65_nucleus->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Induces

Caption: NF-κB Signaling Pathway Inhibition by Tylvalosin Tartrate.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Tylvalosin Stock Solution serial_dilution Perform Serial Dilution of Tylvalosin prep_stock->serial_dilution prep_plates Prepare Microtiter Plates with Broth prep_plates->serial_dilution inoculate Inoculate Plates with Bacteria serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Analysis animal_dosing Administer Tylvalosin Tartrate to Animals blood_collection Collect Blood Samples at Timed Intervals animal_dosing->blood_collection plasma_separation Separate Plasma blood_collection->plasma_separation sample_prep Plasma Sample Preparation (Protein Precipitation, Extraction) plasma_separation->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis quantification Quantify Drug Concentration hplc_analysis->quantification pk_modeling Calculate Pharmacokinetic Parameters (Cmax, Tmax, etc.) quantification->pk_modeling G cluster_setup Study Setup cluster_challenge Challenge and Treatment cluster_monitoring Monitoring cluster_evaluation Evaluation animal_selection Select Healthy, Pathogen-Free Piglets randomization Randomize into Treatment Groups animal_selection->randomization challenge Inoculate with M. hyopneumoniae randomization->challenge treatment Administer Tylvalosin Tartrate or Placebo challenge->treatment clinical_monitoring Monitor Clinical Signs, Body Weight, Feed Intake treatment->clinical_monitoring necropsy Necropsy and Lung Lesion Scoring clinical_monitoring->necropsy data_analysis Analyze Data and Determine Efficacy necropsy->data_analysis

References

Methodological & Application

Application Notes and Protocols for the Determination of Acetylisovaleryltylosin Tartrate in Plasma by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetylisovaleryltylosin tartrate, commercially known as Aivlosin, is a macrolide antibiotic used in veterinary medicine to treat respiratory and enteric bacterial infections in swine and poultry.[1][2] Pharmacokinetic studies and therapeutic drug monitoring require a reliable and validated method for the quantification of the active moiety, tylvalosin (B1682567), in plasma. This document provides a detailed high-performance liquid chromatography (HPLC) method for the determination of tylvalosin in plasma. The protocols described are compiled from validated methods used in pharmacokinetic studies in various animal species.[1][2][3]

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection to separate and quantify tylvalosin in plasma samples. The protocol involves protein precipitation for sample clean-up, followed by chromatographic separation on a C18 column.

Experimental Protocols

1. Reagents and Materials

  • Acetylisovaleryltylosin Tartrate (Tylvalosin Tartrate) reference standard

  • Internal Standard (IS): Enrofloxacin or Roxithromycin[1][2]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)[4][5]

  • Formic acid (analytical grade)[1]

  • Water (HPLC grade)

  • Blank plasma (from the same species as the study samples)

  • Syringe filters (0.45 µm)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions, compiled from established methods.[1][3][6]

ParameterRecommended Conditions
Column C18 column (e.g., 250 x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile and 0.15 M Acetic Acid Buffer (49:51, v/v)[3] or 0.3% Formic Acid in Water:Acetonitrile (78:22, v/v)[1][6]
Flow Rate 1.0 mL/min[3]
Injection Volume 50 µL[1][3]
Column Temperature 40°C[3]
Detection Wavelength 289 nm[3] or 254 nm[1]
Internal Standard Enrofloxacin or Roxithromycin[1][2]

4. Preparation of Standard and Quality Control (QC) Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Acetylisovaleryltylosin Tartrate and the internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.025 to 5 µg/mL.[3]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank plasma with known amounts of Acetylisovaleryltylosin Tartrate.

5. Sample Preparation

This protocol outlines a protein precipitation method for plasma sample preparation.[3][7]

  • To 500 µL of plasma sample in a microcentrifuge tube, add a known concentration of the internal standard.

  • Add 1 mL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 50 µL of the sample into the HPLC system.

Method Validation Data

The following table summarizes the performance characteristics of a typical validated HPLC method for tylvalosin in plasma.[2][3][8]

ParameterTypical Value
Linearity Range 0.025 - 5 µg/mL[3]
Correlation Coefficient (r²) > 0.999[3]
Limit of Detection (LOD) 0.025 µg/mL[3]
Limit of Quantification (LOQ) 0.039 - 0.1 µg/mL[2][8]
Recovery 80.16% - 88.27%[3]
Intra-day Precision (RSD%) < 15%[3]
Inter-day Precision (RSD%) < 15%[3]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (1 mL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter hplc_vial HPLC Vial filter->hplc_vial injection Inject (50 µL) hplc_vial->injection separation C18 Column Separation injection->separation detection UV Detection (289 nm) separation->detection data_acq Data Acquisition detection->data_acq quantification Quantification data_acq->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the HPLC determination of Acetylisovaleryltylosin in plasma.

Signaling Pathway (Mechanism of Action)

Acetylisovaleryltylosin tartrate, as a macrolide antibiotic, acts by inhibiting bacterial protein synthesis.

MOA AIVT Acetylisovaleryltylosin (Aivlosin) Binding Binds to 50S Subunit AIVT->Binding Ribosome Bacterial 50S Ribosomal Subunit Ribosome->Binding Inhibition Inhibition of Protein Synthesis Binding->Inhibition Growth Inhibition of Bacterial Growth Inhibition->Growth

Caption: Mechanism of action of Acetylisovaleryltylosin tartrate.

References

Application Notes and Protocols: In Vitro Susceptibility Testing of Mycoplasma to Tylvalosin Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplasma, a genus of bacteria lacking a cell wall, are significant pathogens in veterinary medicine, causing substantial economic losses in the poultry and swine industries.[1] Due to their unique biology, they are inherently resistant to common antibiotics like penicillin that target cell wall synthesis.[1] Tylvalosin (B1682567) tartrate, a macrolide antibiotic, is effective against various Mycoplasma species by inhibiting protein synthesis.[1][2] Accurate in vitro susceptibility testing is crucial for determining the efficacy of tylvalosin tartrate against clinical isolates, monitoring for the development of resistance, and establishing appropriate therapeutic regimens.[3][4][5] This document provides detailed application notes and protocols for determining the in vitro susceptibility of Mycoplasma species to tylvalosin tartrate, primarily focusing on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Mechanism of Action of Tylvalosin Tartrate

Tylvalosin, like other macrolide antibiotics, exerts its bacteriostatic effect by targeting the bacterial ribosome.[2][6] It binds to the 50S ribosomal subunit, interfering with protein synthesis.[2][7] This binding action inhibits the translocation of peptidyl-tRNA, ultimately halting the elongation of the polypeptide chain and preventing the synthesis of essential bacterial proteins.[8] In some cases, at concentrations above the MIC, tylvalosin has demonstrated bactericidal effects against certain Mycoplasma species.[2]

cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site Inhibition Inhibition P_site->Inhibition A_site A-site A_site->Inhibition E_site E-site Tylvalosin Tylvalosin Tartrate Tylvalosin->P_site Binds to 23S rRNA Protein_Synthesis Protein Synthesis Elongation Bacterial_Growth Bacterial Growth Arrest Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis Blocks Translocation cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Tylvalosin Tartrate Dilutions C Inoculate 96-Well Plate A->C B Prepare Mycoplasma Inoculum (10⁴-10⁵ CCU/mL) B->C D Incubate at 37°C C->D 48-96 hours E Read Results D->E F Determine MIC E->F Lowest concentration with no growth

References

Application Notes and Protocols for Acetylisovaleryltylosin Tartrate Efficacy Studies in Experimental Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylisovaleryltylosin tartrate (AIV-T), also known as tylvalosin (B1682567) tartrate, is a third-generation macrolide antibiotic with a broad spectrum of activity against Gram-positive bacteria, some Gram-negative bacteria, and notably, Mycoplasma species.[1][2][3] It is widely utilized in veterinary medicine for the treatment and prevention of respiratory and enteric diseases in swine and poultry.[1][2] The primary mechanism of action of AIV-T is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit.[3][4] Additionally, AIV-T has demonstrated anti-inflammatory and immunomodulatory effects, which may contribute to its overall therapeutic efficacy.[2][5]

These application notes provide detailed protocols for evaluating the in vivo efficacy of Acetylisovaleryltylosin tartrate in established experimental animal models of mycoplasmosis in chickens and swine.

Data Presentation: Efficacy of Acetylisovaleryltylosin Tartrate

The following tables summarize quantitative data from various studies on the efficacy of Acetylisovaleryltylosin tartrate in controlling Mycoplasma infections.

Table 1: Efficacy of Acetylisovaleryltylosin Tartrate (AIV-T) in a Mycoplasma gallisepticum Challenge Model in Chickens

ParameterControl (Infected, Untreated)AIV-T TreatedEfficacy OutcomeReference
Dosage -25 mg/kg body weight/day in drinking water for 3-5 days-[6][7]
Clinical Score HighSignificantly ReducedReduction in respiratory signs[8]
Mortality Rate VariableSignificantly DecreasedImproved survival rate
Growth Performance ReducedSignificantly ImprovedIncreased weight gain and improved feed conversion[7]
M. gallisepticum Re-isolation PositiveNegative or Significantly ReducedReduced pathogen load in respiratory tract[9]
Air Sac Lesion Score SevereSignificantly ReducedPrevention of airsacculitis[9]
Egg Production 10-20% dropMaintained or improvedMitigation of production losses[10][11]

Table 2: Efficacy of Acetylisovaleryltylosin Tartrate (AIV-T) in a Mycoplasma hyopneumoniae Challenge Model in Swine

ParameterControl (Infected, Untreated)AIV-T TreatedEfficacy OutcomeReference
Dosage -2.125 - 10 mg/kg body weight/day in-feed or in drinking water for 5-7 days-[5][6][12]
Respiratory Disease Score 1.54 (sd 0.46)0.54 (sd 0.22)Significant reduction in clinical signs[13]
Lung Lesion Score 5.27 (sd 3.85) - 14.971.72 (sd 1.20) - 6.52Significant reduction in pneumonia severity[5][13]
M. hyopneumoniae Detection (qPCR in lung) 8/9 positive0/9 positiveReduced pathogen load in lungs[12]
Average Daily Gain ReducedIncreasedImproved growth performance[12]
Treatment Success Rate (Field) 48.7% (Tylosin injection)80.0%Superior clinical improvement[5]
Incidence of New Cases (Metaphylaxis) 7.8%2.1%Effective prevention of disease spread[5]

Experimental Protocols

Chicken Model for Mycoplasma gallisepticum Infection

This protocol describes the induction of respiratory disease in chickens to evaluate the efficacy of Acetylisovaleryltylosin tartrate.

1.1. Animals and Housing

  • Species: Broiler or layer chickens, specific-pathogen-free (SPF) for Mycoplasma gallisepticum.

  • Age: 1 to 14 days old.

  • Housing: Housed in filtered-air positive-pressure isolators to prevent extraneous infections. Feed and water are provided ad libitum.

1.2. Experimental Infection

  • Inoculum: A virulent, well-characterized strain of Mycoplasma gallisepticum.

  • Preparation: The strain is cultured in a suitable broth medium (e.g., Frey's medium) to a concentration of approximately 10⁸ CFU/mL.

  • Inoculation Route: Intranasal or intra-tracheal instillation.

  • Procedure:

    • Lightly restrain the chick.

    • Instill 0.1 mL of the M. gallisepticum culture into each nostril or directly into the trachea using a sterile pipette or syringe.

1.3. Treatment Regimen

  • Treatment Group: Administer Acetylisovaleryltylosin tartrate in the drinking water at a concentration calculated to provide a dose of 25 mg/kg body weight per day.[6]

  • Control Groups:

    • Infected, untreated control group.

    • Uninfected, untreated control group.

  • Duration: Treatment is typically administered for 3 to 5 consecutive days, starting 24-48 hours post-infection.

1.4. Efficacy Evaluation

  • Clinical Scoring: Daily observation and scoring of clinical signs of respiratory disease (e.g., nasal discharge, tracheal rales, coughing). A scoring system such as the one described by Garmyn et al. can be used, where a maximum score of 4 indicates severe signs.[14]

  • Pathogen Load Quantification (qPCR):

    • At the end of the study, euthanize the birds and collect tracheal swabs and lung tissue samples.

    • Extract DNA from the samples using a commercial kit.

    • Perform quantitative PCR (qPCR) using primers and probes specific for M. gallisepticum to determine the number of organisms per unit of tissue or swab sample.[1][15]

  • Gross Pathology: Score the severity of air sac lesions on a scale of 0 (no lesions) to 4 (severe lesions).[16]

  • Histopathology: Collect lung and tracheal tissues, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Score the microscopic lesions based on inflammatory cell infiltration, epithelial damage, and edema.

  • Serology: Collect blood samples to measure antibody titers against M. gallisepticum using ELISA.

Swine Model for Mycoplasma hyopneumoniae Infection

This protocol details the induction of enzootic pneumonia in pigs to assess the efficacy of Acetylisovaleryltylosin tartrate.

2.1. Animals and Housing

  • Species: Pigs, 3-4 weeks of age, from a herd free of Mycoplasma hyopneumoniae and other respiratory pathogens.

  • Housing: Housed in isolated pens with controlled temperature and ventilation. Feed and water are provided ad libitum.

2.2. Experimental Infection

  • Inoculum: A virulent strain of Mycoplasma hyopneumoniae.

  • Preparation: The inoculum can be a pure culture or a lung homogenate from an infected pig.

  • Inoculation Route: Intratracheal or intranasal administration.

  • Procedure:

    • Sedate the piglet.

    • Using a laryngoscope, insert a catheter into the trachea and instill approximately 10 mL of the inoculum.

2.3. Treatment Regimen

  • Treatment Group: Administer Acetylisovaleryltylosin tartrate in the feed or drinking water to achieve a daily dose of 2.125 to 10 mg/kg body weight.[5][6]

  • Control Groups:

    • Infected, untreated control group.

    • Uninfected, untreated control group.

  • Duration: Treatment is typically administered for 7 to 21 consecutive days, starting at a predetermined time post-infection (e.g., 12-14 days).[13][17]

2.4. Efficacy Evaluation

  • Clinical Scoring: Daily monitoring for clinical signs of respiratory disease, primarily coughing. A respiratory disease score can be assigned based on the frequency and severity of coughing.[13]

  • Pathogen Load Quantification (qPCR):

    • At necropsy, collect bronchoalveolar lavage fluid (BALF) and lung tissue samples.

    • Extract DNA and perform qPCR with primers and probes specific for M. hyopneumoniae.[18]

  • Gross Pathology: At the end of the study, euthanize the pigs and score the extent of lung consolidation (pneumonic lesions) as a percentage of the total lung surface. Scoring systems like Madec's and Christensen's grids can be utilized.[19]

  • Histopathology: Collect lung tissue samples from affected and unaffected areas. Fix, process, and stain with H&E. Score microscopic lesions based on peribronchiolar and perivascular lymphocytic hyperplasia, and alveolar inflammation.[20][21]

  • Inflammatory Cytokine Analysis:

    • Collect serum or BALF samples.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using commercially available porcine-specific ELISA kits.[22]

Mandatory Visualization

Signaling Pathway and Experimental Workflows

cluster_0 Acetylisovaleryltylosin Tartrate: Mechanism of Action cluster_1 Anti-inflammatory Pathway AIVT Acetylisovaleryltylosin Tartrate (AIV-T) Ribosome Bacterial 50S Ribosomal Subunit AIVT->Ribosome Binds to ProteinSynth Protein Synthesis Ribosome->ProteinSynth Inhibition BacterialGrowth Bacterial Growth and Replication ProteinSynth->BacterialGrowth Leads to Inhibition of AIVT_inflam AIV-T NFkB NF-κB Activation AIVT_inflam->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Leads to Decreased Production of

Caption: Mechanism of action of Acetylisovaleryltylosin Tartrate.

cluster_0 Experimental Workflow: Chicken Model (M. gallisepticum) Start Start Acclimatization Acclimatization of SPF Chicks Start->Acclimatization Grouping Randomization into Treatment and Control Groups Acclimatization->Grouping Infection Intranasal/Intratracheal Infection with *M. gallisepticum* Grouping->Infection Treatment AIV-T Administration (in drinking water) Infection->Treatment Monitoring Daily Clinical Scoring and Observation Treatment->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Necropsy Necropsy and Sample Collection (Lungs, Trachea, Serum) Endpoint->Necropsy Analysis Efficacy Analysis: - Gross Lesion Scoring - Histopathology - qPCR for Pathogen Load - Serology (ELISA) Necropsy->Analysis End End Analysis->End cluster_0 Experimental Workflow: Swine Model (*M. hyopneumoniae*) Start Start Acclimatization Acclimatization of *M. hyopneumoniae*-free Piglets Start->Acclimatization Grouping Randomization into Treatment and Control Groups Acclimatization->Grouping Infection Intratracheal Infection with *M. hyopneumoniae* Grouping->Infection Treatment AIV-T Administration (in-feed or drinking water) Infection->Treatment Monitoring Daily Clinical Scoring (Coughing) Treatment->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Necropsy Necropsy and Sample Collection (Lungs, BALF, Serum) Endpoint->Necropsy Analysis Efficacy Analysis: - Lung Lesion Scoring - Histopathology - qPCR for Pathogen Load - Cytokine Analysis (ELISA) Necropsy->Analysis End End Analysis->End

References

Application Notes and Protocols for Acetylisovaleryltylosin Tartrate in the Management of Porcine Proliferative Enteropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porcine Proliferative Enteropathy (PPE), commonly known as ileitis, is a globally prevalent and economically significant enteric disease in swine, caused by the obligate intracellular bacterium Lawsonia intracellularis.[1][2][3] The disease manifests in both clinical and subclinical forms, leading to significant production losses through reduced weight gain, poor feed efficiency, diarrhea, and in acute cases, mortality.[1][2][4] Acetylisovaleryltylosin tartrate (AIV-T), a third-generation macrolide antibiotic also known as tylvalosin (B1682567) tartrate, has demonstrated considerable efficacy in the control and treatment of PPE.[5][6][7][8] Beyond its direct antibacterial activity against L. intracellularis, AIV-T exhibits potent immunomodulatory and anti-inflammatory properties that contribute to its therapeutic effect.[9][10][11][12]

These application notes provide a comprehensive overview of the use of AIV-T for treating PPE, including its mechanism of action, detailed experimental protocols for efficacy evaluation, and a summary of key quantitative data from relevant studies.

Mechanism of Action

Acetylisovaleryltylosin tartrate operates through a dual mechanism involving both antimicrobial and anti-inflammatory actions.

1. Antimicrobial Activity: As a macrolide antibiotic, AIV-T inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria, including Lawsonia intracellularis. This action disrupts essential cellular functions and inhibits bacterial replication within the enterocytes.

2. Anti-inflammatory and Immunomodulatory Effects: AIV-T has been shown to modulate the host's immune response, which is crucial in mitigating the intestinal pathology associated with PPE. The proposed anti-inflammatory mechanism involves the suppression of the NF-κB (nuclear factor-kappa B) signaling pathway.[9][13] By inhibiting NF-κB activation, AIV-T reduces the production of pro-inflammatory cytokines such as Interleukin-8 (CXCL-8), Interleukin-1α (IL-1α), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[9][10][14] This dampens the inflammatory cascade in the intestinal mucosa, leading to a reduction in tissue damage and improved gut health. Furthermore, AIV-T can induce apoptosis in inflammatory cells like neutrophils and macrophages and promote the production of pro-resolving lipid mediators, such as Lipoxin A4 and Resolvin D1, which actively facilitate the resolution of inflammation.[9][12]

Signaling Pathway of AIV-T in Porcine Proliferative Enteropathy

G LI Lawsonia intracellularis Enterocyte Intestinal Enterocyte LI->Enterocyte NFkB NF-κB Activation Enterocyte->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NFkB->Cytokines Induces Inflammation_Reduction Reduced Intestinal Inflammation AIVT Acetylisovaleryltylosin Tartrate (AIV-T) AIVT->LI AIVT->NFkB Inhibits Bacterial_Inhibition Inhibition of L. intracellularis Replication Lesion_Reduction Decreased Lesion Severity Performance_Improvement Improved Growth Performance

Caption: Proposed dual-action mechanism of AIV-T in treating PPE.

Quantitative Data Summary

The efficacy of AIV-T in treating Porcine Proliferative Enteropathy has been quantified in several studies. The following tables summarize key performance indicators from experimental and field trials.

Table 1: Efficacy of AIV-T in an Experimental Challenge Model

ParameterControl Group (Untreated)AIV-T Treated Group (50 ppm for 14 days)Reference
Average Daily Weight Gain (ADG) LowerSignificantly Higher[7][8]
Feed Conversion Efficiency (FCE) LowerBetter[7][8]
Combined Length of Intestinal Lesions 2847 cm183 cm[7][8]
Pigs Positive by Immunohistochemistry (IHC) 96.7%53.3%[7]
Pigs with Severe Lesions (IHC Grade 3 or 4) 75.9%18.7%[7]

Table 2: Efficacy of Different AIV-T Dosages in a Field Infection

ParameterControl Group (Untreated)AIV-T 50% Dosage (2.125 mg/kg BW/day for 14 days)AIV-T 100% Dosage (4.25 mg/kg BW for 10 days)Reference
Average Daily Weight Gain (ADG) - Batch 1 BaselineSignificantly HigherSignificantly Higher[5]
Average Daily Weight Gain (ADG) - Batch 2 BaselineNot Significantly DifferentSignificantly Higher (Nursery)[5]
Feed Conversion Ratio (FCR) - Nursery BaselineNot Significantly DifferentSignificantly Better[5]
Pig Uniformity at Slaughter (80-110 kg) - Batch 1 Baseline-21% more pigs in range[5]

Experimental Protocols

The following are detailed protocols for conducting an in vivo efficacy study of AIV-T for the treatment of PPE in swine, based on established experimental models.

Protocol 1: Lawsonia intracellularis Challenge Model in Pigs

This protocol outlines the steps for inducing PPE in susceptible pigs to evaluate the efficacy of a therapeutic agent.

1. Animal Selection and Acclimation:

  • Select 35-day-old pigs, weighing between 8-13 kg, from a herd with no history of PPE.[7]
  • Confirm pigs are negative for L. intracellularis via PCR testing of fecal samples prior to the study.[15]
  • House the pigs in a controlled environment and allow for a 7-day acclimation period. Provide feed and water ad libitum.

2. Inoculum Preparation:

  • Prepare an inoculum from the ileal mucosa of pigs with confirmed clinical PPE.[15][16]
  • Homogenize the infected mucosa in a suitable broth (e.g., Mueller-Hinton or cell culture medium).[16]
  • Quantify the concentration of L. intracellularis organisms in the inoculum using immunoperoxidase staining or qPCR.[15] A typical challenge dose is around 10⁸ bacteria per pig.[4]

3. Experimental Design and Inoculation:

  • Randomly allocate pigs to different treatment groups (e.g., Untreated Control, AIV-T treated). A minimum of 30 pigs per group is recommended for statistical power.[7][8]
  • On Day 0, orally inoculate each pig with the prepared L. intracellularis inoculum. Intragastric gavage is a common method.[15]

4. Treatment Administration:

  • For in-feed medication studies, start the administration of the medicated feed one day prior to inoculation and continue for the prescribed duration (e.g., 14 days).[7][8]
  • Ensure the concentration of AIV-T in the feed is consistent (e.g., 50 ppm).[6][7]

5. Data Collection and Monitoring:

  • Clinical Signs: Daily monitor and score fecal consistency and overall health (e.g., anorexia, lethargy).[15][17]
  • Performance Data: Record individual body weights at the start and end of the study to calculate Average Daily Gain (ADG).[5][7] Monitor feed consumption to determine Feed Conversion Efficiency (FCE).[7]
  • Fecal Shedding: Collect fecal samples at regular intervals (e.g., weekly) to quantify L. intracellularis shedding via qPCR.[2]

6. Necropsy and Lesion Scoring:

  • At the end of the study (e.g., 20-21 days post-inoculation), euthanize all pigs.[6][15]
  • Perform a thorough necropsy, focusing on the terminal ileum, cecum, and colon.
  • Gross Lesion Scoring: Score the severity of mucosal thickening, edema, and necrosis on a scale (e.g., 0-4), where 0 is normal and 4 is severe with blood clots.[17] Measure the length of the affected intestine.[7][8]
  • Histopathology: Collect tissue samples from the ileum for histological examination. Stain sections with Hematoxylin and Eosin (H&E) and Warthin-Starry silver stain to observe characteristic lesions (crypt hyperplasia, loss of goblet cells) and visualize the bacteria.[1][17]
  • Immunohistochemistry (IHC): Use monoclonal antibodies against L. intracellularis to specifically detect and quantify the bacterial load within the intestinal tissue. This is considered a gold standard for confirming infection.[2][4][17] Score the IHC results based on the amount of antigen present.

Protocol 2: Evaluation of Anti-inflammatory Effects

This protocol can be adapted to assess the immunomodulatory effects of AIV-T during a PPE challenge study.

1. Sample Collection:

  • During necropsy (Protocol 1, Step 6), collect intestinal tissue samples and mesenteric lymph nodes.
  • Collect whole blood at various time points throughout the study for serum and peripheral blood mononuclear cell (PBMC) isolation.

2. Cytokine Analysis:

  • From intestinal tissue homogenates or cultured PBMCs, measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) and anti-inflammatory cytokines using validated ELISA kits.

3. Gene Expression Analysis:

  • Extract RNA from intestinal tissue samples.
  • Perform reverse transcription-quantitative PCR (RT-qPCR) to analyze the expression levels of genes involved in the NF-κB signaling pathway and cytokine production.

4. Statistical Analysis:

  • Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the data between the control and AIV-T treated groups. A p-value of <0.05 is typically considered statistically significant.

Experimental Workflow Diagram

G cluster_setup Phase 1: Study Setup cluster_challenge Phase 2: Challenge & Treatment cluster_monitoring Phase 3: In-life Monitoring cluster_analysis Phase 4: Post-mortem Analysis A1 Animal Selection (L. intracellularis-negative pigs) A2 Acclimation & Baseline Data A1->A2 A3 Randomization to Groups (Control vs. AIV-T) A2->A3 B1 Initiate AIV-T Treatment (e.g., Day -1) A3->B1 B2 Oral Challenge with L. intracellularis (Day 0) B1->B2 B3 Continue Treatment (e.g., 14 days) B2->B3 C1 Daily Clinical Scoring (Diarrhea, Health) B3->C1 C2 Performance Monitoring (ADG, FCE) C3 Fecal Sample Collection (qPCR for shedding) D1 Necropsy (Day 21) C3->D1 D2 Gross Lesion Scoring D1->D2 D3 Histopathology & IHC D2->D3 D4 Data Analysis & Reporting D3->D4

Caption: General experimental workflow for an AIV-T efficacy study.

Logical Relationship Diagram

G Treatment AIV-T Administration Antimicrobial Direct Antimicrobial Effect on L. intracellularis Treatment->Antimicrobial Leads to AntiInflammatory Anti-inflammatory & Immunomodulatory Effect Treatment->AntiInflammatory Leads to Pathology Reduced Intestinal Pathology (Lesion Severity) Antimicrobial->Pathology Contributes to AntiInflammatory->Pathology Contributes to Performance Improved Clinical Outcomes & Performance (ADG, FCE) Pathology->Performance Results in

Caption: Logical flow from AIV-T treatment to improved outcomes.

Conclusion

Acetylisovaleryltylosin tartrate is a valuable tool in the management of Porcine Proliferative Enteropathy. Its dual-action mechanism, combining direct antibacterial effects with potent anti-inflammatory properties, allows for effective control of the disease, leading to a reduction in intestinal lesions and significant improvements in key production parameters such as weight gain and feed efficiency. The protocols and data presented here provide a framework for researchers and drug development professionals to design and evaluate robust efficacy studies for AIV-T and other potential therapeutic agents against this challenging swine disease.

References

Application Notes: In Vitro Efficacy and Mechanism of Tylvalosin Tartrate Against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porcine Reproductive and Respiratory Syndrome (PRRS) is a viral disease of swine that causes significant economic losses to the global pork industry. The causative agent, PRRSV, is an RNA virus characterized by high genetic variability, which complicates vaccine development and disease control. Tylvalosin, a third-generation macrolide antibiotic, has demonstrated potent antiviral activity against PRRSV in addition to its antibacterial properties.[1][2] These application notes provide a comprehensive overview of the in vitro use of Tylvalosin tartrate to study PRRSV infection, including its effects on viral replication and host cell signaling pathways. Detailed protocols for key experiments are provided to facilitate research and development of effective anti-PRRSV strategies.

Antiviral Activity of Tylvalosin Tartrate

Tylvalosin tartrate has been shown to inhibit the replication of various PRRSV strains in a dose-dependent manner in susceptible cell lines, including MARC-145 cells and primary porcine alveolar macrophages (PAMs), the primary target cells of PRRSV.[1][3][4] The antiviral effect is achieved through long-term action on the cells during PRRSV proliferation, rather than a direct virucidal effect.[3][5] Studies indicate that Tylvalosin tartrate primarily acts on the replication stage of the PRRSV life cycle.[6]

Data Presentation

Table 1: Cytotoxicity of Tylvalosin Tartrate
Cell LineTylvalosin Tartrate Producer50% Cytotoxic Concentration (CC50)Safe ConcentrationCitation(s)
MARC-145Producer A, B, C> 40 µg/mL≤ 40 µg/mL[3][4][5]
PAMsProducer A> 20 µg/mL≤ 20 µg/mL[3][4][5]
PAMsProducer B, C> 40 µg/mL≤ 40 µg/mL[3][4][5]
PAMs-> 50 µg/mL≤ 25 µg/mL[1]
Table 2: In Vitro Anti-PRRSV Efficacy of Tylvalosin Tartrate
PRRSV Strain(s)Cell LineTreatment MethodTylvalosin Tartrate ConcentrationInhibition of Viral ProliferationCitation(s)
NADC30-like, NADC34-likePAMsCo-treatment & Post-treatment15-30 µg/mLSignificant, dose-dependent inhibition[1]
RvJX-Nsp2325-HiBiTMARC-145Not specified1-40 µg/mLDose-dependent inhibition, >90% reduction at 40 µg/mL[2][3]
Multiple IsolatesMARC-145Pre-treatment1 µg/mL0.55-0.9 log reduction in TCID50[7]

Mechanism of Action

Tylvalosin tartrate exerts its anti-PRRSV effects through a multi-faceted mechanism that involves both direct interference with viral replication and modulation of host cell signaling pathways.

Modulation of Host Cell Signaling Pathways

Transcriptomic and further analyses have revealed that Tylvalosin tartrate can regulate several host signal transduction pathways that are crucial for PRRSV replication and the host's innate immune response.[3][5] These include:

  • PI3K-Akt Signaling Pathway: This pathway is often manipulated by viruses to promote their replication. Tylvalosin tartrate has been shown to regulate the PI3K-Akt signaling pathway.[2][3][5]

  • NF-κB Signaling Pathway: PRRSV infection typically activates the NF-κB pathway, leading to inflammatory responses. Tylvalosin tartrate can suppress PRRSV-induced NF-κB activation in a dose-dependent manner.[8][9] It has been observed to attenuate IκBα phosphorylation and degradation, thereby blocking the nuclear translocation of the NF-κB p65 subunit.[1][2]

  • JAK-STAT Signaling Pathway: This pathway is critical for cytokine signaling and antiviral responses. Tylvalosin tartrate treatment has been associated with the regulation of the JAK-STAT signaling pathway.[10]

  • Upregulation of Antiviral Genes: Tylvalosin tartrate treatment can upregulate the expression of several antiviral genes, including Heme Oxygenase 1 (HMOX1), Activating Transcription Factor 3 (ATF3), and Ferritin Heavy Chain 1 (FTH1).[1][2][3][5]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Assessment cluster_phase2 Phase 2: Antiviral Efficacy Screening cluster_phase3 Phase 3: Mechanism of Action Studies p1_1 Prepare serial dilutions of Tylvalosin tartrate p1_2 Treat uninfected host cells (MARC-145 or PAMs) p1_1->p1_2 p1_3 Incubate for 48-72 hours p1_2->p1_3 p1_4 Perform Cell Viability Assay (e.g., CCK-8) p1_3->p1_4 p1_5 Calculate CC50 (50% Cytotoxic Concentration) p1_4->p1_5 p2_2 Treat infected cells with non-toxic concentrations of Tylvalosin tartrate p1_5->p2_2 Determine non-toxic concentrations p2_1 Infect host cells with PRRSV p2_1->p2_2 p2_3 Incubate for 24-48 hours p2_2->p2_3 p2_4 Quantify viral replication (RT-qPCR, TCID50, IFA) p2_3->p2_4 p2_5 Calculate EC50 (50% Effective Concentration) p2_4->p2_5 p3_1 Analyze modulation of host signaling pathways (e.g., NF-κB, PI3K-Akt) p2_5->p3_1 Investigate mechanism at effective concentrations p3_2 Perform Western Blot or Luciferase Reporter Assays p3_1->p3_2 NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRRSV PRRSV Infection IKK IKK Complex PRRSV->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa p50_p65_bound p50/p65-IκBα (Inactive) IkBa->p50_p65_bound p50_p65 NF-κB (p50/p65) p50_p65_nuc NF-κB (p50/p65) p50_p65->p50_p65_nuc Translocation p50_p65->p50_p65_bound ub_p_IkBa Ub-p-IκBα p_IkBa->ub_p_IkBa Ubiquitination proteasome Proteasome ub_p_IkBa->proteasome Degradation nucleus Nucleus DNA DNA p50_p65_nuc->DNA Binds to promoter cytokines Pro-inflammatory Cytokines DNA->cytokines Gene transcription Tylvalosin Tylvalosin tartrate Tylvalosin->IKK Inhibits p50_p65_bound->p50_p65 Release

References

Application Notes and Protocols for Oral Administration of Acetylisovaleryltylosin Tartrate in Poultry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylisovaleryltylosin tartrate, also known as tylvalosin (B1682567) tartrate, is a macrolide antibiotic used in veterinary medicine for the treatment and prevention of bacterial infections in poultry.[1][2] It is particularly effective against Mycoplasma species, which are common pathogens responsible for respiratory and enteric diseases in poultry, leading to significant economic losses.[1][3] This document provides detailed application notes and experimental protocols for the oral administration of Acetylisovaleryltylosin tartrate in poultry, intended for research and drug development purposes.

Mechanism of Action

Acetylisovaleryltylosin tartrate is a bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria.[1] It binds to the 50S subunit of the bacterial ribosome, specifically within the peptide exit tunnel.[4][5] This binding interferes with the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.[1][4][6]

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit Binding Binds to 50S Subunit (Peptide Exit Tunnel) 50S_subunit->Binding mRNA mRNA AIV_Tartrate Acetylisovaleryltylosin Tartrate AIV_Tartrate->Binding Inhibition Inhibition of Protein Synthesis Binding->Inhibition Bacterial_Growth Inhibition of Bacterial Growth Inhibition->Bacterial_Growth

Figure 1: Mechanism of action of Acetylisovaleryltylosin Tartrate.

Pharmacokinetic Properties

Oral administration of Acetylisovaleryltylosin tartrate in poultry results in rapid absorption and distribution to target tissues, with particularly high concentrations achieved in the lungs and intestinal mucosa.[3][7] The pharmacokinetic parameters can vary depending on the age and health status of the birds.

Table 1: Pharmacokinetic Parameters of Acetylisovaleryltylosin Tartrate in Broiler Chickens after a Single Oral Administration

Parameter5 mg/kg Dose10 mg/kg Dose25 mg/kg DoseReference
Cmax (ng/mL) 23.45 ± 23.3131.36 ± 18.72287.12 ± 253.07[8]
Tmax (h) ~3~3~3[8]
t½ka (h) 1.03 ± 1.141.99 ± 0.921.05 ± 0.38[8]
t½e (h) 2.40 ± 2.872.04 ± 0.931.06 ± 0.38[8]
Bioavailability (%) 5.923.563.04[8]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½ka: Absorption half-life; t½e: Elimination half-life.

Recommended Dosage for Oral Administration in Drinking Water

The recommended dosage of Acetylisovaleryltylosin tartrate for poultry is typically administered via drinking water.

Table 2: Recommended Dosage for Chickens

IndicationDosageDurationReference
Treatment of respiratory disease associated with Mycoplasma gallisepticum25 mg/kg bodyweight per day3 consecutive days[7]
Prevention of respiratory disease associated with Mycoplasma gallisepticum25 mg/kg bodyweight per day3 consecutive days at day 1, repeated during periods of stress (e.g., vaccination at 2-3 weeks of age)[7]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Acetylisovaleryltylosin Tartrate in Broiler Chickens

This protocol outlines the procedure for determining the pharmacokinetic profile of Acetylisovaleryltylosin tartrate in broiler chickens following oral administration.

Acclimatization Animal Acclimatization (7 days) Fasting Fasting (12 hours, water ad libitum) Acclimatization->Fasting Dosing Oral Administration of Acetylisovaleryltylosin Tartrate Fasting->Dosing Blood_Collection Blood Sample Collection (Wing Vein) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Analysis HPLC Analysis Plasma_Separation->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

Figure 2: Experimental workflow for a pharmacokinetic study.

1. Animals and Housing:

  • Use healthy broiler chickens of a specific age and weight.

  • House the birds in a controlled environment with ad libitum access to feed and water, except during the fasting period.[9]

  • Allow for an acclimatization period of at least 7 days before the experiment.[9]

2. Drug Preparation and Administration:

  • Prepare a solution of Acetylisovaleryltylosin tartrate in pure water.[8]

  • Ensure complete dissolution, sonication can be used to achieve homogeneity.[8]

  • Administer the solution orally via gavage directly into the crop.

3. Experimental Design:

  • Divide the chickens into groups, with each group receiving a different dose of the drug.

  • Include a control group that receives a placebo (water).

  • Fast the chickens for 12 hours prior to drug administration, with continued access to water.[8]

4. Sample Collection:

  • Collect blood samples from the wing vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-administration).[8]

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20°C until analysis.[8]

5. Sample Analysis (HPLC Method):

  • Sample Preparation:

    • To 0.5 mL of plasma, add a known concentration of an internal standard.

    • Add acetonitrile (B52724) to precipitate proteins.[10]

    • Vortex and centrifuge the samples.[3]

    • Evaporate the supernatant to dryness under a stream of nitrogen.[3][10]

    • Reconstitute the residue in the mobile phase.[10]

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A mixture of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer.[3] The exact ratio should be optimized.

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV detector at a wavelength of approximately 289 nm.[10]

    • Injection Volume: 50 µL.[10]

  • Quantification:

    • Construct a calibration curve using standard solutions of Acetylisovaleryltylosin tartrate.

    • Determine the concentration of the drug in the plasma samples by comparing their peak areas to the calibration curve.

6. Pharmacokinetic Analysis:

  • Use appropriate software to calculate pharmacokinetic parameters such as Cmax, Tmax, elimination half-life (t½), and area under the curve (AUC).

Protocol 2: Efficacy Study of Acetylisovaleryltylosin Tartrate Against Mycoplasma gallisepticum Challenge in Chickens

This protocol describes a method to evaluate the efficacy of Acetylisovaleryltylosin tartrate in preventing or treating respiratory disease caused by Mycoplasma gallisepticum in chickens.

Animal_Prep SPF Chickens Acclimatization Grouping Group Allocation (Control, Treatment, etc.) Animal_Prep->Grouping Treatment Oral Administration of Acetylisovaleryltylosin Tartrate (via drinking water) Grouping->Treatment Challenge Mycoplasma gallisepticum Challenge (Fine Spray) Treatment->Challenge Monitoring Monitoring (Clinical Signs, Mortality) Challenge->Monitoring Necropsy Necropsy and Lesion Scoring Monitoring->Necropsy Analysis Data Analysis Necropsy->Analysis

Figure 3: Experimental workflow for an efficacy study.

1. Animals and Housing:

  • Use specific-pathogen-free (SPF) chickens to ensure they are free from Mycoplasma gallisepticum and other interfering pathogens.

  • House the birds in biosecure isolation units to prevent cross-contamination.

2. Experimental Design:

  • Group 1 (Negative Control): No treatment, no challenge.

  • Group 2 (Positive Control): Challenged with M. gallisepticum, no treatment.

  • Group 3 (Preventive Treatment): Treated with Acetylisovaleryltylosin tartrate before the challenge.

  • Group 4 (Therapeutic Treatment): Treated with Acetylisovaleryltylosin tartrate after the onset of clinical signs.

3. Mycoplasma gallisepticum Challenge:

  • Use a pathogenic strain of M. gallisepticum (e.g., Rlow strain).[11]

  • Administer the challenge via fine spray to mimic natural infection.[11] A high dose (e.g., 7.95 x 10⁸ CCU/bird) is recommended to ensure consistent infection.[11]

4. Treatment Administration:

  • Administer Acetylisovaleryltylosin tartrate in the drinking water at the recommended dosage and duration (see Table 2).

5. Data Collection:

  • Clinical Signs: Monitor the birds daily for clinical signs of respiratory disease, such as coughing, sneezing, nasal discharge, and conjunctivitis.[12]

  • Mortality: Record any mortalities.

  • Lesion Scoring: At the end of the study period, euthanize the birds and perform a necropsy. Score the severity of air sac lesions.

  • Mycoplasma Detection: Collect tracheal swabs for M. gallisepticum detection by PCR or culture to confirm infection.[13]

  • Serology: Collect blood samples to measure antibody levels against M. gallisepticum using ELISA.[13]

6. Data Analysis:

  • Compare the clinical signs, mortality rates, lesion scores, and Mycoplasma detection rates between the different groups to evaluate the efficacy of the treatment.

Safety and Tolerability

Acetylisovaleryltylosin tartrate is generally well-tolerated in poultry at the recommended dosages.[2] Studies in broiler chickens have shown no significant adverse effects on liver or kidney function at therapeutic doses.[14]

Conclusion

Acetylisovaleryltylosin tartrate is an effective macrolide antibiotic for the control of mycoplasmosis in poultry. The protocols provided in this document offer a framework for conducting pharmacokinetic and efficacy studies to further evaluate its properties and optimize its use in poultry production. Adherence to detailed and standardized protocols is crucial for obtaining reliable and reproducible data in a research and drug development setting.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Acetylisovaleryltylosin Tartrate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylisovaleryltylosin tartrate, a macrolide antibiotic also known as tylvalosin (B1682567) tartrate, is utilized in veterinary medicine. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. This document provides detailed application notes and protocols for the quantitative analysis of Acetylisovaleryltylosin tartrate and its primary metabolite, 3-O-acetyltylosin, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In vivo and in vitro studies have demonstrated that Acetylisovaleryltylosin tartrate is rapidly metabolized.[1][2] The primary metabolite identified is 3-O-acetyltylosin.[1][2] The main route of excretion for the parent compound and its metabolites is via the feces, with a smaller percentage excreted in the urine.[1][2]

Quantitative Data Summary

The following tables summarize the reported concentrations of Acetylisovaleryltylosin tartrate (Tylvalosin) and its metabolite, 3-O-acetyltylosin, in various biological matrices from swine.

MatrixAnalyteDosing RegimenTime PointMean Concentration (ng/mL or ng/g)
Synovial FluidTylvalosin5 mg/kg oral gavage2 hours31.17[3]
Synovial Fluid3-O-acetyltylosin5 mg/kg oral gavage2 hours58.82[3]
MatrixAnalyteDosing RegimenTime PointConcentration Range (ng/mL or ng/g)
Synovial FluidTylvalosin5-day water medication84 hours<1 - 3.6

Experimental Protocols

Sample Preparation: Extraction of Acetylisovaleryltylosin Tartrate and Metabolites from Swine Plasma

This protocol is based on established methods for macrolide extraction from biological fluids.

Materials:

  • Swine plasma samples

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Internal Standard (IS) solution (e.g., Tylosin or another suitable macrolide)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • LC vials

Procedure:

  • Allow plasma samples to thaw at room temperature.

  • In a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample.

  • Add 10 µL of the Internal Standard solution.

  • Add 600 µL of acetonitrile containing 0.1% formic acid for protein precipitation.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

  • The sample is now ready for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Swine Tissues (Liver, Kidney)

This protocol is a general guideline for the extraction of macrolides from tissue samples.

Materials:

  • Swine tissue samples (liver, kidney)

  • Homogenizer

  • Phosphate (B84403) buffer (pH 8.0)

  • Methanol (B129727) (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • SPE cartridges (e.g., Oasis HLB)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • LC-MS grade water

  • Internal Standard (IS) solution

Procedure:

  • Weigh 1 g of the tissue sample and homogenize it with 4 mL of phosphate buffer.

  • Add 10 µL of the Internal Standard solution.

  • Centrifuge the homogenate at 4000 x g for 15 minutes.

  • Collect the supernatant.

  • Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90-10% B

    • 9.1-12 min: 10% B

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acetylisovaleryltylosin916.5174.135
Acetylisovaleryltylosin916.5772.425
3-O-acetyltylosin874.5174.135
3-O-acetyltylosin874.5730.425
Note: The MRM transitions for Acetylisovaleryltylosin are based on the fragmentation pattern of Tylosin A.[4] The transitions for 3-O-acetyltylosin are proposed based on its chemical structure and the known fragmentation of the parent compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile) plasma->protein_precipitation tissue Tissue Sample (Liver, Kidney) homogenization Homogenization tissue->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 centrifugation2 Centrifugation protein_precipitation->centrifugation2 spe Solid-Phase Extraction (SPE) evaporation Evaporation spe->evaporation supernatant1 Collect Supernatant centrifugation1->supernatant1 supernatant2 Collect Supernatant centrifugation2->supernatant2 supernatant1->spe filtration1 Filtration supernatant2->filtration1 lc_ms LC-MS/MS Analysis filtration1->lc_ms reconstitution Reconstitution evaporation->reconstitution filtration2 Filtration reconstitution->filtration2 filtration2->lc_ms data_processing Data Processing and Quantification lc_ms->data_processing

Figure 1. Experimental workflow for the analysis of Acetylisovaleryltylosin tartrate metabolites.

metabolic_pathway parent Acetylisovaleryltylosin Tartrate (Tylvalosin) metabolite 3-O-acetyltylosin parent->metabolite Metabolism excretion Excretion (Mainly Feces) parent->excretion metabolite->excretion

Figure 2. Simplified metabolic pathway of Acetylisovaleryltylosin tartrate.

References

Application Notes and Protocols for Determining the Antiviral Activity of Tylvalosin Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture assays for the evaluation of the antiviral properties of Tylvalosin (B1682567) tartrate. The protocols detailed herein are primarily focused on Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), the main target of Tylvalosin tartrate's known antiviral effects.

Introduction

Tylvalosin tartrate, a macrolide antibiotic, has demonstrated significant antiviral activity, particularly against PRRSV.[1][2] It is crucial for researchers to have standardized and reproducible methods to assess this activity. This document outlines key in vitro assays, including cytotoxicity assays, virus yield reduction assays, and plaque reduction assays, providing detailed protocols for their implementation. Furthermore, it summarizes the quantitative outcomes of Tylvalosin tartrate's antiviral efficacy and delves into its molecular mechanism of action.

Data Presentation: Quantitative Antiviral Activity of Tylvalosin Tartrate

The antiviral efficacy of Tylvalosin tartrate is determined by its ability to inhibit viral replication without causing significant harm to the host cells. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Cytotoxicity and Safe Concentrations of Tylvalosin Tartrate

Cell LineAssayIncubation TimeCC50 (µg/mL)Safe Concentration (µg/mL)Reference(s)
MARC-145CCK-836 hours> 50≤ 40[1][3]
Porcine Alveolar Macrophages (PAMs)CCK-836 hours> 40≤ 20-40[1][3]

Table 2: Antiviral Activity of Tylvalosin Tartrate against PRRSV

Cell LineVirus Strain(s)AssayTylvalosin Tartrate Concentration (µg/mL)Antiviral EffectReference(s)
MARC-145JXwn06, CHsx1401Luciferase Assay1Inhibition of PRRSV proliferation[1]
MARC-145JXwn06, CHsx1401Luciferase Assay40>90% reduction in PRRSV proliferation[1][4]
MARC-145Not SpecifiedVirus Yield Reduction (TCID50)10.55 to 0.9 log reduction in viral titer[5]
PAMsNADC30-like, NADC34-likeImmunofluorescence Assay> 15Significant inhibition of viral replication[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is recommended that all cell culture work be performed in a biosafety cabinet using aseptic techniques.

Cell Lines and Virus
  • Cell Lines:

    • MARC-145 cells: A monkey kidney cell line highly permissive to PRRSV. Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[1]

    • Porcine Alveolar Macrophages (PAMs): The primary target cells for PRRSV in pigs. Isolate from specific-pathogen-free (SPF) pigs and culture in RPMI-1640 medium with 10% FBS and antibiotics.[1][3]

  • Virus:

    • PRRSV strains such as JXwn06 (highly pathogenic) and NADC30-like strains are commonly used.[1] Propagate virus stocks in MARC-145 cells and titrate before use.

Cytotoxicity Assay (CCK-8 Method)

This assay determines the concentration range of Tylvalosin tartrate that is non-toxic to the host cells.

Materials:

  • MARC-145 cells or PAMs

  • 96-well cell culture plates

  • DMEM or RPMI-1640 with 10% FBS

  • Tylvalosin tartrate stock solution (e.g., 2 mg/mL in sterile water)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Seed MARC-145 cells or PAMs in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1]

  • Prepare serial dilutions of Tylvalosin tartrate in the appropriate cell culture medium (e.g., 1, 10, 20, 40, 50, 100 µg/mL).[1]

  • Remove the existing medium from the cells and add 100 µL of the Tylvalosin tartrate dilutions to the respective wells. Include a "cell control" group with medium only.

  • Incubate the plate for 36 hours at 37°C in a 5% CO₂ incubator.[1]

  • Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control. The 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%.

Virus Yield Reduction Assay (TCID50 Method)

This assay quantifies the reduction in infectious virus production in the presence of Tylvalosin tartrate.

Materials:

  • MARC-145 cells

  • 96-well cell culture plates

  • PRRSV stock of known titer

  • Tylvalosin tartrate

  • DMEM with 2% FBS (maintenance medium)

  • Microscope

Protocol:

  • Seed MARC-145 cells in a 96-well plate and grow to confluence.

  • In a separate plate or tubes, prepare serial dilutions of Tylvalosin tartrate in maintenance medium.

  • Pre-treat the confluent cell monolayers with the different concentrations of Tylvalosin tartrate for 1 hour at 37°C.[1]

  • Infect the cells with PRRSV at a specific Multiplicity of Infection (MOI), for example, 0.1.

  • Incubate the plates for 36-48 hours at 37°C in a 5% CO₂ incubator.[1]

  • After incubation, freeze-thaw the plates three times to lyse the cells and release the progeny virus.

  • Determine the viral titer in the supernatant of each well using the 50% Tissue Culture Infectious Dose (TCID50) assay:

    • Prepare 10-fold serial dilutions of the collected supernatants.

    • Infect fresh MARC-145 cell monolayers in a 96-well plate with 100 µL of each dilution (8 replicates per dilution).

    • Incubate for 3-5 days and observe for cytopathic effect (CPE).[6]

    • Calculate the TCID50/mL using the Reed-Muench method.

  • The reduction in viral titer in the Tylvalosin tartrate-treated groups compared to the virus control group indicates the antiviral activity.

Plaque Reduction Assay

This assay measures the inhibition of virus-induced plaque formation.

Materials:

  • MARC-145 cells

  • 6-well or 12-well cell culture plates

  • PRRSV stock

  • Tylvalosin tartrate

  • Overlay medium (e.g., DMEM with 2% FBS and 1.2% Avicel or methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Protocol:

  • Seed MARC-145 cells in 6-well or 12-well plates and grow to a confluent monolayer.[7]

  • Prepare serial dilutions of Tylvalosin tartrate in serum-free DMEM.

  • Pre-treat the cell monolayers with the Tylvalosin tartrate dilutions for 1 hour at 37°C.

  • Infect the cells with a dilution of PRRSV calculated to produce 50-100 plaques per well.

  • Allow the virus to adsorb for 1 hour at 37°C.[8]

  • Remove the inoculum and gently wash the cells with PBS.

  • Add 2 mL of the overlay medium containing the corresponding concentrations of Tylvalosin tartrate to each well.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 3-5 days until plaques are visible.[7]

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control. The 50% effective concentration (EC50) is the concentration that reduces the plaque number by 50%.

Mechanism of Action of Tylvalosin Tartrate

Tylvalosin tartrate does not exhibit direct virucidal activity but instead inhibits the replication stage of the PRRSV life cycle through long-term action on the host cells.[1][9] Its antiviral mechanism involves the modulation of key cellular signaling pathways.

Signaling Pathways

Transcriptomic analyses have revealed that Tylvalosin tartrate regulates several signaling pathways that are pertinent to PRRSV proliferation and the host's innate immune response.[1][2]

  • PI3K-Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation and is often manipulated by viruses to facilitate their replication. Tylvalosin tartrate has been shown to modulate this pathway, which may contribute to its antiviral effect.[1]

  • FoxO Signaling Pathway: The Forkhead box O (FoxO) family of transcription factors are involved in various cellular processes, including stress resistance and apoptosis. Modulation of this pathway by Tylvalosin tartrate could influence the cellular environment, making it less conducive to viral replication.[1]

  • NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the inflammatory and immune responses. PRRSV infection activates the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[10] Tylvalosin tartrate has been shown to suppress PRRSV-induced NF-κB activation in a dose-dependent manner, thereby mitigating the inflammatory response and potentially inhibiting viral replication.[10][11]

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways involved in the antiviral action of Tylvalosin tartrate.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_antiviral Antiviral Assays cluster_yield Virus Yield Reduction cluster_plaque Plaque Reduction c1 Seed MARC-145 or PAM cells in 96-well plate c2 Treat with serial dilutions of Tylvalosin tartrate c1->c2 c3 Incubate for 36 hours c2->c3 c4 Add CCK-8 reagent c3->c4 c5 Measure absorbance to determine CC50 c4->c5 a1 Seed host cells (e.g., MARC-145) a2 Pre-treat with Tylvalosin tartrate a1->a2 a3 Infect with PRRSV a2->a3 a4 Incubate for 36-48 hours a3->a4 y1 Harvest supernatant a4->y1 p1 Add overlay medium a4->p1 y2 Perform TCID50 assay y1->y2 y3 Calculate viral titer reduction y2->y3 p2 Incubate for 3-5 days p1->p2 p3 Stain and count plaques p2->p3 p4 Calculate plaque reduction p3->p4

Caption: Workflow for assessing the antiviral activity of Tylvalosin tartrate.

Signaling_Pathways cluster_virus PRRSV Infection cluster_cell Host Cell cluster_drug Tylvalosin Tartrate Action PRRSV PRRSV PI3K PI3K PRRSV->PI3K NFkB NF-κB PRRSV->NFkB Akt Akt PI3K->Akt Akt->NFkB FoxO FoxO Akt->FoxO Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Antiviral_Genes Antiviral Genes (e.g., HMOX1) FoxO->Antiviral_Genes Replication Viral Replication Inflammation->Replication PRRSV_out PRRSV_out TVT Tylvalosin Tartrate TVT->PI3K Modulates TVT->NFkB Inhibits TVT->FoxO Modulates

Caption: Modulation of cellular signaling pathways by Tylvalosin tartrate during PRRSV infection.

Concluding Remarks

The protocols and data presented in these application notes provide a solid framework for the in vitro evaluation of Tylvalosin tartrate's antiviral activity. The primary focus of current research is on PRRSV, where Tylvalosin tartrate has demonstrated potent inhibitory effects on viral replication through the modulation of host cell signaling pathways. While there is some indication of activity against other viruses, such as influenza virus, further research is required to fully characterize its antiviral spectrum.[12][13] Adherence to detailed and standardized protocols is essential for generating reliable and comparable data in the field of antiviral drug development.

References

Application Notes and Protocols: The Effect of Tylvalosin Tartrate on Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for researching the impact of Tylvalosin (B1682567) tartrate on the gut microbiota, particularly in swine. Tylvalosin, a macrolide antibiotic, is utilized in veterinary medicine to treat and control respiratory and enteric diseases.[1] Its influence extends to the complex microbial ecosystem within the gastrointestinal tract, presenting a significant area of study for understanding its therapeutic efficacy, potential side effects, and broader implications for animal health and productivity.

Introduction to Tylvalosin Tartrate and the Gut Microbiota

Tylvalosin tartrate is a third-generation macrolide antibiotic effective against a range of Gram-positive bacteria, some Gram-negative bacteria, and Mycoplasma species.[1] It is commonly administered to swine to manage diseases such as porcine proliferative enteropathy (ileitis) and swine dysentery. The gut microbiota, a diverse community of microorganisms residing in the gastrointestinal tract, plays a crucial role in host health, including nutrient metabolism, immune system development, and protection against pathogens. The administration of antibiotics like Tylvalosin tartrate can significantly alter the composition and function of this microbial community.

Effects of Tylvalosin Tartrate on Gut Microbiota Composition

Studies utilizing 16S rRNA gene sequencing have demonstrated that Tylvalosin tartrate administration leads to notable shifts in the swine gut microbiota. The dominant phyla in the swine gut are typically Firmicutes and Bacteroidetes.[2] Research indicates that while Tylvalosin treatment may not significantly alter the overall proportions of these dominant phyla, it can induce changes at lower taxonomic levels and in less abundant species.[2]

One study investigating the effect of a therapeutic dose of tylosin (B1662201) (the active component of Tylvalosin tartrate) in healthy and infected pigs observed significant changes in the relative abundance of several bacterial phyla and families.[3]

Table 1: Relative Abundance of Bacterial Phyla in Swine Feces After a Single Dose of Tylosin (20 mg/kg, intramuscularly) [3]

PhylumHealthy Pigs (Before Treatment)Healthy Pigs (After Treatment)Infected Pigs (Before Treatment)Infected Pigs (After Treatment)
Bacteroidetes59.90%Not specifiedNot specified14.50% (decreased)
Firmicutes32.00%Not specifiedNot specifiedNot specified
ProteobacteriaNot specifiedNot specifiedNot specified42.60% (increased)
TenericutesNot specifiedNot specifiedNot specified0.80% (decreased)

Table 2: Relative Abundance of Bacterial Families in Swine Feces After a Single Dose of Tylosin (20 mg/kg, intramuscularly) [3]

FamilyHealthy Pigs (After Treatment)Infected Pigs (After Treatment)
Ruminococcaceae24.96%8.58%
Prevotellaceae16.36%Not specified
Lachnospiraceae13.13%Not specified
Christensenellaceae10.17%Not specified
Lactobacillaceae1.77% (decreased)6.19% (increased)
Spirochaetaceae2.29% (decreased)6.18%
MoraxellaceaeNot specified25.84% (increased)
Alishewanella_fNot specified13.95% (increased)

Another study focusing on the use of tylosin as a growth promoter found that it accelerated the maturation of the swine gut microbiota.[4] This was characterized by a rapid increase in the relative abundance of the phylum Firmicutes, which is often associated with an "obese-type" gut microbiota.[4] Specifically, the families Streptococcaceae, Peptococcaceae, Peptostreptococcaceae, and Clostridiaceae showed a positive correlation with host weight gain.[4] Furthermore, an increase in the abundance of the genus Lactobacillus has been observed in pigs treated with tylosin.[2]

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effects of Tylvalosin tartrate on the swine gut microbiota using 16S rRNA gene sequencing.

Animal Study Design
  • Animal Model: Healthy, weaned piglets are a suitable model. The number of animals should be sufficient for statistical power.

  • Treatment Groups:

    • Control Group: Receive a placebo (e.g., vehicle without Tylvalosin tartrate).

    • Treatment Group: Receive Tylvalosin tartrate. The dosage and administration route should be clearly defined based on the research question (e.g., therapeutic dose for disease treatment or sub-therapeutic dose for growth promotion). A common therapeutic dose for porcine proliferative enteropathy is 4.25 mg tylvalosin per kg bodyweight per day in-feed for 10 consecutive days.

  • Sample Collection: Fecal samples should be collected at baseline (before treatment) and at specified time points during and after the treatment period. Samples should be collected fresh, immediately placed on dry ice, and stored at -80°C until DNA extraction.

DNA Extraction from Fecal Samples

A variety of commercial kits and modified protocols are available for extracting microbial DNA from feces. The following is a general workflow:

  • Sample Homogenization: A small amount of frozen fecal sample (e.g., 200-250 mg) is homogenized in a lysis buffer.

  • Bead Beating: Mechanical disruption using beads is employed to break open bacterial cells.

  • DNA Purification: A series of steps involving precipitation and column-based purification are used to isolate high-quality microbial DNA.

  • Quality Control: The concentration and purity of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).

16S rRNA Gene Amplification and Sequencing
  • Target Region: The V3-V4 hypervariable region of the 16S rRNA gene is a common target for bacterial community profiling.

  • PCR Amplification:

    • Primers: Use universal primers targeting the V3-V4 region, such as 341F (5'-CCTACGGGNGGCWGCAG-3') and 805R (5'-GACTACHVGGGTATCTAATCC-3'). The primers should include adapter sequences for the sequencing platform (e.g., Illumina).

    • PCR Reaction Mix: A typical reaction includes DNA template, forward and reverse primers, a high-fidelity DNA polymerase, dNTPs, and PCR buffer.

    • PCR Cycling Conditions:

      • Initial denaturation: 95°C for 3 minutes.

      • 25-30 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55°C for 30 seconds.

        • Extension: 72°C for 30 seconds.

      • Final extension: 72°C for 5 minutes.

  • Library Preparation: The PCR products (amplicons) are purified, quantified, and pooled to create a sequencing library.

  • Sequencing: The library is sequenced on a high-throughput platform, such as the Illumina MiSeq.

Bioinformatics and Data Analysis
  • Quality Control: Raw sequencing reads are processed to remove low-quality reads, primers, and adapters.

  • OTU Clustering/ASV Inference: High-quality reads are clustered into Operational Taxonomic Units (OTUs) based on sequence similarity (typically 97%) or resolved into Amplicon Sequence Variants (ASVs).

  • Taxonomic Assignment: Representative sequences from each OTU/ASV are assigned to a taxonomic lineage using a reference database such as Greengenes or SILVA.

  • Diversity Analysis:

    • Alpha diversity: Measures the diversity within a single sample (e.g., Chao1, Shannon index, Simpson index).

    • Beta diversity: Compares the microbial composition between different samples (e.g., Bray-Curtis dissimilarity, UniFrac distance).

  • Statistical Analysis: Statistical tests are used to identify significant differences in microbial abundance and diversity between the control and treatment groups.

Signaling Pathways and Logical Relationships

The impact of Tylvalosin tartrate on the gut microbiota can have downstream effects on host signaling pathways, particularly those involved in inflammation and immune response.

Modulation of the NF-κB Signaling Pathway

The gut microbiota plays a critical role in modulating the host's immune system. One of the key pathways involved is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which regulates the expression of pro-inflammatory cytokines. Alterations in the gut microbiota composition, as induced by Tylvalosin tartrate, can influence the activation of this pathway. Furthermore, Tylvalosin itself has been shown to possess anti-inflammatory properties and may directly or indirectly suppress NF-κB activation.[5]

gut_microbiota_signaling cluster_gut Gastrointestinal Lumen cluster_epithelium Intestinal Epithelium cluster_immune Immune Response Tylvalosin Tylvalosin Microbiota Microbiota Tylvalosin->Microbiota Alters Composition NFkB NF-κB Signaling Tylvalosin->NFkB Directly/Indirectly Inhibits Epithelial_Cells Epithelial Cells Microbiota->Epithelial_Cells Interacts with Epithelial_Cells->NFkB Modulates Inflammation Inflammation NFkB->Inflammation Regulates

Caption: Tylvalosin tartrate's influence on gut microbiota and host inflammatory response.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of Tylvalosin tartrate on the gut microbiota.

experimental_workflow Animal_Trial Animal Trial (Control vs. Tylvalosin) Sample_Collection Fecal Sample Collection (Baseline, During, Post-treatment) Animal_Trial->Sample_Collection DNA_Extraction Microbial DNA Extraction Sample_Collection->DNA_Extraction Sequencing 16S rRNA Gene Sequencing (V3-V4 region) DNA_Extraction->Sequencing Bioinformatics Bioinformatics Analysis (QC, OTU/ASV, Taxonomy) Sequencing->Bioinformatics Data_Analysis Statistical & Diversity Analysis Bioinformatics->Data_Analysis Interpretation Biological Interpretation (Impact on Microbiota & Host) Data_Analysis->Interpretation

Caption: A streamlined workflow for gut microbiota analysis following Tylvalosin treatment.

Conclusion

Researching the effect of Tylvalosin tartrate on the gut microbiota is essential for optimizing its use in veterinary medicine and understanding its broader biological impacts. The application of 16S rRNA gene sequencing provides a powerful tool for characterizing these microbial shifts. The protocols and data presented here offer a foundation for researchers to design and execute studies in this important area, ultimately contributing to improved animal health and a deeper understanding of host-microbe interactions in the context of antibiotic therapy.

References

Troubleshooting & Optimization

Improving the solubility of Acetylisovaleryltylosin tartrate for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively dissolving Acetylisovaleryltylosin tartrate for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Acetylisovaleryltylosin tartrate and what is its general solubility?

A1: Acetylisovaleryltylosin tartrate, also known as Tylvalosin tartrate, is a macrolide antibiotic.[1][2][3][4] It appears as a white or off-white powder.[1][5] Its solubility varies depending on the solvent. It is generally soluble in organic solvents like DMSO, ethanol (B145695), and DMF.[6] Sources describe its solubility in water as slight, while it is also reported to be soluble in methanol (B129727) and acetone (B3395972) but insoluble in hexane.[5][7]

Q2: What are the recommended solvents for preparing a stock solution?

A2: For preparing high-concentration stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is highly recommended.[1][2][8] Other effective organic solvents include ethanol and dimethylformamide (DMF).[6][9][10] It is crucial to use fresh, anhydrous DMSO, as the compound is hygroscopic and moisture can significantly reduce its solubility.[2][8][11]

Q3: How should I store Acetylisovaleryltylosin tartrate powder and its stock solutions?

A3: The solid powder should be stored at -20°C in a sealed, dry environment, protected from moisture.[1][6] Stock solutions prepared in organic solvents are stable for up to 1 month at -20°C or up to a year at -80°C.[2][8] It is best to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[2] Aqueous solutions are not recommended for storage longer than one day.[6]

Q4: Can I dissolve Acetylisovaleryltylosin tartrate directly in aqueous buffers like PBS?

A4: Direct dissolution in aqueous buffers is challenging. Acetylisovaleryltylosin tartrate is only slightly soluble in PBS (pH 7.2).[6][9][10] The recommended method is to first prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it to the final working concentration in your aqueous assay buffer.[6] Ensure the final concentration of the organic solvent is low enough to not affect the biological experiment.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
The compound is not dissolving completely in DMSO. 1. The DMSO may have absorbed moisture. 2. The concentration is too high. 3. Insufficient mixing.1. Use fresh, anhydrous (newly opened) DMSO.[2][8] 2. Check the solubility data table below. While some sources report solubility up to 100 mg/mL, others state 30 mg/mL.[1][8][9][10] Try preparing a less concentrated stock solution. 3. Gentle warming or brief sonication can aid dissolution.[2]
Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer. 1. The final concentration in the aqueous buffer exceeds the compound's solubility limit. 2. The percentage of organic solvent in the final solution is too low.1. Lower the final working concentration of the compound. 2. For difficult assays, consider using a formulation with co-solvents like PEG300 and Tween-80 to improve solubility in the final aqueous medium (see protocols below).[1][2]
Inconsistent results between experiments. 1. Degradation of the compound due to improper storage. 2. Variability in solution preparation.1. Ensure the solid compound and stock solutions are stored correctly (see FAQ 3).[1][2][6][8] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[2] 2. Follow a standardized, step-by-step protocol for preparing all solutions.

Data Presentation

Table 1: Solubility in Organic Solvents
SolventConcentrationMolarity (approx.)Reference(s)
DMSO100 mg/mL83.87 mM[1][2][8]
DMSO30 mg/mL25.16 mM[9][10][12]
Ethanol30 mg/mL25.16 mM[6][9][10][12]
DMF30 mg/mL25.16 mM[6][9][10][12]
MethanolSoluble / Slightly Soluble-[5][7][11]
AcetoneSoluble-[7]
ChloroformSoluble-[7]
PBS (pH 7.2)Slightly Soluble-[6][9][10]

Note: Discrepancies in reported DMSO solubility exist. Researchers should start with lower concentrations and confirm solubility for their specific batch.

Table 2: Example Formulations for Improved Aqueous Solubility
Formulation Components (Volumetric Ratio)Final Concentration AchievedReference(s)
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 5 mg/mL[2]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL DMSO Stock Solution
  • Preparation: Work in a sterile environment. Use a new, sealed vial of anhydrous DMSO.

  • Weighing: Accurately weigh the desired amount of Acetylisovaleryltylosin tartrate powder. For example, weigh 100 mg of the compound.

  • Dissolution: Add the powder to a sterile microfuge tube or vial. Add 1 mL of anhydrous DMSO to the powder.

  • Mixing: Vortex the solution thoroughly. If needed, use an ultrasonic bath for a few minutes to ensure complete dissolution.[2] The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C for up to one month or -80°C for longer-term storage (up to one year).[2][8]

Protocol 2: Preparation of a Working Solution using a Co-Solvent Formulation

This protocol is adapted from formulations used for in vivo studies but is useful for achieving higher concentrations in aqueous media for in vitro assays.[1][2]

  • Initial Stock: Prepare a concentrated stock solution in DMSO (e.g., 50 mg/mL) as described in Protocol 1.

  • Co-Solvent Addition (Sequential): To prepare 1 mL of working solution, follow these steps in order, ensuring the solution is mixed well after each addition.

    • Take 100 µL of the 50 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 and mix until the solution is clear.

    • Add 50 µL of Tween-80 and mix again until clear.

    • Add 450 µL of saline or your desired aqueous buffer to reach a final volume of 1 mL.

  • Final Concentration: This procedure results in a 5 mg/mL working solution.[2]

  • Usage: Prepare this working solution fresh on the day of the experiment.

Visualizations

G cluster_prep Protocol 1: DMSO Stock Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex / Sonicate (Ensure Clear Solution) add_dmso->mix aliquot Aliquot for Storage mix->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution of Acetylisovaleryltylosin tartrate in DMSO.

G cluster_troubleshooting Troubleshooting Dissolution Issues start Compound Won't Dissolve or Precipitates check_solvent Is the solvent anhydrous DMSO? start->check_solvent use_fresh Use fresh, anhydrous DMSO check_solvent->use_fresh No check_conc Is precipitation happening during aqueous dilution? check_solvent->check_conc Yes success Problem Resolved use_fresh->success sonicate Apply gentle heat or sonication check_conc->sonicate No (In DMSO) lower_conc Lower the final working concentration check_conc->lower_conc Yes (In Buffer) sonicate->success use_cosolvent Use a co-solvent formulation (Protocol 2) lower_conc->use_cosolvent Still Precipitates lower_conc->success Works use_cosolvent->success

Caption: Decision tree for troubleshooting common solubility issues with Acetylisovaleryltylosin tartrate.

References

Stability of Tylvalosin tartrate in different solvent preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Tylvalosin tartrate in various solvent preparations. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of Tylvalosin tartrate in solution?

A1: Tylvalosin tartrate is a macrolide antibiotic that exhibits varying stability depending on the solvent, pH, temperature, and exposure to light. It is generally more stable in organic solvents and less stable in aqueous solutions, particularly under acidic or alkaline conditions where it can undergo hydrolysis. For long-term storage, frozen solutions are recommended.

Q2: Which solvents are recommended for preparing Tylvalosin tartrate stock solutions?

A2: For stable stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol (B129727) are recommended.[1] Stock solutions of Tylvalosin in DMSO, often diluted with a neutral buffer, have shown good stability for up to 60 days when stored at -40°C.[2] Similarly, solutions in methanol are reported to be stable for several weeks at -20°C when protected from light.[3]

Q3: How stable is Tylvalosin tartrate in aqueous solutions?

A3: Tylvalosin tartrate is highly soluble in water, but its stability in aqueous media is limited.[4] It is not recommended to store aqueous solutions for more than one day.[1] The degradation in aqueous solutions is pH-dependent, with increased degradation rates in both acidic and alkaline conditions.[5] For experimental purposes, it is best to prepare fresh aqueous solutions daily.

Q4: What is the impact of pH on the stability of Tylvalosin tartrate?

A4: pH is a critical factor influencing the stability of Tylvalosin tartrate. The molecule is susceptible to hydrolysis, particularly the glycosidic bond, in acidic environments, such as the stomach.[6][7] It is also unstable in alkaline conditions.[5] For optimal stability in aqueous-based preparations, a pH close to neutral (around 6-7.4) is advisable.[2][8]

Q5: My Tylvalosin tartrate solution has turned yellow. What does this indicate?

A5: A color change to yellow can indicate the degradation of Tylvalosin tartrate. This is more likely to occur in solutions exposed to light, high temperatures, or non-optimal pH conditions over time. It is recommended to use a stability-indicating analytical method, such as HPLC, to quantify the remaining active compound and detect the presence of degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in solution upon storage - Supersaturation- Change in temperature- Solvent evaporation- Gently warm the solution to attempt redissolution.- Ensure storage containers are tightly sealed.- Consider using a co-solvent system or preparing a more dilute solution.
Inconsistent results in biological assays - Degradation of Tylvalosin tartrate in the assay medium- Inaccurate initial concentration due to degradation- Prepare fresh solutions of Tylvalosin tartrate immediately before each experiment.- Quantify the concentration of your stock solution using a validated analytical method (e.g., HPLC) before use.- Assess the stability of Tylvalosin tartrate in your specific assay medium over the time course of the experiment.
Loss of potency in stored solutions - Chemical degradation due to improper storage conditions (temperature, light, pH)- Store stock solutions at or below -20°C in airtight, light-protected containers.- Avoid repeated freeze-thaw cycles.- For aqueous solutions, always prepare them fresh.

Stability Data Summary

The following tables summarize the stability of Tylvalosin tartrate in different solvent preparations based on available data.

Table 1: Stability of Tylvalosin Tartrate in Stock Solutions

Solvent SystemConcentrationStorage TemperatureDurationStability OutcomeCitation
DMSO / Phosphate (B84403) Buffer (pH 7.4)2.5 µg/mL & 25 µg/mL-40°C60 daysSlight decrease of <4.0%[2]
MethanolNot specified-20°C (in the dark)Several weeksStable[3]
Ethanol, DMSO, DimethylformamideApprox. 30 mg/mL-20°C≥ 4 years (as solid)Soluble and suitable for stock solutions[1]

Table 2: Stability of Tylvalosin Tartrate in Aqueous-Based Solutions

Solution TypeConcentrationStorage ConditionDurationDegradationCitation
Aqueous BuffersNot specifiedRoom Temperature> 1 dayNot recommended for storage[1]
Pig Plasma (Quality Control)0.5 µg/mL & 2.0 µg/mLRoom Temperature24 hoursStable (CV < 5.9%)[2]
Pig Plasma (Quality Control)0.5 µg/mL & 2.0 µg/mL4°C24 hoursStable (CV < 5.9%)[2]
Pig Plasma (Quality Control)0.5 µg/mL & 2.0 µg/mL-40°C30 days2.58% to 9.77% degradation[2]
Pig Plasma (Quality Control)0.5 µg/mL & 2.0 µg/mL5 Freeze-Thaw Cycles (-40°C)N/A3.31% to 10.76% degradation[2]

Experimental Protocols

Protocol 1: Preparation of a Standard Tylvalosin Tartrate Stock Solution

This protocol describes the preparation of a standard stock solution for use in in vitro experiments.

  • Materials:

    • Tylvalosin tartrate (solid)

    • Dimethyl Sulfoxide (DMSO), HPLC grade

    • Phosphate buffer (0.2 M, pH 7.4)

    • Sterile, light-protected microcentrifuge tubes or vials

  • Procedure:

    • Accurately weigh the required amount of Tylvalosin tartrate powder.

    • Dissolve the powder in a small volume of DMSO to create a concentrated initial solution (e.g., 100 µg/mL).[2]

    • Further dilute this initial solution with a phosphate buffer (pH 7.4) to achieve the desired working stock concentration.[2]

    • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -40°C for long-term storage (up to 60 days).[2]

Protocol 2: Forced Degradation Study of Tylvalosin Tartrate

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of Tylvalosin tartrate, based on ICH guidelines.

  • Objective: To investigate the degradation of Tylvalosin tartrate under various stress conditions.

  • Materials:

    • Tylvalosin tartrate

    • Methanol or Water (for stock solution)

    • 0.5 N Hydrochloric acid (HCl)

    • 0.5 N Sodium hydroxide (B78521) (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • HPLC system with a stability-indicating method

  • Procedure:

    • Stock Solution Preparation: Prepare a 1 mg/mL solution of Tylvalosin tartrate in methanol or water.

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.5 N HCl. Incubate at room temperature.[4]

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.5 N NaOH. Incubate at room temperature.[4]

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature.[4]

    • Thermal Degradation: Store the stock solution in a thermostatically controlled oven at 60°C.

    • Photodegradation: Expose the stock solution to UV light (254 nm) in a photostability chamber. Keep a control sample in the dark.

    • Sampling and Analysis:

      • Take samples from each stress condition at initial (t=0) and subsequent time points (e.g., 1, 6, 24, 48 hours).

      • Neutralize the acid and base hydrolysis samples before analysis.

      • Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation. The target degradation is typically 5-20%.[6]

Visualizations

Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Tylvalosin Tartrate Stock Solution acid Acid Hydrolysis (0.5 N HCl, RT) stock->acid Expose to base Base Hydrolysis (0.5 N NaOH, RT) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal (60°C) stock->thermal Expose to photo Photolytic (UV light, 254 nm) stock->photo Expose to sampling Sample at Time Points (0, 1, 6, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc data Determine % Degradation and Identify Products hplc->data

Caption: Workflow for the forced degradation study of Tylvalosin tartrate.

Proposed Degradation Pathway of Tylvalosin Tartrate

G Tylvalosin Tylvalosin (16-membered lactone ring with sugars) Hydrolysis Hydrolysis of Glycosidic Bond Tylvalosin->Hydrolysis Acidic or Alkaline Conditions Degradation_Product Degradation Product (Loss of mycarose (B1676882) sugar) Hydrolysis->Degradation_Product Further_Degradation Further Degradation Products Degradation_Product->Further_Degradation

Caption: Proposed primary degradation pathway of Tylvalosin via hydrolysis.

References

Technical Support Center: Optimizing Acetylisovaleryltylosin Tartrate Dosage in Chicken Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Acetylisovaleryltylosin tartrate (also known as tylvalosin) in chicken models. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Acetylisovaleryltylosin tartrate and what is its primary application in chickens?

A1: Acetylisovaleryltylosin tartrate is a macrolide antibiotic effective against a range of Gram-positive bacteria, some Gram-negative bacteria, and notably, Mycoplasma species.[1][2] In chicken models, it is primarily used for the prevention and treatment of respiratory diseases, particularly Chronic Respiratory Disease (CRD) caused by Mycoplasma gallisepticum.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis.[1][3][4]

Q2: What is a typical starting dosage for Acetylisovaleryltylosin tartrate in experimental chicken models?

A2: A commonly cited and effective dosage in research settings is 25 mg/kg of body weight, administered for 3 to 5 consecutive days.[5] This dosage has been shown to be effective in improving growth performance and providing therapeutic benefits against Mycoplasma gallisepticum infections. However, the optimal dosage may vary depending on the specific experimental conditions, including the age and breed of the chickens, the severity of the infection, and the administration route.

Q3: What are the common methods of administration for Acetylisovaleryltylosin tartrate in chickens?

A3: In experimental and practical settings, Acetylisovaleryltylosin tartrate can be administered through several routes, including:

  • Oral gavage: This method ensures precise dosing for individual birds and is common in pharmacokinetic studies.

  • In drinking water: This is a practical method for treating a larger group of birds.

  • In feed: The drug can also be mixed with the feed for administration.

The choice of administration route will depend on the experimental design and objectives.

Q4: What are the known pharmacokinetic parameters of Acetylisovaleryltylosin tartrate in chickens?

A4: Pharmacokinetic parameters can vary between studies, but the following tables summarize key data from research on broiler chickens.

Table 1: Pharmacokinetic Parameters of a Single Oral Dose of Acetylisovaleryltylosin Tartrate (25 mg/kg) in Broiler Chickens

ParameterValueReference
Cmax (Maximum Concentration)2.11 µg/mL[6]
Tmax (Time to Maximum Concentration)2 hours[6]
T½el (Elimination Half-life)1.61 hours
BioavailabilityVaries, can be low[7]

Table 2: Pharmacokinetic Parameters of Acetylisovaleryltylosin Tartrate in Broiler Chickens at Different Oral Doses

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (h*µg/mL)Bioavailability (%)Reference
523.45 ± 23.31~3-5.92[7]
1031.36 ± 18.72~3-3.56[7]
25287.12 ± 253.07~3-3.04[7]

Note: Values can vary based on factors such as the specific formulation of the drug and the health status of the chickens.

Experimental Protocols

Protocol 1: Dose-Response Study of Acetylisovaleryltylosin Tartrate for the Treatment of Mycoplasma gallisepticum Infection

This protocol outlines a typical dose-response experiment to determine the optimal dosage of Acetylisovaleryltylosin tartrate.

Experimental_Workflow cluster_acclimatization Acclimatization cluster_infection Infection cluster_treatment Treatment Groups cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Acclimatize Acclimatize chickens (e.g., 1 week) Infect Infect chickens with Mycoplasma gallisepticum Acclimatize->Infect Group1 Group 1: Placebo (Control) Infect->Group1 Group2 Group 2: Low Dose Infect->Group2 Group3 Group 3: Medium Dose Infect->Group3 Group4 Group 4: High Dose Infect->Group4 Monitor Monitor clinical signs, body weight, feed intake Group1->Monitor Group2->Monitor Group3->Monitor Group4->Monitor Collect Collect samples (blood, tissue) for analysis Monitor->Collect Analyze Analyze data (e.g., lesion scores, bacterial load, serology) Collect->Analyze

Caption: Experimental workflow for a dose-response study.

Methodology:

  • Animal Model: Use a specific pathogen-free (SPF) chicken line (e.g., White Leghorn or broiler) of a defined age.

  • Acclimatization: House the chickens in appropriate facilities for at least one week to allow them to adapt to the environment.

  • Infection: Challenge the chickens with a pathogenic strain of Mycoplasma gallisepticum. The route of infection (e.g., aerosol, intra-tracheal) and the challenge dose should be standardized.

  • Treatment Groups: Divide the chickens into multiple groups, including a placebo control group and at least three groups receiving different doses of Acetylisovaleryltylosin tartrate.

  • Administration: Administer the drug or placebo for a specified duration (e.g., 3-5 days) via the chosen route (e.g., oral gavage).

  • Monitoring: Observe the chickens daily for clinical signs of respiratory disease (e.g., coughing, sneezing, nasal discharge). Record body weight and feed consumption regularly.

  • Sample Collection: At predetermined time points, collect blood samples for serological analysis and tissue samples (e.g., trachea, air sacs) for bacterial load determination and histopathology.

  • Data Analysis: Analyze the collected data to evaluate the efficacy of each dosage. Key parameters include reduction in clinical signs, lesion scores, bacterial load, and seroconversion rates.

Signaling Pathway

Inhibition of NF-κB Signaling Pathway

Acetylisovaleryltylosin tartrate has been shown to possess immunomodulatory and anti-inflammatory properties, which may be partly attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] This pathway is crucial in regulating the inflammatory response.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., Mycoplasma gallisepticum components IKK IKK complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive releases NFkB_active NF-κB (active) NFkB_inactive->NFkB_active NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocates to DNA DNA NFkB_nucleus->DNA binds to Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression induces AIVT Acetylisovaleryltylosin tartrate AIVT->IKK inhibits

Caption: Simplified NF-κB signaling pathway and potential inhibition by Acetylisovaleryltylosin tartrate.

Troubleshooting Guide

Q5: My chickens are not responding to the 25 mg/kg dose of Acetylisovaleryltylosin tartrate. What could be the issue?

A5: Several factors could contribute to a lack of response:

  • Drug Resistance: The strain of Mycoplasma gallisepticum used in your model may have developed resistance to macrolide antibiotics. It is advisable to perform an antimicrobial susceptibility test on the isolate.

  • Incorrect Administration: For oral gavage, ensure the correct technique is used to avoid accidental administration into the trachea. If administering in drinking water, check for uniform mixing and consumption by all birds.

  • Drug Quality: Verify the purity and potency of the Acetylisovaleryltylosin tartrate being used.

  • Severity of Infection: In cases of severe infection or co-infection with other pathogens, a higher dose or a longer duration of treatment may be necessary.

  • Low Bioavailability: The oral bioavailability of Acetylisovaleryltylosin tartrate can be low and variable.[7] Consider evaluating a different formulation or administration route.

Q6: I am observing unexpected side effects in my chickens after administration. What should I do?

A6: While Acetylisovaleryltylosin tartrate is generally considered safe with a low toxicity profile, adverse reactions can occur.[2]

  • Dosage Error: Double-check your dosage calculations to rule out an overdose.

  • Route of Administration: Complications can arise from the administration technique itself, such as esophageal irritation from oral gavage.

  • Interaction with Other Compounds: If other drugs or supplements are being administered concurrently, consider the possibility of a drug interaction.

  • Monitoring and Reporting: Immediately document the observed side effects. If they are severe, consider discontinuing the treatment and consulting with a veterinarian.

Q7: The results of my experiment are highly variable between individual chickens. How can I reduce this variability?

A7: High variability can obscure the true effect of the treatment. To minimize it:

  • Standardize the Animal Model: Use chickens of the same breed, age, and sex from a single source.

  • Uniform Infection: Ensure that all chickens in the infected groups receive a consistent challenge dose and that the infection is established uniformly before starting treatment.

  • Consistent Husbandry: Maintain consistent environmental conditions (temperature, humidity, lighting) and provide ad libitum access to feed and water for all groups.

  • Blinding: Whenever possible, the individuals administering the treatment and assessing the outcomes should be blinded to the treatment groups to reduce bias.

  • Increase Sample Size: A larger number of birds per group can help to reduce the impact of individual variation on the overall results.

Q8: I am having trouble dissolving Acetylisovaleryltylosin tartrate in the drinking water. What can I do?

A8: Acetylisovaleryltylosin tartrate is described as being slightly soluble in water.[2]

  • Use a Soluble Powder Formulation: Ensure you are using a formulation specifically designed for dissolution in drinking water.

  • Follow Manufacturer's Instructions: Adhere to the manufacturer's guidelines for preparing the medicated water.

  • Pre-dissolving: It may be beneficial to create a concentrated stock solution first and then dilute it to the final concentration in the main water supply.

  • Water Quality: The pH and mineral content of the water can affect the solubility of the drug. Consider using deionized or distilled water to prepare the stock solution.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Tylvalosin Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Tylvalosin (B1682567) tartrate (TAT) in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of Tylvalosin tartrate?

A1: The poor oral bioavailability of Tylvalosin tartrate is multifactorial, primarily stemming from:

  • Degradation in the stomach: Tylvalosin tartrate is susceptible to degradation in the acidic environment of the stomach.[1]

  • Rapid in vivo elimination: The drug is quickly cleared from the body, reducing the time available for absorption.[1]

  • Poor aqueous solubility: The inherent low solubility of Tylvalosin tartrate can limit its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[2]

Q2: What are the main formulation strategies being researched to improve the oral bioavailability of Tylvalosin tartrate?

A2: Several promising strategies are being investigated to enhance the oral bioavailability of Tylvalosin tartrate. These include:

  • Enteric-Coated Amorphous Solid Dispersions: This technique protects the drug from the acidic stomach environment and allows for rapid release in the more alkaline duodenum.[1]

  • Nanocrystal Suspensions: Reducing the particle size to the nanoscale increases the surface area for dissolution, leading to faster absorption and higher peak plasma concentrations.[3][4][5]

  • Solubility-Enhancing Formulations: Incorporating excipients like cyclodextrins can improve the solubility and dissolution rate of the drug.[2]

  • Lipid-Based Drug Delivery Systems: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs like Tylvalosin.[6]

Q3: What analytical methods are suitable for quantifying Tylvalosin tartrate in plasma or serum samples?

A3: The most common and reliable methods for quantifying Tylvalosin tartrate in biological matrices are:

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is a highly sensitive and specific method for accurate quantification.[3][4][5][7]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A more accessible method that can be validated for pharmacokinetic studies, although it may be less sensitive than MS/MS.[8][9][10]

Troubleshooting Guides

Problem 1: Low and variable plasma concentrations of Tylvalosin tartrate after oral administration in animal models.

Possible Cause 1: Degradation in the stomach.

  • Troubleshooting Tip: Employ an enteric-coated formulation to protect the drug from gastric acid. A pH-sensitive polymer that dissolves at the higher pH of the small intestine is recommended.[1]

Possible Cause 2: Poor dissolution of the drug in the gastrointestinal tract.

  • Troubleshooting Tip 1: Reduce the particle size of the Tylvalosin tartrate. Techniques like nanosizing can significantly increase the dissolution rate.[3][4][5]

  • Troubleshooting Tip 2: Formulate the drug as a solid dispersion with a hydrophilic carrier. This can enhance solubility and dissolution.[1][11]

  • Troubleshooting Tip 3: Consider formulating with solubility enhancers such as cyclodextrins.[2]

Possible Cause 3: Rapid metabolism or elimination.

  • Troubleshooting Tip: While formulation changes cannot alter the intrinsic metabolism of the drug, ensuring rapid and complete absorption can help maximize the amount of drug that reaches systemic circulation before elimination occurs.

Problem 2: Difficulty in developing a robust and reproducible formulation.

Possible Cause 1: Inconsistent particle size distribution.

  • Troubleshooting Tip: Implement rigorous particle size analysis during formulation development and ensure the chosen manufacturing process (e.g., milling, homogenization) is well-controlled and validated.

Possible Cause 2: Drug recrystallization in amorphous solid dispersions.

  • Troubleshooting Tip: Select a polymer carrier that has good miscibility with Tylvalosin tartrate and a high glass transition temperature to ensure the stability of the amorphous state.[11]

Possible Cause 3: Instability of nanocrystal suspensions.

  • Troubleshooting Tip: Optimize the use of stabilizers (surfactants or polymers) to prevent particle aggregation and ensure the long-term stability of the nanosuspension.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of Different Tylvalosin Tartrate Formulations in Broiler Chickens.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)Absolute Bioavailability (F%)Reference
Soluble Powder25120.45 ± 45.821.42 ± 0.1811.45 ± 4.66[3][4][5]
Nanocrystal Suspension25255.52 ± 111.880.71 ± 0.0915.73 ± 4.29[3][4][5]
Soluble Powder523.45 ± 23.31~35.92[7][12]
Soluble Powder1031.36 ± 18.72~33.56[7][12]
Soluble Powder25287.12 ± 253.07~33.04[7][12]
Enteric Amorphous PelletsNot Specified--1.71 times commercial formulation[1]

Table 2: Pharmacokinetic Parameters of Tylvalosin Tartrate in Different Species after Oral Administration.

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)Elimination Half-life (h)Reference
Broiler TurkeysNot Specified1.532-[13]
Broiler Chickens252.1121.61[14]
Turkeys250.637 ± 0.0181.293 ± 0.0245.309 ± 0.542[15]
Normal Chickens51.36 ± 0.0092.37 ± 0.023-[16]

Experimental Protocols

Protocol 1: Preparation of Tylvalosin Tartrate Enteric Amorphous Pellets by Liquid Layering

This protocol is based on the methodology described for enhancing the oral delivery of Tylvalosin Tartrate.[1]

  • Preparation of the Drug Loading Solution:

    • Dissolve Tylvalosin tartrate and a suitable polymer (e.g., a hydrophilic carrier for solid dispersion) in an appropriate solvent system.

  • Liquid Layering Process:

    • Place blank core pellets (e.g., sugar spheres) in a fluid bed coater.

    • Spray the drug loading solution onto the pellets under controlled temperature and spray rate.

  • Application of Isolation Layer:

    • Prepare a solution of a film-forming polymer (e.g., HPMC).

    • Spray the isolation layer solution onto the drug-loaded pellets to separate the drug from the enteric coating.

  • Application of Enteric Layer:

    • Prepare a solution of a pH-sensitive enteric polymer (e.g., methacrylic acid-ethyl acrylate (B77674) copolymer) with a plasticizer (e.g., triethyl citrate).

    • Coat the isolated pellets with the enteric solution.

  • Drying and Curing:

    • Dry the coated pellets in the fluid bed coater and then cure them in an oven at a specified temperature and time to ensure complete film formation.

Protocol 2: Quantification of Tylvalosin Tartrate in Plasma using UPLC-MS/MS

This protocol is a generalized procedure based on methods cited in the literature.[3][7]

  • Sample Preparation (Protein Precipitation):

    • To a 500 µL aliquot of plasma, add a known concentration of an internal standard (e.g., enrofloxacin).[10]

    • Add 400 µL of a precipitating agent (e.g., acetonitrile (B52724) with 0.1% formic acid).[10]

    • Vortex the mixture for 1 minute, followed by sonication for 5 minutes.[10]

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm × 100 mm).[7]

    • Mobile Phase A: 0.1% formic acid in water.[7]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

    • Gradient Elution: Develop a gradient program to separate Tylvalosin from endogenous plasma components.

    • Flow Rate: 0.3 mL/min.[7]

    • Column Temperature: 40 °C.[7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion electrospray (ESI+).[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

    • Optimize the precursor and product ion transitions for Tylvalosin and the internal standard.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations in blank plasma.

    • Determine the concentration of Tylvalosin in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis & Data Interpretation formulation_strategy Select Formulation Strategy (e.g., Nanocrystals, Solid Dispersion) excipient_selection Excipient Selection & Optimization formulation_strategy->excipient_selection formulation_prep Preparation of Formulation excipient_selection->formulation_prep physchem_char Physicochemical Characterization (Particle Size, Dissolution) formulation_prep->physchem_char animal_model Animal Model Selection (e.g., Broiler Chickens) physchem_char->animal_model Optimized Formulation dosing Oral Administration of Formulation animal_model->dosing blood_sampling Blood Sample Collection (Time Points) dosing->blood_sampling sample_processing Plasma/Serum Separation & Storage blood_sampling->sample_processing analytical_method UPLC-MS/MS Method Development sample_processing->analytical_method Plasma Samples sample_analysis Quantification of Tylvalosin analytical_method->sample_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) sample_analysis->pk_analysis data_interpretation Interpretation of Results pk_analysis->data_interpretation

Caption: Experimental workflow for developing and evaluating an improved oral formulation of Tylvalosin tartrate.

logical_relationship cluster_problem Core Problem cluster_causes Contributing Factors cluster_solutions Formulation Solutions poor_bioavailability Poor Oral Bioavailability stomach_degradation Stomach Acid Degradation poor_bioavailability->stomach_degradation poor_dissolution Poor Dissolution poor_bioavailability->poor_dissolution rapid_elimination Rapid Elimination poor_bioavailability->rapid_elimination enteric_coating Enteric Coating stomach_degradation->enteric_coating nanosizing Nanosizing poor_dissolution->nanosizing solid_dispersion Solid Dispersion poor_dissolution->solid_dispersion solubility_enhancers Solubility Enhancers poor_dissolution->solubility_enhancers improved_bioavailability Improved Oral Bioavailability enteric_coating->improved_bioavailability Leads to nanosizing->improved_bioavailability Leads to solid_dispersion->improved_bioavailability Leads to solubility_enhancers->improved_bioavailability Leads to

References

Preventing degradation of Acetylisovaleryltylosin tartrate in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetylisovaleryltylosin tartrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper preparation, storage, and troubleshooting of Acetylisovaleryltylosin tartrate stock solutions to prevent degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Acetylisovaleryltylosin tartrate stock solutions?

A1: Acetylisovaleryltylosin tartrate is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] For most in vitro cell-based assays, DMSO is a common choice.[2] It is important to use fresh, high-purity, anhydrous DMSO as moisture can reduce solubility.[2]

Q2: What is the recommended storage temperature and duration for stock solutions?

A2: For optimal stability, it is recommended to store Acetylisovaleryltylosin tartrate stock solutions in aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes. Some suppliers suggest that storage under a nitrogen atmosphere can further enhance stability.[3]

Q3: How stable is Acetylisovaleryltylosin tartrate in aqueous solutions?

A3: Acetylisovaleryltylosin tartrate has limited stability in aqueous solutions. It is slightly soluble in phosphate-buffered saline (PBS, pH 7.2), and it is not recommended to store aqueous solutions for more than one day.[4] For experiments requiring an aqueous final solution, it is best to prepare it fresh from a concentrated organic stock solution just before use.

Q4: Is Acetylisovaleryltylosin tartrate sensitive to light?

A4: While specific photostability data for Acetylisovaleryltylosin tartrate is not extensively published, macrolide antibiotics, in general, can be sensitive to light. It is a good laboratory practice to protect stock solutions from light by storing them in amber vials or by wrapping the container in aluminum foil, especially during handling and use at room temperature.[5]

Troubleshooting Guide

This guide addresses common issues encountered when working with Acetylisovaleryltylosin tartrate stock solutions.

dot

TroubleshootingGuide cluster_preparation Solution Preparation Issues cluster_storage Storage & Stability Issues cluster_solutions Potential Solutions precipitate_prep Precipitate forms during preparation incomplete_dissolution Incomplete dissolution precipitate_prep->incomplete_dissolution Possible Cause check_solvent Verify solvent quality (anhydrous, high-purity) precipitate_prep->check_solvent sonicate Gently warm and/or sonicate to aid dissolution precipitate_prep->sonicate incomplete_dissolution->check_solvent incomplete_dissolution->sonicate color_change_prep Solution appears colored fresh_solution Prepare fresh stock solution color_change_prep->fresh_solution loss_of_activity Loss of biological activity precipitate_storage Precipitate forms during storage loss_of_activity->precipitate_storage Related Issue loss_of_activity->fresh_solution aliquot Aliquot stock to avoid freeze-thaw cycles loss_of_activity->aliquot protect_light Protect from light loss_of_activity->protect_light check_temp Ensure proper storage temperature (-20°C or -80°C) loss_of_activity->check_temp ph_consideration Consider pH of final aqueous solution loss_of_activity->ph_consideration precipitate_storage->check_solvent precipitate_storage->fresh_solution precipitate_storage->check_temp color_change_storage Solution changes color over time color_change_storage->fresh_solution color_change_storage->protect_light

Caption: Troubleshooting workflow for Acetylisovaleryltylosin tartrate stock solutions.

Problem Possible Cause Recommended Solution
Precipitation upon dissolution - Low-quality or non-anhydrous solvent.- Insufficient mixing or sonication.- Exceeded solubility limit.- Use fresh, high-purity, anhydrous solvent (e.g., DMSO).- Gently warm the solution and sonicate to aid dissolution.- Ensure the desired concentration does not exceed the solvent's capacity.
Loss of biological activity in experiments - Degradation due to improper storage (temperature, light exposure).- Multiple freeze-thaw cycles.- Instability in the final aqueous experimental medium.- Prepare a fresh stock solution.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store aliquots at -80°C for long-term stability.- Protect solutions from light.- Prepare final aqueous dilutions immediately before use.
Cloudiness or precipitation in stock solution during storage - Solvent absorbed moisture over time.- Storage temperature was not consistently maintained.- Discard the solution and prepare a fresh stock using anhydrous solvent.- Ensure storage at a constant -20°C or -80°C.
Stock solution appears discolored - Potential degradation of the compound.- It is best to discard the solution and prepare a fresh stock.

Stability Data

The stability of Acetylisovaleryltylosin tartrate is influenced by solvent, temperature, pH, and light exposure. The following tables summarize available stability data.

Table 1: Recommended Storage Conditions for Acetylisovaleryltylosin Tartrate Stock Solutions

SolventStorage TemperatureMaximum Recommended Storage DurationReference
DMSO-20°C1 month[3]
DMSO-80°C6 months[3]
Ethanol-20°CNot specified, general recommendation for macrolides is short-term
DMF-20°CNot specified, general recommendation for macrolides is short-term
Aqueous Buffer (e.g., PBS)4°CNot recommended for more than one day[4]

Table 2: Stability of a Related Macrolide (Tylosin A) in Aqueous Solution at Different pH and Temperatures

Note: This data is for Tylosin A, a structurally related compound, and should be used as a general guide for the potential pH sensitivity of Acetylisovaleryltylosin tartrate.

pHTemperatureHalf-life
27°C, 22°C, 35°C< 6 hours
57°C, 22°C, 35°CNo significant degradation observed
77°C, 22°C, 35°CNo significant degradation observed
97°C, 22°C, 35°CNo significant degradation observed
1122°C40 hours
1135°C21 hours

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 100 mg/mL stock solution of Acetylisovaleryltylosin tartrate in DMSO.

dot

StockSolutionPrep cluster_workflow Stock Solution Preparation Workflow start Start: Equilibrate reagents to room temperature weigh Accurately weigh Acetylisovaleryltylosin tartrate powder start->weigh add_solvent Add appropriate volume of anhydrous DMSO weigh->add_solvent dissolve Vortex and gently warm/sonicate if necessary for complete dissolution add_solvent->dissolve sterilize Filter-sterilize through a 0.22 µm syringe filter (optional, if required for application) dissolve->sterilize aliquot Aliquot into single-use, light-protected vials sterilize->aliquot store Store at -20°C (short-term) or -80°C (long-term) aliquot->store end End: Labeled and stored stock solution store->end

References

Technical Support Center: HPLC Analysis of Acetylisovaleryltylosin Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Acetylisovaleryltylosin tartrate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of Acetylisovaleryltylosin tartrate.

Q1: What are the typical starting HPLC conditions for Acetylisovaleryltylosin tartrate analysis?

A1: A good starting point for method development is reverse-phase HPLC. Based on published methods for similar compounds like tylosin (B1662201) and tylvalosin, typical conditions are:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2][3]

  • Mobile Phase: A mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (acetonitrile or methanol).[4][5] Common ratios vary, for instance, acetonitrile (B52724) and water (90:10 v/v) or 0.3% formic acid in water and acetonitrile (78:22 v/v).[4][6]

  • Flow Rate: Typically between 1.0 and 1.8 mL/min.[1][4]

  • Detection: UV detection is common, with wavelengths around 280 nm, 287 nm, or 292 nm.[1][2][5][6]

  • Temperature: Ambient or controlled at a specific temperature like 35°C.[1][2]

Q2: My peak for Acetylisovaleryltylosin tartrate is tailing. What could be the cause and how can I fix it?

A2: Peak tailing for a basic compound like Acetylisovaleryltylosin tartrate is often due to secondary interactions with the silica (B1680970) support of the column. Here’s a troubleshooting workflow:

G start Peak Tailing Observed check_pH Is mobile phase pH controlled and appropriate? start->check_pH adjust_pH Adjust mobile phase pH (e.g., add formic acid or ammonium acetate buffer). check_pH->adjust_pH No check_column Is the column old or contaminated? check_pH->check_column Yes end Symmetric Peak adjust_pH->end flush_column Flush column with a strong solvent or replace if necessary. check_column->flush_column Yes check_overload Is the sample concentration too high? check_column->check_overload No flush_column->end dilute_sample Dilute the sample. check_overload->dilute_sample Yes check_overload->end No dilute_sample->end

Q3: I'm observing a drifting baseline. What are the possible causes and solutions?

A3: Baseline drift can be caused by several factors. Here are some common causes and their solutions:

  • Temperature Fluctuations: Ensure a stable column temperature by using a column oven.[7]

  • Mobile Phase Issues:

    • Incomplete Mixing: If preparing the mobile phase online, ensure the mixer is working correctly. Consider preparing the mobile phase manually.[8]

    • Decomposition: Ensure the mobile phase components are stable and freshly prepared.

    • Contamination: Use high-purity solvents and filter the mobile phase.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This can take longer for some methods.[7]

  • Detector Issues: The detector lamp may be failing, or the cell could be contaminated.[7]

Q4: My retention times are not reproducible. What should I check?

A4: Fluctuating retention times are a common issue. A systematic approach to troubleshooting is necessary.

G start Irreproducible Retention Times check_pump Check Pump and Flow Rate - Leaks? - Consistent flow? start->check_pump check_mobile_phase Check Mobile Phase - Correct composition? - Degassed properly? start->check_mobile_phase check_column_temp Check Column Temperature - Is it stable? start->check_column_temp check_column_equilibration Check Column Equilibration - Sufficient time? start->check_column_equilibration solution Stable Retention Times check_pump->solution check_mobile_phase->solution check_column_temp->solution check_column_equilibration->solution

Q5: I am not seeing any peak, or the peak is very small. What should I do?

A5: This could be due to a variety of issues, from sample preparation to instrument malfunction.

  • Check Sample Preparation:

    • Ensure the sample is properly dissolved. Acetylisovaleryltylosin tartrate is soluble in DMSO.[9] For reversed-phase HPLC, the final injection solution should ideally be in the mobile phase.

    • Verify the concentration of the sample.

  • Check Injection System:

    • Ensure the injector is working correctly and the correct volume is being injected.

    • Check for blockages in the needle or tubing.[7]

  • Check Detector Settings:

    • Confirm the detector is on and set to the correct wavelength.

    • Check the lamp status.

  • Check for Leaks: A leak in the system can prevent the sample from reaching the detector.[10]

Data Presentation

The following tables summarize quantitative data from various published methods for tylosin and its derivatives, which can be adapted for Acetylisovaleryltylosin tartrate.

Table 1: HPLC Method Parameters

ParameterMethod 1Method 2Method 3
Analyte TylvalosinTylosin TartrateTylosin Tartrate
Column C18Agilent C18 (250x4.6mm, 5µm)Phenomenex C18 (250x4.6mm, 5µm)
Mobile Phase 0.3% Formic Acid in Water:Acetonitrile (78:22)100% Methanol (B129727)Acetonitrile:Water (90:10)
Flow Rate 1.0 mL/min1.8 mL/min1.5 mL/min
Detection (UV) 254 nm280 nm292 nm
Retention Time 14.1 min0.7 min2.0 min
Reference [4][1][2][3][6]

Experimental Protocols

Below are detailed methodologies from cited experiments that can serve as a starting point for your analysis.

Method 1: Analysis of Tylvalosin in Plasma

This method can be adapted for Acetylisovaleryltylosin tartrate.

  • Sample Preparation:

    • To 500 µL of plasma, add 20 µL of an internal standard solution.

    • Add 400 µL of 0.1% formic acid in acetonitrile.

    • Vortex for 1 minute and sonicate for 5 minutes.

    • Centrifuge at 15,000 g for 10 minutes.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in 75 µL of water and inject.[4]

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: A mixture of 0.3% formic acid in water and acetonitrile (78:22 v/v) is used in an isocratic manner.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 22°C.[4]

    • Injection Volume: 50 µL.[4]

    • Detection: UV at 254 nm.[4]

Method 2: Analysis of Tylosin Tartrate in Pharmaceutical Formulation

This is a simpler method suitable for analyzing the pure substance or a formulated product.

  • Standard Solution Preparation:

    • Prepare a stock solution of 1000 µg/mL by dissolving 10 mg of Tylosin tartrate in 10 mL of methanol.[1]

    • Prepare working standards by diluting the stock solution with methanol to the desired concentration range (e.g., 0.5 - 20 µg/mL).[1]

  • Sample Preparation:

    • Dilute the pharmaceutical formulation with methanol to fall within the concentration range of the calibration curve.[1]

  • Chromatographic Conditions:

    • Column: Agilent C18 (250 mm, 4.6 mm, 5 µm).[1][2]

    • Mobile Phase: 100% Methanol.[1][2]

    • Flow Rate: 1.8 mL/min.[1][2]

    • Column Temperature: 35°C.[1][2]

    • Injection Volume: 10 µL.[1][2]

    • Detection: UV at 280 nm.[1][2]

    • The mobile phase should be filtered through a 0.45 µm filter and degassed before use.[1]

References

Technical Support Center: Acetylisovaleryltylosin Tartrate in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetylisovaleryltylosin tartrate (also known as Tylvalosin tartrate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage adjustment based on animal weight, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is Acetylisovaleryltylosin tartrate and what is its primary mechanism of action?

A1: Acetylisovaleryltylosin tartrate is a macrolide antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] This interaction interferes with the translocation process, ultimately halting bacterial growth. It is generally considered bacteriostatic, but at high concentrations, it can be bactericidal.[1]

Q2: What are the known biological activities of Acetylisovaleryltylosin tartrate beyond its antibacterial effects?

A2: Acetylisovaleryltylosin tartrate has demonstrated immunomodulatory and anti-inflammatory properties.[4][5] These effects are, at least in part, mediated through the inhibition of the NF-κB signaling pathway.[4] It has also been shown to have antiviral activity and can induce apoptosis.[4]

Q3: What is the recommended storage and stability for Acetylisovaleryltylosin tartrate?

A3: As a solid, Acetylisovaleryltylosin tartrate should be stored at -20°C for long-term stability (≥4 years).[5] Stock solutions can be prepared in solvents like DMSO, ethanol, or dimethyl formamide (B127407) and should be stored at -80°C for up to 6 months or -20°C for up to 1 month, preferably under nitrogen.[4][6] Aqueous solutions are not recommended for storage for more than one day.[5] Stock solutions in DMSO/phosphate buffer have shown good stability for up to 60 days at -40°C.[6]

Q4: In which solvents is Acetylisovaleryltylosin tartrate soluble?

A4: Acetylisovaleryltylosin tartrate is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethyl formamide at approximately 30 mg/mL.[5] It is slightly soluble in water and PBS (pH 7.2).[5] For in vivo preparations, it can be dissolved in vehicles containing DMSO, PEG300, Tween 80, and saline.[7]

Dosage and Administration

General Considerations

Dosage of Acetylisovaleryltylosin tartrate will vary depending on the animal species, the experimental model (e.g., infection, inflammation), and the route of administration. It is crucial to start with a dose-finding study to determine the optimal dose for your specific experimental conditions.

Dosage by Animal Species
Animal SpeciesRoute of AdministrationRecommended DoseIndicationCitation
Pigs In-feed2.125 mg/kg body weight/day for 7 daysSwine Enzootic Pneumonia[1][2]
In-feed4.25 mg/kg body weight/day for 10 daysPorcine Proliferative Enteropathy & Swine Dysentery
Chickens Oral25 mg/kg body weightRespiratory Infections
Turkeys Oral / Intravenous25 mg/kg body weightGeneral antibacterial[8]
Rodents (Mice/Rats) Oral (Toxicity)Maternal toxicity observed at ≥400 mg/kg body weightToxicity Study[1][9]
Pharmacokinetic Parameters (for dosage adjustment)
Animal SpeciesRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)Half-life (h)Bioavailability (%)Citation
Broiler Chickens IV5--1.83-[10]
IV10--0.86-[10]
IV25--0.63-[10]
Oral50.023~3-5.92[10]
Oral100.031~3-3.56[10]
Oral250.287~3-3.04[10]
Laying Hens IV10--0.61-[11]
Oral200.220.862.2760.26[11]
Turkeys IV25--5.71-
Oral251.082.0-53.3

Experimental Protocols

Preparation of Acetylisovaleryltylosin Tartrate for Injection

For Intravenous (IV) Administration in Rodents:

  • Vehicle Preparation: Prepare a sterile vehicle solution. A common vehicle for IV injection is a mixture of DMSO, PEG300, Tween 80, and saline. For example, a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used.[7]

  • Stock Solution: Prepare a stock solution of Acetylisovaleryltylosin tartrate in DMSO. For example, a 50 mg/mL stock solution.

  • Working Solution:

    • Take the required volume of the DMSO stock solution.

    • Add PEG300 and mix until the solution is clear.

    • Add Tween 80 and mix thoroughly.

    • Finally, add saline to reach the final desired volume and concentration.[4]

    • The final solution should be clear. If precipitation occurs, adjust the vehicle composition or sonicate briefly.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter before injection.

For Intraperitoneal (IP) Administration in Rodents:

  • Vehicle Selection: A variety of vehicles can be used for IP injection, including sterile saline, PBS, or a co-solvent system as described for IV administration, depending on the required concentration and solubility.

  • Solution Preparation: Follow a similar procedure as for IV administration to prepare the working solution. Ensure the final solution is sterile and at a physiological pH if possible to avoid irritation.

  • Warming: Gently warm the solution to room or body temperature before injection to minimize discomfort to the animal.[12][13]

Administration Protocol

Intravenous (IV) Injection (Mouse Tail Vein):

  • Animal Restraint: Place the mouse in a suitable restraint device.

  • Vein Dilation: Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Using a 27-30 gauge needle, insert the needle into the lateral tail vein at a shallow angle. Inject the solution slowly. Successful injection will be indicated by the absence of resistance and no bleb formation.

  • Volume: The maximum injection volume for a bolus IV injection in a mouse is typically 5 mL/kg.

Intraperitoneal (IP) Injection (Mouse/Rat):

  • Animal Restraint: Manually restrain the animal, exposing the abdomen.

  • Injection Site: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.[13]

  • Injection: Insert a 25-27 gauge needle at a 30-40 degree angle into the peritoneal cavity. Aspirate to ensure no fluid or blood is drawn back, then inject the solution.

  • Volume: The maximum recommended IP injection volume for mice and rats is 10 mL/kg.[13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of the compound in the final solution. - The concentration of the compound is too high for the chosen vehicle. - The temperature of the solution has dropped. - The pH of the solution is not optimal.- Decrease the concentration of the final solution. - Gently warm the solution and/or sonicate briefly. - Adjust the vehicle composition (e.g., increase the percentage of co-solvents like DMSO or PEG300). - Check and adjust the pH of the final solution if possible.
Animal shows signs of distress or irritation after injection (e.g., writhing after IP injection). - The vehicle is causing irritation. - The pH of the injected solution is not physiological. - The solution was injected too cold.- If using a high percentage of DMSO or other organic solvents, consider diluting the solution further or using an alternative, less irritating vehicle. - Buffer the solution to a more physiological pH if the compound's stability allows. - Ensure the solution is warmed to room or body temperature before injection.[12][13]
Difficulty in administering the full dose intravenously. - Poor vein visualization. - Vein collapse. - Needle gauge is too large.- Ensure proper vasodilation of the tail vein using a heat source. - Inject the solution slowly and steadily. - Use a smaller gauge needle (e.g., 30G for mice).
Inconsistent experimental results between animals. - Inaccurate dosing due to incorrect animal weight or calculation errors. - Incomplete administration of the dose. - Variability in drug absorption (especially with oral or IP routes).- Accurately weigh each animal before dosing. Double-check all calculations. - For IV injections, ensure proper placement in the vein. For oral gavage, ensure the entire dose is delivered to the stomach. - For critical experiments, consider using IV administration for more consistent bioavailability.

Visualizations

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation A Weigh Animal B Calculate Dose A->B C Prepare Acetylisovaleryltylosin tartrate Solution B->C D Administer Drug (e.g., IV, IP, Oral) C->D E Monitor Animal D->E F Collect Samples (e.g., Blood, Tissue) E->F G Analyze Endpoints F->G nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Drug Action cluster_pathway NF-κB Signaling Pathway LPS LPS / Cytokines IKK IKK Complex LPS->IKK Activates AIV Acetylisovaleryltylosin tartrate AIV->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates genes Pro-inflammatory Gene Expression nucleus->genes Induces

References

Challenges in formulating Tylvalosin tartrate for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tylvalosin Tartrate Formulation. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common challenges encountered when formulating Tylvalosin tartrate for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of Tylvalosin tartrate?

A1: Tylvalosin tartrate is a white to light yellow granular or solid powder.[1][2][3] It is the tartrate salt of Tylvalosin, a semi-synthetic macrolide antibiotic, which improves its solubility and stability.[3] Key properties are summarized in the table below.

Q2: In which solvents is Tylvalosin tartrate soluble?

A2: Tylvalosin tartrate has varying solubility in different solvents. It is generally soluble in water and organic solvents like methanol (B129727), ethanol, DMSO, and chloroform.[1][4][5][6] However, its solubility can be limited in certain aqueous buffers like PBS (pH 7.2).[5][6] For detailed solubility data, please refer to the data table in the "Quantitative Data Summary" section.

Q3: What is the primary mechanism of action of Tylvalosin tartrate?

A3: Tylvalosin tartrate is a bacteriostatic antibiotic that inhibits bacterial protein synthesis.[4] It functions by reversibly binding to the 23S rRNA component of the 50S ribosomal subunit, thereby blocking the elongation of the polypeptide chain.[4] This action is effective against a range of Gram-positive bacteria and Mycoplasmas.[1][4]

Q4: What are the recommended storage conditions for Tylvalosin tartrate?

A4: As a solid powder, Tylvalosin tartrate is stable for at least 4 years when stored at -20°C.[5][7] It is recommended to store the product in a sealed container, protected from moisture and light.[7][8] Aqueous solutions are not recommended for storage longer than one day.[5]

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation in Aqueous Buffer (e.g., PBS)

  • Question: My Tylvalosin tartrate is not dissolving completely in my PBS buffer, or it's precipitating over time. What can I do?

  • Answer: This is a common issue as Tylvalosin tartrate is only slightly soluble in PBS (pH 7.2).[5][6] Here are several troubleshooting steps:

    • Prepare a Concentrated Stock Solution: First, dissolve the Tylvalosin tartrate powder in an organic solvent like DMSO, ethanol, or dimethyl formamide (B127407) (DMF), where its solubility is much higher (approx. 30 mg/mL).[5][6]

    • Use Co-solvents: For in vivo experiments, complex formulations using co-solvents and surfactants can be effective. A clear solution can be achieved in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]

    • Perform Serial Dilutions: Make further dilutions of your organic stock solution into your aqueous buffer just before the experiment.[5] This helps to avoid precipitation caused by high concentrations in a purely aqueous environment.

    • Check pH: The pH of the solution can influence stability and solubility.[8] Aqueous solutions of Tylvalosin tartrate typically have a pH between 3.0 and 5.0.[1][2] Ensure your final formulation's pH is within a stable range.

    • Avoid Prolonged Storage: Prepare aqueous solutions fresh daily. It is not recommended to store aqueous solutions for more than 24 hours due to potential degradation and precipitation.[5]

G start Start: Tylvalosin tartrate won't dissolve in buffer prep_stock Prepare concentrated stock in organic solvent (e.g., DMSO)? start->prep_stock Yes dissolve_direct Attempting direct dissolution in aqueous buffer start->dissolve_direct No prep_stock->dissolve_direct No dilute Serially dilute stock solution into final aqueous buffer prep_stock->dilute Yes dissolve_direct->prep_stock Fails check_ph Adjust pH of buffer (Stable range is pH 3-5). dissolve_direct->check_ph check_precipitate Precipitate forms? dilute->check_precipitate use_cosolvent Consider using co-solvents (e.g., PEG300, Tween-80) for in vivo studies. check_precipitate->use_cosolvent Yes success Success: Solution is clear check_precipitate->success No use_cosolvent->success fresh_prep Prepare solution fresh before each experiment. check_ph->fresh_prep fresh_prep->success

Troubleshooting workflow for Tylvalosin tartrate solubility issues.

Issue 2: Formulation Instability and Degradation

  • Question: I am concerned about the stability of my Tylvalosin tartrate formulation during my experiment. What factors cause degradation?

  • Answer: Tylvalosin tartrate stability is influenced by several factors:

    • Temperature: High temperatures can accelerate degradation.[8] Store stock solutions at -20°C or -40°C for long-term stability.[5][9]

    • pH: The compound is susceptible to hydrolysis in acidic conditions, which can cleave the glycosidic bond.[10] The optimal pH for aqueous solutions is typically between 3.0 and 5.0.[1][2]

    • Light: Protect formulations from light, as it can induce chemical reactions and degradation.[8]

    • Moisture: Humidity can promote hydrolysis.[8] Ensure the solid compound is stored in a dry environment.

    • Incompatible Equipment: Do not use equipment made of galvanized metal, as it can negatively affect the stability of Tylvalosin in water.[11]

G cluster_factors Environmental Factors cluster_degradation Degradation Pathways temp High Temperature hydrolysis Hydrolysis temp->hydrolysis light Light Exposure photo Photodegradation light->photo humidity Moisture/Humidity humidity->hydrolysis ph Incorrect pH (especially acidic) ph->hydrolysis metal Galvanized Metal instability Reduced Stability / Degradation metal->instability hydrolysis->instability photo->instability formulation Tylvalosin Tartrate Formulation formulation->instability

Factors influencing the stability of Tylvalosin tartrate.

Quantitative Data Summary

Table 1: Solubility of Tylvalosin Tartrate

SolventSolubilityReference
WaterSoluble[1][4]
MethanolEasily Soluble[1][2][4]
Ethanol~30 mg/mL[5][6]
DMSO~30 mg/mL, 100 mg/mL[5][6][7]
Dimethyl formamide (DMF)~30 mg/mL[5][6]
AcetoneSoluble[1][4]
ChloroformSoluble[1][4]
PBS (pH 7.2)Slightly Soluble[5][6]
HexaneInsoluble[2][4]

Table 2: Stability of Tylvalosin Tartrate Solutions

ConditionMatrixDurationStability / DegradationReference
Room TemperatureAqueous Solution> 1 DayNot Recommended[5]
4°CPig Plasma24 hoursStable (CV < 5.9%)[9]
-20°CSolid Powder≥ 4 YearsStable[5]
-40°CPig Plasma30 DaysStable (Bias -2.58%)[9]
-40°CStock Solution60 DaysStable (<4.0% decrease)[9]
Freeze-Thaw (5 cycles)Pig Plasma5 CyclesStable (~3-11% decrease)[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

  • Materials: Tylvalosin tartrate powder, Dimethyl sulfoxide (B87167) (DMSO), sterile microcentrifuge tubes, and a calibrated pipette.

  • Procedure:

    • Weigh out 10 mg of Tylvalosin tartrate powder and place it into a sterile microcentrifuge tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved. Purging with an inert gas is recommended to enhance stability.[5]

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C for up to one month.[7] For longer-term storage (up to 60 days), -40°C has shown good stability.[9]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guide based on published methods for quantifying Tylvalosin in biological matrices.[9][12][13]

  • Instrumentation:

    • HPLC system with UV or DAD detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A common mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, a 78:22 mixture of 0.3% formic acid in water and acetonitrile (B52724).[12] Another option is 0.02 M ammonium (B1175870) acetate (B1210297) and methanol (30:70 v/v).[13]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-50 µL.

    • Detection Wavelength: 290 nm is the λmax, but other wavelengths like 254 nm have also been used.[5][12]

    • Column Temperature: Ambient or controlled at 40°C.[14]

  • Sample Preparation (from plasma):

    • To 500 µL of plasma, add an internal standard (e.g., enrofloxacin).

    • Add 400 µL of a protein precipitation agent (e.g., acetonitrile with 0.1% formic acid).

    • Vortex for 1 minute, then sonicate for 5 minutes.[12]

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for injection.

  • Quantification:

    • Create a calibration curve using standards of known concentrations prepared in the same matrix as the samples.

    • Integrate the peak area corresponding to Tylvalosin and quantify the concentration against the calibration curve.

Mechanism of Action Visualization

G cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis ribo_50S 50S Subunit polypeptide Growing Polypeptide Chain ribo_50S->polypeptide Peptide bond formation Block INHIBITION ribo_50S->Block ribo_30S 30S Subunit mRNA mRNA mRNA->ribo_30S binds tRNA Aminoacyl-tRNA tRNA->ribo_50S enters A-site Tylvalosin Tylvalosin Tartrate Tylvalosin->ribo_50S binds to 23S rRNA Block->polypeptide blocks translocation

Mechanism of action of Tylvalosin tartrate in bacteria.

References

Technical Support Center: Acetylisovaleryltylosin Tartrate Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Acetylisovaleryltylosin tartrate (AIV-tartrate) pharmacokinetic studies.

Troubleshooting Guide

High variability in pharmacokinetic data can obscure the true absorption, distribution, metabolism, and excretion (ADME) profile of AIV-tartrate. This guide addresses common issues and provides actionable solutions.

Problem/Observation Potential Cause(s) Recommended Solution(s)
High Inter-Individual Variability in Plasma Concentrations (Cmax and AUC) 1. Inconsistent Oral Dosing Technique: Oral gavage can be stressful and technique-dependent, leading to variations in the administered dose.[1] 2. Animal Stress: Handling and restraint can alter physiological parameters like blood flow and protein binding, affecting drug distribution.[2][3] 3. Genetic Differences: Variations in drug metabolism enzymes or transporters among individual animals. 4. Health Status: Underlying subclinical conditions can affect drug absorption and metabolism.1. Standardize Dosing Procedure: Ensure all personnel are thoroughly trained in the oral gavage technique for the specific animal model.[4][5] Consider voluntary oral dosing where feasible to reduce stress.[1] 2. Acclimatize Animals: Allow for an adequate acclimatization period after transportation and before the study begins. Handle animals consistently and gently to minimize stress.[3][6][7] 3. Use Homogenous Animal Population: Select animals of the same age, sex, and genetic strain. 4. Health Screening: Perform a thorough health check of all animals before inclusion in the study.
Low and/or Erratic Oral Bioavailability 1. Poor Drug Solubility/Dissolution: AIV-tartrate may not fully dissolve in the gastrointestinal tract. 2. Gastric Instability: Macrolides can be unstable in the acidic environment of the stomach.[8][9] 3. First-Pass Metabolism: Significant metabolism in the intestine or liver before reaching systemic circulation.[8][9] 4. P-glycoprotein (P-gp) Efflux: AIV-tartrate may be a substrate for P-gp, which pumps the drug back into the intestinal lumen.[1] 5. Food Effects: The presence of food can alter gastric emptying and drug absorption.1. Formulation Optimization: Consider using a formulation that enhances solubility, such as a nanocrystal suspension.[10] 2. pH Adjustment of Vehicle: For oral solutions, ensure the pH is optimized for AIV-tartrate stability. 3. Route of Administration Comparison: Include an intravenous (IV) dosing group to determine absolute bioavailability and assess the extent of first-pass metabolism. 4. Co-administration with P-gp Inhibitors (for mechanistic studies): In non-clinical studies, co-administration with a known P-gp inhibitor can help determine the role of efflux transporters. 5. Standardize Feeding Schedule: Fast animals overnight before dosing to ensure a consistent gastric environment.
Inconsistent Analytical Results (HPLC/UPLC-MS/MS) 1. Improper Sample Collection and Handling: Hemolysis of blood samples, improper storage temperature, or repeated freeze-thaw cycles can degrade the analyte. 2. Inefficient Plasma Extraction: Poor recovery of AIV-tartrate from the plasma matrix. 3. Matrix Effects: Components in the plasma can interfere with the ionization of AIV-tartrate in the mass spectrometer, leading to ion suppression or enhancement. 4. Method Not Fully Validated: The analytical method may lack the required specificity, accuracy, precision, or stability.[10][11][12][13]1. Standardize Sample Handling: Use appropriate anticoagulants, centrifuge samples promptly, and store plasma at -80°C. Minimize freeze-thaw cycles. 2. Optimize Extraction Method: Validate the protein precipitation or solid-phase extraction (SPE) method to ensure high and consistent recovery.[14][15][16] 3. Assess and Mitigate Matrix Effects: Use a stable isotope-labeled internal standard if available. Evaluate matrix effects during method validation by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution. 4. Thorough Method Validation: Validate the analytical method according to EMA or other relevant guidelines, assessing linearity, accuracy, precision, selectivity, and stability.[10][11][12][13]
Unexpectedly Rapid or Slow Drug Elimination (Altered Half-life) 1. Drug-Drug Interactions: Co-administration of other drugs that induce or inhibit metabolic enzymes.[1][17] 2. Altered Renal or Hepatic Function: Impaired organ function in study animals can affect drug clearance. 3. Non-linear Pharmacokinetics: Saturation of metabolic or clearance pathways at higher doses.[3]1. Review Concomitant Medications: Ensure no other drugs are being administered that could interfere with AIV-tartrate metabolism. 2. Assess Organ Function: Conduct baseline blood work to assess the liver and kidney function of study animals. 3. Dose Proportionality Study: Conduct studies at multiple dose levels to check for dose-dependent changes in pharmacokinetic parameters.

Frequently Asked Questions (FAQs)

Study Design and Animal Handling

Q1: How can I reduce stress in my study animals to minimize its impact on pharmacokinetic data?

A1: To minimize stress, it is crucial to allow animals a proper acclimatization period after arrival at the facility.[6] Implement consistent and gentle handling techniques; for rodents, using a cup or tunnel for lifting is preferable to tail-picking.[3] For procedures like oral gavage, ensure technicians are well-trained to perform the task efficiently and minimize discomfort.[15] Reducing environmental stressors such as noise and excessive light is also beneficial.[5]

Q2: What is the most appropriate method for oral administration of AIV-tartrate in animal studies?

A2: Oral gavage is a common method to ensure precise dosing.[15] However, it can be a source of stress and variability if not performed correctly.[1] For some species, voluntary consumption of the drug in a palatable vehicle can be a less stressful alternative, though it may be less precise.[1] The choice of method should be justified and standardized across all animals in the study.

Q3: Should animals be fasted before oral administration of AIV-tartrate?

A3: Yes, it is highly recommended to fast animals overnight (typically 8-12 hours) before oral dosing. This standardizes the gastrointestinal environment, reduces the variability caused by food-drug interactions, and minimizes the impact of delayed gastric emptying on absorption.

Sample Collection and Analysis

Q4: What is the best procedure for preparing plasma samples for HPLC or UPLC-MS/MS analysis?

A4: A common and effective method is protein precipitation.[14][15][16] This typically involves adding a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to the plasma sample, vortexing to mix, and then centrifuging at high speed to pellet the precipitated proteins. The resulting supernatant, which contains the drug, is then transferred for analysis. For cleaner samples, especially for UPLC-MS/MS, solid-phase extraction (SPE) may be used.

Q5: How do I validate my analytical method for AIV-tartrate quantification?

A5: Your analytical method should be validated according to established guidelines, such as those from the European Medicines Agency (EMA).[10][11][12][13] Key validation parameters include:

  • Specificity/Selectivity: Ensuring no interference from endogenous matrix components.

  • Linearity and Range: Demonstrating a linear relationship between concentration and instrument response over a defined range.

  • Accuracy and Precision: Determining how close the measured values are to the true values and the degree of scatter in the data, respectively.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Stability: Assessing the stability of AIV-tartrate in the biological matrix under different storage conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Data Interpretation

Q6: My AIV-tartrate pharmacokinetic data shows a large volume of distribution (Vd). What does this indicate?

A6: A large volume of distribution suggests that the drug is extensively distributed into tissues outside of the plasma. Macrolides like AIV-tartrate are known to be lipophilic and can accumulate in tissues, particularly in the lungs and immune cells.[1]

Q7: The oral bioavailability of AIV-tartrate in my study is very low. What are the likely reasons?

A7: Low oral bioavailability for macrolides is common and can be attributed to several factors.[8][9] These include poor dissolution in the gut, degradation in the acidic environment of the stomach, and significant first-pass metabolism in the intestinal wall and/or liver.[8][9] Efflux by transporters like P-glycoprotein can also limit absorption.[1]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of AIV-tartrate (Tylvalosin) from various studies. Note that experimental conditions such as animal species, age, dose, and formulation can significantly influence these values.

Table 1: Pharmacokinetic Parameters of AIV-Tartrate in Chickens

Administration Route & Dose Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) t½ (h) Bioavailability (F%) Reference
Oral (20 mg/kg)0.22 ± 0.0520.86 ± 0.0390.68 ± 0.0962.27 ± 0.4160.26 ± 4.72[4]
IV (10 mg/kg)--2.29 ± 0.370.61 ± 0.56-[4]
Oral (25 mg/kg, soluble powder)0.12 ± 0.051.42 ± 0.18--11.45 ± 4.66[10]
Oral (25 mg/kg, nanocrystal)0.26 ± 0.110.71 ± 0.09--15.73 ± 4.29[10]
Oral (25 mg/kg)0.287 ± 0.253~3.0-1.06 ± 0.383.04[11]

Table 2: Pharmacokinetic Parameters of AIV-Tartrate in Turkeys

Administration Route & Dose Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) t½ (h) Bioavailability (F%) Reference
Oral (25 mg/kg)1.082.0--53.3[6]
IV (25 mg/kg)---5.71-[6]

Experimental Protocols & Methodologies

Protocol: Oral Gavage in Chickens
  • Animal Preparation: Fast chickens for 8-12 hours prior to dosing, with free access to water.

  • Dose Preparation: Accurately prepare the AIV-tartrate solution or suspension in the desired vehicle (e.g., water) to the target concentration.

  • Restraint: Gently but firmly hold the chicken, extending its neck vertically.

  • Gavage Tube Insertion: Carefully insert a lubricated, appropriately sized gavage tube over the tongue and into the esophagus. The tube should pass easily into the crop.

  • Dose Administration: Slowly administer the calculated volume of the dosing solution.

  • Tube Removal: Gently remove the gavage tube.

  • Observation: Monitor the bird for any signs of distress or regurgitation. If regurgitation occurs, the animal should be removed from the study, and this event should be documented.

Protocol: Plasma Sample Preparation via Protein Precipitation
  • Thaw Sample: Thaw frozen plasma samples on ice.

  • Aliquot: Transfer a precise volume (e.g., 200 µL) of plasma into a clean microcentrifuge tube.

  • Add Internal Standard: Add a small, precise volume of the internal standard solution to each sample (except for blank matrix samples).

  • Precipitation: Add 2-3 volumes of ice-cold acetonitrile (e.g., 400-600 µL).

  • Vortex: Vortex the tubes vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully collect the clear supernatant without disturbing the protein pellet and transfer it to a clean tube or an HPLC vial.

  • Analysis: The sample is now ready for injection into the HPLC or UPLC-MS/MS system.

Visualizations

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study In-Life Phase cluster_analysis Bioanalytical Phase cluster_data Data Analysis Phase acclimatization Animal Acclimatization & Health Screening dosing Drug Administration (Oral Gavage / IV) acclimatization->dosing dose_prep Dose Formulation Preparation dose_prep->dosing sampling Blood Sample Collection (Time-course) dosing->sampling plasma_sep Plasma Separation (Centrifugation) sampling->plasma_sep extraction Sample Extraction (Protein Precipitation) plasma_sep->extraction hplc HPLC / UPLC-MS/MS Quantification extraction->hplc pk_analysis Pharmacokinetic Analysis (NCA) hplc->pk_analysis reporting Reporting & Interpretation pk_analysis->reporting

Caption: Workflow for a typical AIV-tartrate pharmacokinetic study.

variability_factors cluster_animal Animal-Related Factors cluster_drug Drug & Dosing Factors cluster_method Methodological Factors center_node Pharmacokinetic Variability genetics Genetics genetics->center_node health Health Status health->center_node stress Stress & Handling stress->center_node species Species/Breed species->center_node age Age/Sex age->center_node formulation Formulation formulation->center_node dose_route Dose & Route dose_route->center_node food Food Effects food->center_node dosing_tech Dosing Technique dosing_tech->center_node sampling_tech Sampling Technique sampling_tech->center_node analytical_method Analytical Method analytical_method->center_node

Caption: Key factors contributing to variability in pharmacokinetic studies.

References

Acetylisovaleryltylosin Tartrate: A Guide to Safe Laboratory Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Acetylisovaleryltylosin tartrate in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is Acetylisovaleryltylosin tartrate and what are its primary hazards?

A1: Acetylisovaleryltylosin tartrate, also known as Tylvalosin tartrate, is a macrolide antibiotic used in veterinary medicine.[1][2] In the lab, it is typically a white to off-white solid or powder.[1][3] While some safety data sheets (SDS) do not classify it as hazardous under the Globally Harmonized System (GHS), it is prudent to handle it as a potentially hazardous substance.[4] Key potential hazards include:

  • Respiratory Irritation: Inhalation of dust may cause coughing, sneezing, or wheezing.[1][5]

  • Skin Irritation: It can be a mild skin irritant.[1]

  • Hypersensitivity: It has been shown to cause hypersensitivity (sensitization) in laboratory animals, and individuals with known hypersensitivity should avoid contact.[1][6][7]

Q2: What personal protective equipment (PPE) is required when handling Acetylisovaleryltylosin tartrate?

A2: To minimize exposure, the following PPE should be worn:

  • Gloves: Impervious gloves are necessary to prevent skin contact.[7]

  • Eye Protection: Safety glasses or goggles should be worn to protect from dust particles.[8]

  • Lab Coat: A standard lab coat should be worn to protect clothing.

  • Respiratory Protection: When handling the powder and if dust generation is likely, a dust mask or a respirator (such as a disposable half-mask respirator EN 149) is recommended.[1][7]

Q3: How should I properly store Acetylisovaleryltylosin tartrate in the lab?

A3: Proper storage is crucial for maintaining the compound's stability and ensuring safety. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] For long-term stability, storage at -20°C in a freezer is often recommended.[3][9]

Q4: What is the correct procedure for cleaning up a small spill of Acetylisovaleryltylosin tartrate powder?

A4: For a small spill, wear appropriate PPE (gloves, dust mask, and eye protection).[1] Carefully sweep up the spilled material, taking care to minimize dust creation.[1] Place the collected material into a sealed container for proper disposal.

Q5: How should I dispose of waste containing Acetylisovaleryltylosin tartrate?

A5: All waste containing Acetylisovaleryltylosin tartrate must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1][6][7] It is recommended to dispose of the contents and container at an approved waste disposal plant.[10] Some sources suggest that landfill disposal may be an option, but this should be confirmed with local authorities.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound appears clumpy or discolored Hygroscopic nature of the compound (absorbs moisture from the air).[3] Improper storage.Ensure the container is always tightly sealed when not in use. Store in a desiccator or a dry environment. If stability is a concern, use a fresh batch for critical experiments.
Inconsistent experimental results Degradation of the compound. Improper solution preparation.Store the compound at the recommended temperature (-20°C).[3][9] When preparing solutions, note that aqueous solutions are not recommended to be stored for more than one day.[9] For organic stock solutions, storage at -80°C (up to 6 months) or -20°C (up to 1 month) under nitrogen is advised.[8]
Mild skin or respiratory irritation after handling Inadequate PPE or improper handling technique leading to exposure.Immediately move to fresh air. If on skin, wash the affected area thoroughly with soap and water.[8] Review handling procedures to ensure dust generation is minimized and proper PPE is always used. Seek medical advice if irritation persists.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Acetylisovaleryltylosin tartrate.

PropertyValueReference
Molecular Formula C₅₇H₉₃NO₂₅[2][3][8]
Molecular Weight 1192.34 g/mol [2][3][8]
Appearance White to off-white solid/powder[1][3]
Melting Point 125-129°C or 208-211°C (Varies by source)[1][3][8]
Solubility Soluble in ethanol, DMSO, and dimethylformamide (~30 mg/ml). Slightly soluble in DMSO and Methanol.[3][9]
Storage Temperature -20°C[3][9]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of Acetylisovaleryltylosin tartrate.

  • Preparation: Work within a chemical fume hood or a well-ventilated area to minimize inhalation risk. Ensure the work surface is clean and uncluttered.

  • Don PPE: Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses. A dust mask is recommended during the weighing of the powder.

  • Weighing: Carefully weigh the desired amount of Acetylisovaleryltylosin tartrate powder. Use a spatula and avoid creating dust. Close the primary container immediately after weighing.

  • Dissolving: Add the weighed powder to the appropriate solvent (e.g., DMSO, ethanol).[9] Mix gently until the solid is completely dissolved. Purging the solvent with an inert gas before addition is recommended.[9]

  • Storage: Store the resulting stock solution in a tightly sealed vial at the recommended temperature (-20°C or -80°C for long-term storage).[8]

  • Cleanup: Clean all equipment used. Dispose of any contaminated materials (e.g., weigh boats, pipette tips) in the designated chemical waste stream. Wash hands thoroughly after the procedure.

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation & Handling cluster_cleanup Spill & Waste Management cluster_disposal Disposal start Start: Obtain Acetylisovaleryltylosin Tartrate ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe weigh Weigh Powder in Ventilated Area ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment waste_disposal Collect all waste (unused chemical, contaminated items) experiment->waste_disposal spill Spill Occurs small_spill Small Spill: Sweep up, minimize dust spill->small_spill Small large_spill Large Spill: Follow institutional emergency procedures spill->large_spill Large small_spill->waste_disposal seal Seal Waste in Labeled Container waste_disposal->seal dispose Dispose via Approved Waste Disposal Plant seal->dispose end End dispose->end

Caption: Workflow for safe handling and disposal of Acetylisovaleryltylosin tartrate.

References

Validation & Comparative

Acetylisovaleryltylosin Tartrate vs. Tylosin: A Comparative Efficacy Analysis Against Mycoplasma hyopneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Acetylisovaleryltylosin tartrate (Tylvalosin) and Tylosin (B1662201) against Mycoplasma hyopneumoniae, the primary causative agent of enzootic pneumonia in swine. The following sections present a synthesis of experimental data, detailed methodologies from key studies, and visual representations of experimental workflows and mechanisms of action to facilitate a comprehensive understanding of their respective performances.

Executive Summary

Acetylisovaleryltylosin tartrate, a third-generation macrolide antibiotic derived from tylosin, generally demonstrates superior in vitro and in vivo efficacy against Mycoplasma hyopneumoniae compared to its predecessor, Tylosin.[1][2][3] This enhanced activity is attributed to structural modifications that improve its cellular penetration and binding to the bacterial ribosome.[4] Clinical studies indicate that Acetylisovaleryltylosin tartrate can lead to better treatment outcomes, including reduced lung lesions and improved clinical scores in pigs infected with M. hyopneumoniae.[1][5]

Mechanism of Action

Both Acetylisovaleryltylosin tartrate and Tylosin are macrolide antibiotics that inhibit bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.[3][6] Acetylisovaleryltylosin tartrate's isovaleryl group enhances its lipophilicity, allowing for greater accumulation within host cells where Mycoplasma can reside.[4]

Inhibition of Protein Synthesis cluster_bacterium Mycoplasma hyopneumoniae ribosome 50S Ribosomal Subunit elongation Peptide Chain Elongation ribosome->elongation catalyzes protein Protein Synthesis elongation->protein drug Acetylisovaleryltylosin Tartrate or Tylosin drug->ribosome

Caption: Mechanism of action for macrolide antibiotics against M. hyopneumoniae.

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's in vitro potency. Consistently, studies show that Acetylisovaleryltylosin tartrate has lower MIC values against M. hyopneumoniae compared to Tylosin, indicating greater potency.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference Strain/Isolates
Acetylisovaleryltylosin Tartrate (Tylvalosin)0.0160.06Not Specified20 Spanish field isolates[7]
Acetylisovaleryltylosin Tartrate (Tylvalosin)Not SpecifiedNot Specified≤0.03 - 244 Central European isolates[8]
Tylosin0.060.25Not Specified20 Spanish field isolates[7]
TylosinNot SpecifiedNot Specified≤0.03 - 3244 Central European isolates[8]
Tylosin0.520.004 - 4111 M. gallisepticum strains[9]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

In Vivo Efficacy: Clinical and Pathological Outcomes

In vivo studies in swine provide critical data on the clinical efficacy of these antibiotics in a live host. These studies typically involve experimental or natural infection with M. hyopneumoniae followed by treatment and evaluation of clinical signs and lung pathology.

Experimental Infection Studies

A common experimental design involves the intratracheal inoculation of pigs with a virulent strain of M. hyopneumoniae. Following an incubation period to allow for disease development, pigs are treated with the respective antibiotics, and various parameters are monitored.

start Healthy Pigs infection Intratracheal Inoculation with M. hyopneumoniae start->infection incubation Incubation Period (e.g., 12 days) infection->incubation treatment Treatment Groups incubation->treatment group1 Acetylisovaleryltylosin Tartrate treatment->group1 group2 Tylosin treatment->group2 group3 Untreated Control treatment->group3 evaluation Evaluation of Efficacy group1->evaluation group2->evaluation group3->evaluation clinical Daily Clinical Scoring evaluation->clinical pathology Post-mortem Lung Lesion Scoring evaluation->pathology data Data Analysis clinical->data pathology->data

Caption: General experimental workflow for in vivo efficacy studies.

Table 2: Comparison of Clinical and Pathological Outcomes in Swine

Study ParameterAcetylisovaleryltylosin Tartrate (Tylvalosin)TylosinUntreated ControlStudy Details
Lung Lesion Score 6.52Not Directly Compared14.97Experimental M. hyopneumoniae challenge. Treatment with 10 mg/kg tylvalosin (B1682567) in drinking water for 5 days.[5]
Lung Lesion Score 3.32Not Directly Compared8.37Experimental dual challenge with M. hyopneumoniae and P. multocida.[5]
Respiratory Disease Score Not Directly Compared0.54 (0.22 SD)1.54 (0.46 SD)Experimental M. hyopneumoniae infection. Tylosin at 100 mg/kg in feed for 21 days, starting 12 days post-infection.[10][11]
Lung Lesion Score Not Directly Compared1.72 (1.20 SD)5.27 (3.85 SD)Same experimental infection model as above.[10][11]
Treatment Success Rate 80.0%48.7%Not ApplicableField trials in commercial farms with enzootic pneumonia outbreaks. Tylvalosin at 10 mg/kg in water for 5 days vs. Tylosin at 10 mg/kg by injection for 3 days.[5]

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)
  • Method: Broth microdilution method is commonly used.[7][8]

  • Procedure:

    • M. hyopneumoniae isolates are cultured in a suitable broth medium.

    • Serial twofold dilutions of the antibiotics are prepared in 96-well microtiter plates.

    • Each well is inoculated with a standardized suspension of the mycoplasma.

    • Plates are incubated under appropriate conditions until growth is visible in the antibiotic-free control wells.

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth.[8]

In Vivo Efficacy Study in an Experimental Infection Model
  • Animal Model: Clinically healthy, M. hyopneumoniae-free pigs.[10][11]

  • Infection: Pigs are challenged via intratracheal inoculation with a virulent field isolate of M. hyopneumoniae.[10][11]

  • Treatment:

    • Tylosin Group: Medicated feed containing tylosin (e.g., 100 mg/kg) is provided for a specified duration (e.g., 21 days) starting at a set time post-infection (e.g., 12 days).[10][11]

    • Acetylisovaleryltylosin Tartrate Group: Medicated drinking water containing Acetylisovaleryltylosin tartrate (e.g., 10 mg/kg body weight) is administered for a defined period (e.g., 5 days).[5]

    • Control Group: Receives no antibiotic treatment.

  • Efficacy Evaluation:

    • Clinical Scoring: Pigs are observed daily for clinical signs of respiratory disease (e.g., coughing, dyspnea), and a numerical score is assigned.[10][11]

    • Lung Lesion Scoring: At the end of the study, pigs are euthanized, and the lungs are examined for lesions typical of enzootic pneumonia. The extent of the lesions is quantified using a standardized scoring system.[5][10][11]

    • Microbiological Analysis: Lung samples may be processed for the detection and quantification of M. hyopneumoniae.[10][11]

Conclusion

The available data strongly suggest that Acetylisovaleryltylosin tartrate (Tylvalosin) offers a significant efficacy advantage over Tylosin for the control and treatment of Mycoplasma hyopneumoniae infections in swine. This is supported by its lower MIC values, indicating greater in vitro potency, and superior outcomes in clinical and experimental settings, including higher treatment success rates and more substantial reductions in lung pathology.[5][7] For researchers and drug development professionals, Acetylisovaleryltylosin tartrate represents a more advanced therapeutic option in the management of enzootic pneumonia.

References

Comparative Analysis of Tylvalosin Tartrate and Tilmicosin Against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) continues to pose a significant threat to the global swine industry, causing substantial economic losses. While vaccines are available, their efficacy can be limited by the high genetic variability of the virus. Consequently, antiviral therapies remain a critical area of research. This guide provides a comparative analysis of two macrolide antibiotics, Tylvalosin (B1682567) tartrate and Tilmicosin, which have demonstrated anti-PRRSV activity.

In Vitro Efficacy: Inhibition of PRRSV Replication

Both Tylvalosin tartrate and Tilmicosin have been shown to inhibit the replication of PRRSV in vitro in a dose-dependent manner.[1][2][3] Studies have utilized various cell lines, primarily porcine alveolar macrophages (PAMs), the primary target cells of PRRSV, and the MARC-145 cell line, a commonly used model for PRRSV research.[1][4]

Tylvalosin tartrate has been shown to effectively inhibit the replication of both Type 1 (European) and Type 2 (North American) PRRSV strains.[5][6] Research indicates that its antiviral effect is achieved through long-term action on the cells during PRRSV proliferation, rather than a direct virucidal effect.[2][3] At a concentration of 40 µg/mL, Tylvalosin tartrate has been reported to cause a greater than 90% reduction in PRRSV proliferation.[2][3]

Tilmicosin has also demonstrated potent antiviral effects against both PRRSV genotypes.[7][8] Its inhibitory activity is observed in a dose-dependent fashion in cultured PAMs.[1][9] The antiviral activity of Tilmicosin was found to be more potent for Type 1 PRRSV, with a nearly 43-fold reduction in infectious virus yield compared to a 14-fold reduction for Type 2.[8]

Drug Cell Line PRRSV Strain(s) Key Findings Reference
Tylvalosin tartrate MARC-145, PAMsNADC30-like, NADC34-like, HP-PRRSV JXwn06, CHsx1401>90% reduction in viral proliferation at 40 µg/mL. Inhibits replication of both Type 1 and Type 2 strains.[2][3][5][10]
Tilmicosin PAMs, MARC-145NADC34-like, NADC30-like, HP-PRRSV, Type 1 & Type 2Dose-dependent inhibition of viral replication. More potent against Type 1 PRRSV.[1][7][8][11]

In Vivo Efficacy: Attenuation of Clinical Disease

In vivo studies in swine models have corroborated the in vitro antiviral effects of both drugs. Administration of Tylvalosin tartrate to PRRSV-infected pigs has been shown to significantly reduce virus loads in serum and tissues, alleviate lung lesions, and decrease fever and loss of daily gain.[12][13][14]

Similarly, Tilmicosin administered as a feed additive in experimentally infected pigs resulted in noticeable reductions in lymph node hypertrophy, lung lesions, and viremia compared to non-medicated controls.[5][9]

Drug Animal Model Key Findings Reference
Tylvalosin tartrate PigsReduced viral loads in serum and tissues, alleviated lung lesions, decreased fever.[12][13][14]
Tilmicosin PigsReduced lymph node hypertrophy, lung lesions, and viremia.[5][9]

Mechanisms of Antiviral Action

The antiviral mechanisms of Tylvalosin tartrate and Tilmicosin appear to differ, with both compounds primarily modulating host cell functions to inhibit viral replication.

Tylvalosin Tartrate: This macrolide is believed to exert its antiviral effects through the regulation of host cell signaling pathways.[2][4] Transcriptomic analysis has revealed that Tylvalosin tartrate can modulate pathways such as the PI3K-Akt signaling pathway, the FoxO signaling pathway, and protein digestion and absorption.[2] Furthermore, it has been shown to suppress PRRSV-induced NF-κB activation and subsequent cytokine expression, which likely contributes to the attenuation of lung injury.[5][12][13]

Tylvalosin_Pathway PRRSV PRRSV Cell Host Cell PRRSV->Cell Infection PI3K_Akt PI3K-Akt Pathway Cell->PI3K_Akt NF_kB NF-κB Pathway Cell->NF_kB FoxO FoxO Pathway Cell->FoxO Tylvalosin Tylvalosin tartrate Tylvalosin->PI3K_Akt Modulates Tylvalosin->NF_kB Inhibits Tylvalosin->FoxO Modulates Replication Viral Replication PI3K_Akt->Replication Promotes Inflammation Inflammation (Cytokine Storm) NF_kB->Inflammation Induces

Caption: Proposed mechanism of Tylvalosin tartrate's anti-PRRSV activity.

Tilmicosin: The primary antiviral mechanism of Tilmicosin is thought to be the downregulation of the PRRSV receptor CD163 on the surface of host cells.[1][11] By reducing the expression of this key receptor, Tilmicosin inhibits viral entry. Additionally, Tilmicosin is a lysosomotropic agent, meaning it can increase the pH of endosomes.[7][9] This alteration of endosomal pH is believed to interfere with the uncoating of the virus, a critical step in the viral replication cycle.[7][12][13]

Tilmicosin_Pathway cluster_cell Host Cell PRRSV PRRSV CD163 CD163 Receptor PRRSV->CD163 Binds Tilmicosin Tilmicosin Tilmicosin->CD163 Downregulates Endosome Endosome Tilmicosin->Endosome Increases pH Entry Viral Entry CD163->Entry CD163->Entry Uncoating Viral Uncoating Endosome->Uncoating Acidification (low pH) Endosome->Uncoating Entry->Endosome Internalization Replication Viral Replication Uncoating->Replication

Caption: Proposed mechanism of Tilmicosin's anti-PRRSV activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols employed in the cited studies.

In Vitro Antiviral Assays

1. Cell Culture and Virus Propagation:

  • Cells: Primary porcine alveolar macrophages (PAMs) or MARC-145 cells were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics.

  • Virus: Various PRRSV strains were propagated in MARC-145 cells. Viral titers were determined using the 50% tissue culture infectious dose (TCID50) assay.

2. Cytotoxicity Assay:

  • To determine the non-toxic concentrations of the drugs, cells were seeded in 96-well plates and incubated with serial dilutions of Tylvalosin tartrate or Tilmicosin.

  • Cell viability was assessed using methods such as the MTT assay or by observing cell morphology. The maximum non-cytotoxic concentration was used for subsequent antiviral experiments.

3. Virus Yield Reduction Assay:

  • Cells were infected with PRRSV at a specific multiplicity of infection (MOI).

  • After a 1-hour adsorption period, the virus inoculum was removed, and the cells were washed and incubated with media containing different concentrations of the test drug.

  • At various time points post-infection (e.g., 24, 36, 48 hours), the cell culture supernatant was collected.

  • The viral titer in the supernatant was quantified by TCID50 assay on MARC-145 cells to determine the reduction in infectious virus production.

4. Quantitative Real-Time PCR (qRT-PCR):

  • To quantify viral RNA, total RNA was extracted from infected cells treated with the drugs.

  • Reverse transcription was performed to synthesize cDNA.

  • qRT-PCR was carried out using primers and probes specific for a conserved region of the PRRSV genome (e.g., ORF7).

  • The reduction in viral RNA copies was calculated relative to untreated control cells.

5. Immunofluorescence Assay (IFA):

  • Infected cells grown on coverslips were treated with the drugs.

  • At a specific time post-infection, the cells were fixed and permeabilized.

  • The cells were then incubated with a primary antibody against a PRRSV protein (e.g., nucleocapsid protein), followed by a fluorescently labeled secondary antibody.

  • The presence of infected cells was visualized and quantified using a fluorescence microscope.

Experimental_Workflow cluster_setup Experimental Setup cluster_infection Infection and Treatment cluster_analysis Antiviral Activity Analysis Cells Culture PAMs or MARC-145 cells Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cells->Cytotoxicity Virus Propagate PRRSV Infection Infect cells with PRRSV Virus->Infection Drug_Prep Prepare drug dilutions (Tylvalosin or Tilmicosin) Drug_Prep->Cytotoxicity Treatment Treat with non-toxic drug concentrations Cytotoxicity->Treatment Determine safe dose Infection->Treatment TCID50 Virus Yield Reduction (TCID50 Assay) Treatment->TCID50 qPCR Viral RNA Quantification (qRT-PCR) Treatment->qPCR IFA Viral Protein Detection (IFA) Treatment->IFA

Caption: General workflow for in vitro anti-PRRSV drug screening.

Conclusion

Both Tylvalosin tartrate and Tilmicosin demonstrate significant promise as antiviral agents against PRRSV. Their ability to inhibit viral replication both in vitro and in vivo, coupled with their distinct mechanisms of action targeting host cell pathways, makes them valuable candidates for further research and development. Tylvalosin tartrate's immunomodulatory effects by suppressing NF-κB and regulating other signaling pathways, and Tilmicosin's dual action of downregulating the CD163 receptor and altering endosomal pH, provide different avenues for therapeutic intervention. Future studies should focus on direct comparative trials under standardized conditions to definitively assess the relative potency of these two macrolides and explore potential synergistic effects when used in combination therapies.

References

Navigating Macrolide Cross-Resistance: A Comparative Guide to Acetylisovaleryltylosin Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance necessitates a thorough understanding of the cross-resistance profiles of existing and novel antibiotics. This guide provides an objective comparison of Acetylisovaleryltylosin tartrate (AIV-T), a 16-membered macrolide antibiotic, with other macrolides, supported by experimental data on their activity against key veterinary pathogens. AIV-T, also known as tylvalosin, is a derivative of tylosin (B1662201) and is utilized for the treatment of respiratory and enteric diseases in swine and poultry.

Comparative In Vitro Activity: A Quantitative Overview

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the comparative MICs of Acetylisovaleryltylosin tartrate and other macrolides against significant veterinary bacterial pathogens. The data illustrates that AIV-T often exhibits greater in vitro activity, particularly against Mycoplasma species, compared to its parent compound, tylosin, and other macrolides.

Table 1: Comparative MICs against Mycoplasma Species
OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Mycoplasma hyopneumoniaeAcetylisovaleryltylosin tartrate 0.016 0.06 -
Tylosin0.060.25-
Tilmicosin (B555)-1-
Tulathromycin-≤2-
Gamithromycin--32 - 64
Erythromycin (B1671065)--16 - 32
Mycoplasma gallisepticumAcetylisovaleryltylosin tartrate --0.001 - 0.0488
Tylosin--0.1953 - 0.7813
Tilmicosin--12.5
Erythromycin-->8
Mycoplasma synoviaeAcetylisovaleryltylosin tartrate -0.039 0.0488
Tylosin-0.50.0488 - 0.1953
Tilmicosin-10.0488 - 0.3906

Data compiled from multiple studies. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.[1][2][3][4]

Table 2: Comparative MICs against other Veterinary Pathogens
OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Resistance Rate (%)
Actinobacillus pleuropneumoniaeAcetylisovaleryltylosin tartrate ---
Tylosin---
Tilmicosin--39
Tulathromycin100% Susceptible100% Susceptible0
Pasteurella multocidaAcetylisovaleryltylosin tartrate ---
Tylosin---
Tilmicosin--29 - 63.6
Tulathromycin100% Susceptible100% Susceptible0
Brachyspira hyodysenteriaeAcetylisovaleryltylosin tartrate 48-
Tylosin>128>128-

Data compiled from multiple studies.[5][6][7][8][9]

Understanding the Mechanisms of Cross-Resistance

Cross-resistance between macrolides is primarily governed by three mechanisms:

  • Target Site Modification: Methylation of the 23S ribosomal RNA, the binding site for macrolides, is the most common mechanism. This is mediated by erm (erythromycin ribosome methylase) genes. The presence of erm genes typically confers broad cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype). Studies have identified erm(42) in Pasteurella multocida and erm(T) in Mannheimia haemolytica, which can reduce susceptibility to multiple macrolides.[10][11][12]

  • Active Efflux: Bacteria can acquire genes that code for efflux pumps, which actively transport macrolides out of the cell. The mef (macrolide efflux) and msr (macrolide-streptogramin resistance) gene families are key players in this mechanism. For instance, msr(E) and mph(E) have been found in P. multocida, contributing to macrolide resistance.[6][10]

  • Enzymatic Inactivation: Some bacteria produce enzymes that can inactivate macrolide antibiotics.

Interestingly, a specific resistance mechanism for tylosin involves the synergistic methylation at two distinct positions on the 23S rRNA. This can confer resistance to tylosin and the structurally similar mycinamycin, but not necessarily to other 16-membered macrolides like erythromycin.[13] This highlights that cross-resistance is not always absolute and depends on the specific macrolide and the resistance mechanism present. In tylosin-resistant strains of Mycoplasma gallisepticum, cross-resistance to tilmicosin and erythromycin has been observed.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a standardized laboratory procedure crucial for assessing antimicrobial susceptibility.

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for determining the MIC of an antimicrobial agent against a specific bacterium.

  • Preparation of Antimicrobial Solutions: Stock solutions of each macrolide are prepared at a high concentration. A series of twofold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain to be tested is cultured to a specific density, typically corresponding to a 0.5 McFarland turbidity standard. This standardized suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the serially diluted antibiotic is inoculated with the prepared bacterial suspension. Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_execution Execution & Reading A Prepare Macrolide Stock Solutions C Serial Dilution of Macrolides in Plate A->C B Culture Bacterial Strain D Standardize Bacterial Inoculum B->D E Inoculate Plate C->E D->E F Incubate Plate E->F G Read Results (Determine MIC) F->G Macrolide_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance_genes Resistance Genes Ribosome Ribosome (50S subunit) rRNA 23S rRNA Ribosome->rRNA Macrolide Macrolide Macrolide->Ribosome Inhibits Protein Synthesis EffluxPump Efflux Pump (mef/msr) EffluxPump->Macrolide Expels Macrolide Methylase Methylase (erm) Methylase->rRNA Methylates A2058 erm erm genes erm->Methylase mef mef genes mef->EffluxPump msr msr genes msr->EffluxPump Macrolide_ext External Macrolide Macrolide_ext->Macrolide Enters Cell

References

Validating the In Vivo Efficacy of Acetylisovaleryltylosin Tartrate in Pigs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetylisovaleryltylosin tartrate, a third-generation macrolide antibiotic, is gaining prominence in veterinary medicine for the treatment and prevention of key enteric and respiratory diseases in swine.[1][2][3][4] This guide provides an objective comparison of its in vivo efficacy against other therapeutic alternatives, supported by experimental data.

Efficacy in Porcine Proliferative Enteropathy (Ileitis)

Porcine Proliferative Enteropathy (PPE), caused by the intracellular bacterium Lawsonia intracellularis, is a significant cause of economic loss in the swine industry, leading to diarrhea, reduced weight gain, and in severe cases, mortality.[5] Acetylisovaleryltylosin tartrate has demonstrated strong efficacy in controlling this disease.

Comparative Performance Metrics

A field trial comparing Acetylisovaleryltylosin tartrate (Tylvalosin) with Tylosin for the control of subclinical ileitis revealed significant advantages for Tylvalosin-treated pigs.

Performance MetricAcetylisovaleryltylosin Tartrate (85 ppm for 10 days)Tylosin (100 ppm for 21 days)p-value
Average Daily Weight Gain (ADWG)821 g788 gNS
Average Age at Slaughter194.3 days196.2 daysp=0.045
Percentage of Lean Meat59.8%59.2%p=0.025
Mortality Rate7.3%5.0%NS
Table 1: Comparison of Acetylisovaleryltylosin tartrate and Tylosin in treating subclinical ileitis.[6][7] NS = Not Significant.

In another study involving pigs experimentally challenged with Lawsonia intracellularis, the group treated with Acetylisovaleryltylosin tartrate (50 ppm in feed for 14 days) showed marked improvements over the untreated group.

Performance MetricAcetylisovaleryltylosin Tartrate (50 ppm)Untreated Control
Average Daily Weight GainBetterLower
Average Daily Feed ConsumptionBetterLower
Feed Conversion EfficiencyBetterLower
Combined Intestinal Lesion Length183 cm2847 cm
L. intracellularis Infection (IHC-negative)~50%3.3%
Table 2: Efficacy of Acetylisovaleryltylosin tartrate in pigs experimentally infected with L. intracellularis.[8][9]

A study assessing different dosages of Acetylisovaleryltylosin tartrate (Aivlosin®) for controlling natural Lawsonia infection found that both a 100% dosage (4.25 mg/kg BW for 10 days) and a 50% dosage (2.125 mg/kg BW for 14 days) resulted in significantly higher average daily weight gain compared to untreated controls in the first batch of pigs.[10] In the second batch, only the 100% dosage group showed significantly higher weight gain during the nursery period.[10]

Efficacy in Swine Respiratory Disease (SRD)

Enzootic Pneumonia, primarily caused by Mycoplasma hyopneumoniae, is a widespread respiratory disease in pigs. Acetylisovaleryltylosin tartrate has shown to be an effective treatment.[1][11]

Comparative Performance Metrics

In a dual-challenge study where pigs were infected with M. hyopneumoniae and Pasteurella multocida, Acetylisovaleryltylosin tartrate (10 mg/kg bodyweight in drinking water for 5 days) significantly reduced lung lesions compared to an untreated control group.[12]

Treatment GroupMean Lung Lesion Scorep-value
Acetylisovaleryltylosin Tartrate3.32p < 0.01
Untreated Control8.37
Table 3: Efficacy of Acetylisovaleryltylosin tartrate against dual M. hyopneumoniae and P. multocida infection.[12]

Furthermore, in field outbreaks of Enzootic Pneumonia, a water-soluble formulation of Acetylisovaleryltylosin tartrate demonstrated superior treatment success compared to injectable Tylosin.

Treatment GroupTreatment Success Rate (13 days post-treatment)p-value
Acetylisovaleryltylosin Tartrate (water, 5 days)80.0%p = 0.03
Tylosin (injectable, 3 days)48.7%
Table 4: Comparative treatment success for Enzootic Pneumonia in a field setting.[12]

Mechanism of Action and Signaling

Acetylisovaleryltylosin tartrate is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][11] This action is effective against a range of Gram-positive and some Gram-negative bacteria, as well as Mycoplasma species.[1][2] Beyond its direct antibacterial activity, it is suggested to have immunomodulatory effects and can inhibit the replication of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) in macrophages.[4][13] The inhibition of PRRSV is thought to occur via the regulation of signal transduction and pathways such as PI3K-Akt and FoxO signaling.[4]

G cluster_0 Bacterial Cell cluster_1 Host Macrophage (PRRSV Infected) AIT Acetylisovaleryltylosin tartrate Ribosome 50S Ribosomal Subunit AIT->Ribosome Binds to Protein Bacterial Protein Synthesis Ribosome->Protein Inhibits AIT_host Acetylisovaleryltylosin tartrate Signaling PI3K-Akt / FoxO Signaling Pathways AIT_host->Signaling Modulates PRRSV PRRSV Replication Signaling->PRRSV Inhibits

Diagram 1: Mechanism of Action of Acetylisovaleryltylosin Tartrate.

Experimental Protocols

Study on Porcine Proliferative Enteropathy (Experimental Challenge)
  • Animal Model: 60 pigs were used in the study.[9]

  • Challenge: Pigs were experimentally challenged with Lawsonia intracellularis.[9]

  • Treatment Groups:

    • Treated Group (n=30): Received feed medicated with 50 ppm of Acetylisovaleryltylosin tartrate (Tylvalosin).[9]

    • Untreated Group (n=30): Received an unmedicated diet.[9]

  • Drug Administration: Medicated feed was provided to the treated group for 14 consecutive days, starting one day before the experimental challenge.[9]

  • Endpoint Measurements: Body weight, feed consumption, and clinical signs were monitored. A postmortem examination was conducted 20 days after inoculation, with samples of the ileum collected for immunohistochemistry (IHC) to detect L. intracellularis.[9]

Study on Enzootic Pneumonia (Dual Challenge)
  • Animal Model: Pigs were sequentially inoculated with Mycoplasma hyopneumoniae and Pasteurella multocida.[12]

  • Treatment Groups:

    • TVN Group: Administered 10 mg tylvalosin (B1682567)/kg bodyweight in drinking water daily for 5 consecutive days.[12]

    • CTL Group: Unmedicated control pigs.[12]

  • Endpoint Measurements: Efficacy was evaluated based on the reduction of lung lesions compared to the control group. The presence of the challenge bacteria in the lungs was also assessed.[12]

G start Healthy Pigs challenge Experimental Challenge (e.g., L. intracellularis or M. hyopneumoniae) start->challenge grouping Random Allocation into Treatment Groups challenge->grouping treatment Treatment Period - Acetylisovaleryltylosin tartrate - Alternative (e.g., Tylosin) - Untreated Control grouping->treatment monitoring Data Collection (ADWG, FCR, Clinical Signs) treatment->monitoring endpoint Endpoint Analysis (e.g., Lesion Scoring, Immunohistochemistry) monitoring->endpoint conclusion Efficacy Evaluation endpoint->conclusion

Diagram 2: Generalized Experimental Workflow for Efficacy Trials.

Conclusion

The available data strongly supports the in vivo efficacy of Acetylisovaleryltylosin tartrate in managing key enteric and respiratory diseases in pigs. In comparative studies, it has shown advantages over other antibiotics like Tylosin, particularly in improving production parameters such as age to slaughter and lean meat percentage in cases of subclinical ileitis, and demonstrating higher treatment success rates for enzootic pneumonia.[6][7][12] Its dual action as a potent antibacterial agent and a potential modulator of the host's response to viral co-infections makes it a valuable tool in modern swine production.[4][13]

References

Comparative Analysis of Tylvalosin Tartrate and Tiamulin Efficacy Against Brachyspira Species

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activity of two prominent veterinary antibiotics, tylvalosin (B1682567) tartrate and tiamulin (B153960), against pathogenic Brachyspira species, the causative agents of swine dysentery and porcine intestinal spirochetosis. The following sections present a synthesis of minimum inhibitory concentration (MIC) data from various studies, outline the experimental methodologies used for susceptibility testing, and illustrate key processes and mechanisms of action.

Comparative In Vitro Efficacy: MIC Data

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The tables below summarize the MIC ranges, MIC₅₀, and MIC₉₀ values for tylvalosin tartrate and tiamulin against various Brachyspira species, primarily B. hyodysenteriae. These values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. It is important to note that variations in testing methodologies, such as broth microdilution versus agar (B569324) dilution, can influence MIC results.[1][2]

Table 1: MIC Data for Tiamulin against Brachyspira hyodysenteriae

Geographic RegionNo. of IsolatesMethodMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Sweden72Broth DilutionNot specifiedNot specified0.25[3]
USANot specifiedBroth Microdilution≤0.063 to >8Not specifiedNot specified[4]
Switzerland30Broth MicrodilutionLow concentrationsNot specifiedNot specified[5]
Czech Republic19Agar Dilution0.016 to 32Not specifiedNot specified[6]

Table 2: MIC Data for Tylvalosin Tartrate against Brachyspira hyodysenteriae

Geographic RegionNo. of IsolatesMethodMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Switzerland30Broth Microdilution≤0.25 to 848[5]
SwedenNot specifiedBroth DilutionNot specifiedNot specified>1 (Proposed wild type cutoff)[7]
Czech RepublicNot specifiedAgar DilutionModerate increase observedNot specifiedNot specified[8]

Note: Direct comparison of MIC values should be made with caution due to the lack of standardized testing methods and interpretive criteria for Brachyspira species.[1][9]

Overall, studies indicate that both tiamulin and tylvalosin tartrate are effective against Brachyspira species. Tiamulin generally demonstrates high antimicrobial activity, inhibiting most isolates at low concentrations.[4][5] However, some isolates with elevated MICs for both compounds have been identified, underscoring the importance of ongoing antimicrobial susceptibility testing.[9][10]

Experimental Protocols for MIC Determination

The following are generalized methodologies for broth microdilution and agar dilution, the two most common techniques for determining the MIC of antimicrobial agents against fastidious anaerobic bacteria like Brachyspira.

Broth Microdilution Method

The broth microdilution method involves testing the susceptibility of bacteria to various concentrations of an antimicrobial agent in a liquid medium.

  • Isolate Preparation: Brachyspira isolates are cultured from frozen stocks in a suitable broth, such as Brain Heart Infusion Broth supplemented with Fetal Calf Serum (BHIS), and incubated anaerobically.[2][9]

  • Inoculum Standardization: The bacterial culture is diluted to a standard density, often between 1 x 10⁶ to 5 x 10⁶ Colony Forming Units (CFU)/mL.[2]

  • Plate Inoculation: Standardized panels, such as the VetMIC™ Brachy panel, containing serial dilutions of dried antimicrobial agents are used.[1][5] Each well is inoculated with the standardized bacterial suspension.[2]

  • Incubation: The inoculated panels are incubated anaerobically at approximately 37°C for 3 to 5 days, often with agitation.[1][2]

  • MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that results in the complete inhibition of visible bacterial growth.[2]

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent directly into the solid growth medium.

  • Plate Preparation: Serial dilutions of the antimicrobial agents are prepared and added to molten agar, typically Trypticase Soy Agar with 5% sheep blood, which is then poured into petri dishes.[6][9][10]

  • Isolate and Inoculum Preparation: Pure cultures of Brachyspira are grown and then suspended in a suitable broth to a standardized turbidity, such as a McFarland standard, corresponding to a concentration of approximately 1–2 × 10⁸ CFU/ml.[9][10][11]

  • Inoculation: A small, standardized volume (e.g., 2 μl) of the bacterial suspension is spotted onto the surface of the agar plates containing the different antibiotic concentrations.[9]

  • Incubation: The plates are incubated under anaerobic conditions at a temperature between 37°C and 42°C for 2 to 5 days.[1][9][10]

  • MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent at which no bacterial growth (often observed as a lack of hemolysis) is visible.[9]

Visualizing Experimental and Logical Frameworks

To better understand the processes involved, the following diagrams created using Graphviz illustrate the experimental workflow for MIC determination and the mechanisms of action for both antibiotic classes.

MIC_Determination_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Analysis Isolate Brachyspira Isolate (from culture) Inoculum Standardize Inoculum (e.g., McFarland Standard) Isolate->Inoculum Media Prepare Media (Broth or Agar) Inoculate Inoculate Media with Bacteria Media->Inoculate Antibiotic Prepare Serial Dilutions of Antibiotic Antibiotic->Inoculate Add to media Inoculum->Inoculate Incubate Anaerobic Incubation (3-5 days, 37-42°C) Inoculate->Incubate Observe Observe for Growth Inhibition (Turbidity or Hemolysis) Incubate->Observe Determine_MIC Determine MIC Value (Lowest inhibitory concentration) Observe->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_tylvalosin Tylvalosin Tartrate (Macrolide) cluster_tiamulin Tiamulin (Pleuromutilin) LSU 50S Subunit Protein_Synthesis Protein Synthesis LSU->Protein_Synthesis Inhibition Inhibition of Protein Synthesis SSU 30S Subunit SSU->Protein_Synthesis Tylvalosin Tylvalosin Tylvalosin->LSU Tylvalosin->Inhibition binds Tylvalosin_Action Blocks Polypeptide Exit Tunnel Tiamulin Tiamulin Tiamulin->LSU Tiamulin->Inhibition binds Tiamulin_Action Inhibits Peptidyl Transferase Center Inhibition->Protein_Synthesis leads to

Caption: Mechanism of action for Tylvalosin and Tiamulin.

Mechanism of Action

Tylvalosin tartrate is a 16-membered macrolide antibiotic, while tiamulin is a pleuromutilin (B8085454) antibiotic.[12][13] Although they belong to different chemical classes, both drugs inhibit bacterial protein synthesis by targeting the 50S subunit of the bacterial ribosome.

  • Tylvalosin Tartrate (Macrolide): Macrolides bind to the 23S rRNA within the 50S ribosomal subunit. This binding action blocks the polypeptide exit tunnel, leading to the premature dissociation of peptidyl-tRNAs from the ribosome and thereby halting protein synthesis.

  • Tiamulin (Pleuromutilin): Pleuromutilins also bind to the 50S ribosomal subunit, but at the peptidyl transferase center. This interaction inhibits the formation of peptide bonds, a critical step in protein elongation, thus effectively stopping protein synthesis.

This fundamental disruption of a vital cellular process accounts for their efficacy against susceptible bacteria like Brachyspira.

Conclusion

Both tylvalosin tartrate and tiamulin demonstrate significant in vitro activity against pathogenic Brachyspira species. While tiamulin often shows very low MIC values, tylvalosin also provides effective inhibition. The choice of antibiotic in a clinical or production setting should be guided by up-to-date regional antimicrobial susceptibility data. The lack of standardized testing protocols remains a challenge in directly comparing results across different studies.[1] Therefore, the development and adoption of a harmonized methodology for Brachyspira susceptibility testing is crucial for effective disease management and for monitoring the emergence of resistance.

References

Efficacy of Acetylisovaleryltylosin tartrate versus its parent compound Tylosin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative performance of Acetylisovaleryltylosin Tartrate and its parent compound, Tylosin (B1662201), supported by experimental data.

This guide provides an in-depth comparison of the macrolide antibiotic Acetylisovaleryltylosin tartrate, also known as Tylvalosin (B1682567) tartrate, and its parent compound, Tylosin. Both are utilized in veterinary medicine to combat bacterial infections, but Acetylisovaleryltylosin tartrate, a semi-synthetic derivative, has been developed to enhance efficacy and overcome some limitations of Tylosin. This comparison delves into their mechanisms of action, antibacterial spectrum, pharmacokinetic profiles, and clinical effectiveness, supported by experimental findings.

Mechanism of Action: A Shared Foundation with Key Differences

Both Acetylisovaleryltylosin tartrate and Tylosin are bacteriostatic agents that function by inhibiting protein synthesis in susceptible bacteria.[1][2][3] They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of polypeptide chains.[2][3][4] This shared mechanism forms the basis of their antibacterial activity against a broad spectrum of Gram-positive bacteria and Mycoplasma species.[1][5]

Acetylisovaleryltylosin tartrate, however, is a third-generation macrolide derived from Tylosin through the modification of the 3-acetyl-4'-isovaleryl group to an acetylisovaleryltylosin tartrate group.[6][7] This structural alteration is designed to improve its pharmacological properties.

Comparative Efficacy: In Vitro and In Vivo Evidence

Experimental data consistently demonstrates the superior efficacy of Acetylisovaleryltylosin tartrate over Tylosin against various pathogens.

Antibacterial Potency

Studies have shown that Acetylisovaleryltylosin tartrate exhibits lower minimum inhibitory concentrations (MICs) against key veterinary pathogens compared to Tylosin. For instance, one study reported an MIC50 value of 0.0098 µg/mL for tylvalosin, indicating higher effectiveness than tylosin and other antibiotics against certain isolates.[8][9] Another source suggests its effectiveness is tenfold that of tylosin tartrate.

The introduction of an isovaleryl group in Acetylisovaleryltylosin tartrate enhances its lipophilicity, allowing for better penetration through bacterial cell membranes and accumulation within the cytoplasm.[10] This leads to higher intracellular concentrations of the drug where it exerts its effect. In contrast, Tylosin has been shown to have limited entry into cells.[10]

In Vivo Performance

Head-to-head clinical trials in livestock have substantiated the enhanced efficacy of Acetylisovaleryltylosin tartrate. In a study on pigs with subclinical ileitis, treatment with Tylvalosin (Acetylisovaleryltylosin tartrate) resulted in significant improvements compared to a Tylosin control group. These included a two-day reduction in the age at slaughter, improved growth homogeneity, and a 0.6 percentage point increase in lean meat.[11]

The following table summarizes the key findings from this comparative study:

ParameterAcetylisovaleryltylosin Tartrate (85 ppm for 10 days)Tylosin (100 ppm for 21 days)Significance
Average Daily Weight Gain (g)821788Not Stated
Mortality (%)7.35.0Not Stated
Average Age at Slaughter (days)194.3196.2p=0.045
Average Lean Meat (%)59.859.2p=0.025

Data from a study on pigs with subclinical ileitis.[11]

Pharmacokinetics: A Clear Advantage for the Derivative

The structural modifications of Acetylisovaleryltylosin tartrate lead to a significantly different and more favorable pharmacokinetic profile compared to Tylosin.

Absorption and Bioavailability

Acetylisovaleryltylosin tartrate is rapidly absorbed after oral administration.[3] While oral bioavailability can be variable for both compounds, studies in broiler turkeys have shown a moderate oral bioavailability of 53.3% for Tylvalosin.[6][7] In contrast, the oral bioavailability of tylosin in broiler chickens has been reported to range from 13.74% to 40.6%.[12][13] One study even reported a much lower bioavailability for tylvalosin in broiler chickens at different dosages.[8] The tartrate salt form of both compounds is generally considered to have better absorption than the phosphate (B84403) form.[12]

The following table presents a comparison of key pharmacokinetic parameters of Tylvalosin and Tylosin in poultry.

ParameterAcetylisovaleryltylosin Tartrate (Tylvalosin)TylosinAnimal Model
Oral Bioavailability (F%) 53.3%[6][7]13.74% - 40.6%[12][13]Turkeys/Chickens
Peak Plasma Concentration (Cmax) 1.08 µg/mL (at 2.0 h)[6][7]0.44 ± 0.09 µg/mL[12][14]Turkeys/Chickens
Volume of Distribution (Vdss) 8.30 L/kg[6][7]0.69 - 1.09 L/kg[6][7]Turkeys/Chickens
Distribution

A key differentiator is the volume of distribution (Vdss). Acetylisovaleryltylosin tartrate exhibits a significantly larger Vdss (e.g., 8.30 L/kg in turkeys) compared to Tylosin (e.g., 0.69 L/kg in broiler chickens).[6][7] This indicates a much wider distribution of Acetylisovaleryltylosin tartrate into the tissues, which is crucial for treating systemic infections. The lower plasma protein binding of tylvalosin (around 13%) also contributes to a higher proportion of the free, active drug being available for distribution.[6][9]

Beyond Antibacterial Action: Additional Therapeutic Benefits

Acetylisovaleryltylosin tartrate has demonstrated additional therapeutic properties not typically associated with Tylosin.

Anti-inflammatory and Immunomodulatory Effects

Research indicates that Acetylisovaleryltylosin tartrate possesses anti-inflammatory and immunomodulatory properties.[15] It has been shown to alleviate acute lung injury by inhibiting NF-κB activation.[15] Furthermore, it can stimulate the production of phagocytes, particularly macrophages, which can help in combating viral diseases.[16]

Antiviral Activity

Notably, Acetylisovaleryltylosin tartrate has shown inhibitory effects against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).[10] This antiviral activity is not observed with Tylosin.[10]

Experimental Protocols

To facilitate the replication and verification of the cited findings, detailed experimental methodologies are crucial.

In Vivo Efficacy Study in Swine with Subclinical Ileitis

Objective: To compare the efficacy of Acetylisovaleryltylosin tartrate and Tylosin in controlling subclinical ileitis in a commercial pig farm.

Experimental Design:

  • Animals: Pigs from a commercial farm with a history of Lawsonia intracellularis infection.

  • Groups:

    • Group A (Tylvalosin): Fed a diet supplemented with 85 ppm of Acetylisovaleryltylosin tartrate for 10 days.

    • Group C (Tylosin): Fed a diet supplemented with 100 ppm of Tylosin for 21 days (positive control).

  • Parameters Measured:

    • Average Daily Weight Gain (ADWG) from the start of treatment until slaughter.

    • Mortality rate.

    • Age at slaughter.

    • Percentage of lean meat at slaughter.

  • Statistical Analysis: Data were analyzed using appropriate statistical tests to determine significant differences between the groups (p < 0.05).

This protocol is a summary based on the study comparing Tylvalosin with Tylosin for the control of subclinical ileitis in swine.[11]

Pharmacokinetic Study in Broiler Turkeys

Objective: To determine and compare the pharmacokinetic profiles of Acetylisovaleryltylosin tartrate after intravenous and oral administration.

Experimental Design:

  • Animals: Healthy broiler turkeys.

  • Administration:

    • Intravenous (IV): A single dose of 25 mg/kg body weight.

    • Oral (PO): A single dose of 25 mg/kg body weight.

  • Sampling: Blood samples were collected at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Analysis: Plasma concentrations of the drug were determined using High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Parameters Calculated:

    • Peak plasma concentration (Cmax).

    • Time to reach peak plasma concentration (Tmax).

    • Area under the concentration-time curve (AUC).

    • Elimination half-life (t1/2).

    • Volume of distribution at steady state (Vdss).

    • Oral bioavailability (F%).

This protocol is a generalized summary based on pharmacokinetic studies of Tylvalosin in poultry.[6][7]

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

Mechanism_of_Action cluster_bacterium Bacterial Cell Ribosome_50S 50S Ribosomal Subunit Protein_Elongation Protein Elongation Inhibition Inhibition Ribosome_50S->Inhibition Inhibition->Protein_Elongation Prevents Macrolide Tylosin / Acetylisovaleryltylosin tartrate Macrolide->Ribosome_50S Binds to

Caption: Mechanism of action for macrolide antibiotics.

Experimental_Workflow Animal_Selection Animal Selection (e.g., Broiler Chickens) Grouping Random Grouping (IV and Oral Administration) Animal_Selection->Grouping Drug_Admin Drug Administration (Single Dose) Grouping->Drug_Admin Blood_Sampling Serial Blood Sampling (Predetermined Time Points) Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation HPLC_Analysis HPLC Analysis (Drug Concentration Measurement) Plasma_Separation->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (Calculation of Parameters) HPLC_Analysis->PK_Analysis

Caption: A typical experimental workflow for a pharmacokinetic study.

Conclusion

The evidence strongly suggests that Acetylisovaleryltylosin tartrate offers significant advantages over its parent compound, Tylosin. Its enhanced antibacterial potency, superior pharmacokinetic profile characterized by better absorption and wider tissue distribution, and its additional anti-inflammatory and antiviral properties make it a more effective therapeutic agent for various veterinary applications. For researchers and drug development professionals, the targeted chemical modifications that transformed Tylosin into Acetylisovaleryltylosin tartrate serve as a successful example of optimizing a natural product to create a more potent and versatile therapeutic. Further research could continue to explore the full potential of this enhanced macrolide in combating a wider range of veterinary pathogens.

References

Unraveling Bacterial Defenses: A Comparative Guide to Tylvalosin Tartrate Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic resistance is paramount in the ongoing battle against microbial threats. This guide provides an objective comparison of Tylvalosin (B1682567) tartrate's performance against bacterial resistance mechanisms, supported by experimental data and detailed methodologies. We delve into the common strategies bacteria employ to evade this potent macrolide antibiotic and compare its efficacy to other antimicrobial agents.

Tylvalosin tartrate, a 16-membered macrolide antibiotic, is a critical tool in veterinary medicine for treating a variety of bacterial infections. However, the emergence of resistance threatens its therapeutic efficacy. Bacteria have evolved sophisticated mechanisms to counteract the action of macrolides, primarily through target site modification, active drug efflux, and enzymatic inactivation.

Key Resistance Mechanisms at a Glance

Bacteria primarily develop resistance to macrolides like Tylvalosin tartrate through three main pathways:

  • Target Site Modification: This is one of the most prevalent forms of macrolide resistance. It typically involves the methylation of the 23S ribosomal RNA (rRNA), a key component of the bacterial ribosome where macrolides bind to inhibit protein synthesis.[1][2][3] This modification is mediated by erm (erythromycin ribosome methylation) genes, which encode for methyltransferase enzymes.[1][3] These enzymes add one or two methyl groups to a specific adenine (B156593) residue (A2058) in the 23S rRNA, sterically hindering the binding of macrolide antibiotics and rendering them ineffective.[3][4] Mutations in the 23S rRNA gene or in ribosomal proteins L4 and L22 can also confer resistance by altering the antibiotic binding site.

  • Active Efflux: Bacteria can actively pump antibiotics out of their cells, preventing the drug from reaching its ribosomal target in sufficient concentrations. This mechanism is primarily mediated by efflux pumps encoded by genes such as mef (macrolide efflux).[5] These pumps are transmembrane proteins that recognize and expel macrolides, often leading to low-to-moderate levels of resistance.

  • Enzymatic Inactivation: A less common but still significant mechanism involves the enzymatic degradation of the macrolide antibiotic. Bacteria may produce enzymes, such as esterases or phosphotransferases, that modify the chemical structure of Tylvalosin tartrate, rendering it inactive.

Performance Comparison of Tylvalosin Tartrate Against Resistant Bacteria

The effectiveness of Tylvalosin tartrate can be significantly impacted by the presence of these resistance mechanisms. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, comparing the in vitro activity of Tylvalosin tartrate with other macrolides and antibiotics against susceptible and resistant bacterial strains. A lower MIC value indicates greater potency.

Table 1: Comparative MIC Values (μg/mL) Against Mycoplasma Species

AntibioticM. gallisepticum (Field Isolates) MIC₅₀M. gallisepticum (Field Isolates) MIC₉₀M. synoviae (Field Isolates) MIC₅₀M. synoviae (Field Isolates) MIC₉₀Reference
Tylvalosin tartrate 0.015 0.03 0.015 0.015 [6][7]
Tylosin (B1662201)0.0391---[8]
Tilmicosin0.625---[8]
Tiamulin0.0781---[8]
Enrofloxacin10---[8]
Doxycycline0.1563---[8]
Oxytetracycline0.1563---[8]

Table 2: Comparative MIC Values (μg/mL) Against Mycoplasma hyopneumoniae

AntibioticMIC₅₀MIC₉₀Reference
Tylvalosin tartrate 0.016 0.06 [9]
Valnemulin<0.0080.016[9]
Tiamulin0.060.125[9]
Tylosin0.1250.25[9]
Lincomycin0.250.5[9]
Spiramycin0.51[9]
Enrofloxacin0.1251[9]
Oxytetracycline24[9]

Table 3: Comparative MIC Values (μg/mL) of Tylvalosin and Other Macrolides Against Mycoplasma Species

AntibioticM. synoviae (UK strain) MMC₉₀M. gallisepticum & M. synoviae (Egyptian isolates) MIC RangeReference
Tylvalosin tartrate 0.03 0.001 - 2 [10][11]
Tylosin0.06-[11]
Tilmicosin2-[11]

Table 4: Comparative MICs (μg/mL) for Tylvalosin Against Brachyspira hyodysenteriae Isolates with Varying Susceptibility to Tylosin

Tylvalosin MIC (μg/mL)Number of IsolatesTylosin Susceptibility (MIC μg/mL)Reference
111Susceptible (4-8)[12]
>135Resistant (>64)[12]

Visualizing Resistance Pathways and Experimental Workflows

To better understand the complex processes involved in bacterial resistance to Tylvalosin tartrate, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for investigating these mechanisms.

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Ribosome 50S Ribosomal Subunit Tylvalosin_in Tylvalosin tartrate Tylvalosin_in->Ribosome Inhibits Protein Synthesis Enzymatic Enzymatic Inactivation Tylvalosin_in->Enzymatic Degradation Erm erm gene expression (Methyltransferase) Erm->Ribosome Methylates 23S rRNA (Target Site Modification) Mef mef gene expression (Efflux Pump) Mef->Tylvalosin_in Efflux of Drug Experimental_Workflow start Bacterial Isolate (Suspected Resistance) mic MIC Determination (Broth Microdilution) start->mic dna Genomic DNA Extraction start->dna analysis Data Analysis and Correlation mic->analysis pcr PCR for Resistance Genes (erm, mef, etc.) dna->pcr gel Agarose Gel Electrophoresis pcr->gel gel->analysis conclusion Conclusion on Resistance Mechanism analysis->conclusion

References

A comparative study of the pharmacodynamics of Tylvalosin and other antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacodynamic properties of Tylvalosin, a macrolide antibiotic, against other commonly used antibiotics in veterinary medicine, such as Tilmicosin (B555) and Tylosin (B1662201). The data presented is compiled from various scientific studies to offer an objective overview of its performance, supported by experimental data and detailed methodologies.

Introduction to Tylvalosin and Comparative Antibiotics

Tylvalosin is a 16-membered macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is used for the treatment and prevention of respiratory and enteric diseases in swine and poultry. Its pharmacodynamic profile, characterized by key parameters such as Minimum Inhibitory Concentration (MIC), Mutant Prevention Concentration (MPC), and Post-Antibiotic Effect (PAE), determines its efficacy against target pathogens. This guide compares these parameters for Tylvalosin with those of other macrolides, Tilmicosin and Tylosin, which share a similar mechanism of action.

Comparative Pharmacodynamic Data

The in vitro activity of an antibiotic is a critical indicator of its potential clinical efficacy. The following tables summarize the key pharmacodynamic parameters of Tylvalosin in comparison to other antibiotics against major veterinary pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Tylvalosin and Other Antibiotics against Key Veterinary Pathogens (µg/mL)
PathogenTylvalosinTilmicosinTylosin
Mycoplasma gallisepticum0.001 - 0.0488[1][2]0.5 - 12.5[1][3]0.1953 - 0.7813[1]
Mycoplasma synoviae0.0488 - 0.5[1][2]0.0488 - 0.3906[1]0.0488 - 0.1953[1]
Mycoplasma hyopneumoniaeMIC90: 0.06MIC90: ≥32MIC90: 2
Lawsonia intracellularisMIC: 0.03 - 0.125-MIC: 0.25 - 2
Brachyspira hyodysenteriaeMIC90: 0.25-MIC90: >64
Pasteurella multocida-MIC90: 8MIC90: 16
Actinobacillus pleuropneumoniae-MIC90: 16MIC90: 32

Note: MIC values can vary between studies and isolates. The data presented represents a range of reported values.

Table 2: Post-Antibiotic Effect (PAE) of Tylvalosin and Other Macrolides
AntibioticPathogenConcentrationPAE (hours)
TilmicosinP. multocida1-8 x MIC0.8 - 8.0[4][5]
TylosinP. multocida1-8 x MIC0.5 - 8.0[4][5]
TilmicosinA. pleuropneumoniae1-8 x MIC1.2 - 7.5[4][5]
TylosinA. pleuropneumoniae1-8 x MIC0.9 - 7.2[4][5]

Note: Direct comparative studies on the PAE of Tylvalosin are limited in the reviewed literature. The data for Tilmicosin and Tylosin are provided for context within the macrolide class.

In Vivo Efficacy

Clinical outcomes are the ultimate measure of an antibiotic's effectiveness. The following table summarizes the results of in vivo studies comparing Tylvalosin with other macrolides in target animal species.

Table 3: Comparative In Vivo Efficacy of Tylvalosin
Animal ModelDisease ModelTylvalosin OutcomeComparator OutcomeReference
SwineEnzootic Pneumonia (M. hyopneumoniae)Significantly higher treatment success rate (80.0%)Tylosin (48.7% success rate)[6]
SwineSubclinical Ileitis (L. intracellularis)Effective in controlling subclinical ileitisComparable to Tylosin[7]
ChickensMycoplasma gallisepticum infectionNot directly comparedTilmicosin and Tylosin significantly reduced clinical signs and lesions compared to untreated controls.[3][3]

Experimental Protocols

The following sections detail the methodologies used to determine the key pharmacodynamic parameters cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The bacterial isolates are cultured to a logarithmic growth phase and the suspension is standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours. For fastidious organisms like Mycoplasma, specific growth media and longer incubation times may be required.[8]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[8]

MIC_Workflow A Prepare serial dilutions of antibiotics in microtiter plate C Inoculate microtiter plate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (5x10^5 CFU/mL) B->C D Incubate at 35-37°C for 16-24 hours C->D E Read MIC: Lowest concentration with no visible growth D->E PAE_Workflow A Expose bacterial culture to antibiotic (e.g., 10x MIC) for 1-2 hours B Remove antibiotic by dilution or filtration A->B C Monitor viable counts of exposed and control cultures over time B->C D Calculate PAE: PAE = T - C C->D MPC_Workflow A Prepare high-density bacterial inoculum (≥10^9 CFU/mL) B Plate inoculum on agar with varying antibiotic concentrations A->B C Incubate for 48-72 hours B->C D Read MPC: Lowest concentration with no colony growth C->D NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB_NFkB IκB-NF-κB (Inactive complex) IKK->IkB_NFkB phosphorylates IκB IkB_p P-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_p->NFkB releases Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation NFkB_n NF-κB NFkB->NFkB_n translocates DNA DNA NFkB_n->DNA binds to Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes activates

References

Safety Operating Guide

Proper Disposal of Acetylisovaleryltylosin (Tartrate): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The correct disposal of Acetylisovaleryltylosin (tartrate), a macrolide antibiotic used in veterinary medicine, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment.[1][2][3][4][5] This guide provides a procedural, step-by-step approach to its disposal, aligning with general laboratory chemical waste guidelines and pharmaceutical waste regulations.

I. Waste Classification: The First Step

Before disposal, the primary step is to determine whether Acetylisovaleryltylosin (tartrate) waste is classified as hazardous or non-hazardous. This classification dictates the disposal pathway.

According to the United States Environmental Protection Agency (EPA), a waste is considered hazardous if it is specifically listed on one of the hazardous waste lists or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6]

Based on available Safety Data Sheets (SDS), Acetylisovaleryltylosin (tartrate) is not listed as a hazardous substance.[7] However, it is the generator's responsibility to make the final determination. Laboratory personnel should evaluate the waste mixture containing Acetylisovaleryltylosin (tartrate) for the aforementioned hazardous characteristics.

II. Disposal Procedures for Non-Hazardous Pharmaceutical Waste

If Acetylisovaleryltylosin (tartrate) waste is determined to be non-hazardous, the following procedures should be followed:

  • Consult Local Regulations : Always prioritize local and institutional guidelines for non-hazardous pharmaceutical waste disposal. Regulations can vary significantly between jurisdictions.[1][2][3]

  • Segregation : Do not mix non-hazardous pharmaceutical waste with general laboratory trash or hazardous chemical waste. It should be collected in a designated, clearly labeled container.

  • Containerization : Use a secure, leak-proof container for waste accumulation. The container should be compatible with the chemical. The original product container, if empty, can be a suitable choice.[8]

  • Labeling : The waste container must be clearly labeled as "Non-Hazardous Pharmaceutical Waste" and should identify the contents, including "Acetylisovaleryltylosin (tartrate)."

  • Disposal Vendor : Engage a licensed waste management contractor that handles pharmaceutical waste. They will ensure the waste is transported and disposed of in an environmentally sound manner, which may include incineration.[9][10] One Safety Data Sheet for a product containing Acetylisovaleryltylosin (tartrate) suggests that it may be disposed of by landfill, but this should be confirmed with your disposal vendor and local authorities.[1]

III. Disposal Procedures for Hazardous Waste (If Applicable)

In the unlikely event that the Acetylisovaleryltylosin (tartrate) waste mixture is determined to be hazardous (e.g., mixed with a hazardous solvent), the following stringent procedures must be adhered to:

  • Segregation : Keep hazardous waste streams separate. For instance, halogenated and non-halogenated solvent wastes should be collected in different containers.[11]

  • Containerization : Use designated hazardous waste containers that are in good condition, compatible with the waste, and kept securely closed except when adding waste.[6][8]

  • Labeling : All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical names of the contents, and the accumulation start date.[12]

  • Accumulation : Store hazardous waste in a designated Satellite Accumulation Area within the laboratory.[6] There are limits on the amount of hazardous waste that can be accumulated (e.g., a maximum of 55 gallons).[6]

  • Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company for pickup and disposal.[6]

IV. Key Disposal Information Summary

Information CategoryGuidanceSource
Regulatory Compliance Disposal must adhere to all federal, state, and local regulations.[1]
General Disposal Method May be disposed of by landfill, but always confirm with local authorities.[1]
Unused Product Disposal Unused veterinary medicinal products should be disposed of according to local requirements.[2][3]
Container Disposal Empty containers should have their labels defaced and caps (B75204) removed before being disposed of as regular trash, provided they did not hold acute hazardous waste.[8][8]

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Acetylisovaleryltylosin (tartrate).

start Start: Acetylisovaleryltylosin (tartrate) Waste waste_assessment Assess Waste Mixture: Is it a RCRA Hazardous Waste? (Ignitable, Corrosive, Reactive, Toxic) start->waste_assessment non_hazardous Non-Hazardous Pharmaceutical Waste waste_assessment->non_hazardous No hazardous Hazardous Waste waste_assessment->hazardous Yes consult_local_non_haz Consult Local Regulations for Non-Hazardous Pharmaceutical Waste non_hazardous->consult_local_non_haz follow_ehs Follow Institutional EHS Procedures for Hazardous Waste hazardous->follow_ehs segregate_non_haz Segregate in a Designated, Labeled Container consult_local_non_haz->segregate_non_haz contact_vendor Arrange for Pickup by a Licensed Pharmaceutical Waste Vendor segregate_non_haz->contact_vendor end End: Proper Disposal contact_vendor->end segregate_haz Segregate by Hazard Class in Labeled Containers follow_ehs->segregate_haz store_saa Store in Satellite Accumulation Area segregate_haz->store_saa ehs_pickup Arrange for Pickup by EHS or Hazardous Waste Vendor store_saa->ehs_pickup ehs_pickup->end

Caption: Disposal decision workflow for Acetylisovaleryltylosin (tartrate).

By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of Acetylisovaleryltylosin (tartrate), thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and your local EHS office for definitive guidance.

References

Personal protective equipment for handling Acetylisovaleryltylosin (tartrate)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Acetylisovaleryltylosin (tartrate). The following procedural steps and operational plans are designed to ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

When handling Acetylisovaleryltylosin (tartrate), it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Overexposure to the dust may lead to respiratory issues, and the substance can cause skin irritation and hypersensitivity.[1][2]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation or sensitization.[1][2][3][4]
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust particles.[1][3]
Respiratory Protection A disposable half-mask respirator (conforming to European Standard EN 149) or a non-disposable respirator (conforming to European Standard EN 140) with a filter to EN 143. A dust mask may be sufficient for small quantities in a well-ventilated area.[1][2][4]To prevent inhalation of dust, which can cause respiratory irritation.[1]
Body Protection A lab coat or overalls.To protect skin and clothing from contamination.[1][2][4]

Handling Procedures

Adherence to proper handling procedures is critical to prevent accidental exposure and contamination.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure you are in a well-ventilated area or are using a ventilated enclosure.[3][5]

    • Before handling, put on all required PPE: gloves, eye protection, respiratory protection, and a lab coat.

    • Have all necessary equipment and materials ready to minimize the duration of handling.

  • Weighing and Aliquoting:

    • Handle Acetylisovaleryltylosin (tartrate) as a solid powder.

    • Minimize the creation of dust during handling.[1]

    • If possible, perform these operations in a fume hood or a powder containment hood.

    • Close the container tightly after use.[1]

  • General Practices:

    • Avoid direct contact with eyes, skin, and mucous membranes.[2][4]

    • Do not eat, drink, or smoke in the area where the compound is handled.[1][3]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, seek medical attention.[3][5]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[1][3]

Spill Response:

  • Small Spills:

    • Wear appropriate PPE (dust mask, overalls, gloves).[1]

    • Carefully sweep up the spilled material.

    • Place the swept-up material into a sealed container for disposal.

  • Large Spills:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection, overalls, and gloves.[1]

    • Sweep up the spilled material and place it in a designated, labeled waste container.

    • Clean the spill area thoroughly.

Storage and Disposal

Proper storage and disposal are essential for safety and environmental protection.

Storage:

  • Store in a cool, dry, and well-ventilated area.[5][6]

  • Keep the container tightly closed and in its original packaging.[2][3]

  • Store away from direct sunlight.[6]

Disposal Plan:

  • Dispose of unused Acetylisovaleryltylosin (tartrate) and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1][2][3][4]

  • The material may be suitable for landfill disposal, but always confirm with local environmental regulations.[1]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of Acetylisovaleryltylosin (tartrate).

cluster_prep Preparation cluster_handling Handling Operations cluster_post Post-Handling cluster_disposal Waste and Spill Management A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) A->B C Work in a Well-Ventilated Area B->C D Handle Compound (Weighing/Aliquoting) Minimize Dust Creation C->D E Close Container Tightly After Use D->E I Spill Cleanup (Wear PPE, Sweep, Contain) D->I If Spill Occurs F Doff PPE E->F H Dispose of Waste (According to Regulations) E->H G Wash Hands Thoroughly F->G

Caption: Workflow for the safe handling of Acetylisovaleryltylosin (tartrate).

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。